molecular formula C6H7BO3 B1301963 (3-hydroxyphenyl)boronic Acid CAS No. 87199-18-6

(3-hydroxyphenyl)boronic Acid

Cat. No.: B1301963
CAS No.: 87199-18-6
M. Wt: 137.93 g/mol
InChI Key: WFWQWTPAPNEOFE-UHFFFAOYSA-N
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Description

(3-hydroxyphenyl)boronic Acid is a useful research compound. Its molecular formula is C6H7BO3 and its molecular weight is 137.93 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Hydroxyphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-hydroxyphenyl)boronic acid
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InChI

InChI=1S/C6H7BO3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWQWTPAPNEOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370249
Record name 3-Hydroxyphenylboronic acid
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Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87199-18-6
Record name (3-Hydroxyphenyl)boronic acid
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Record name 3-Hydroxyphenylboronic acid
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Record name (3-hydroxyphenyl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to (3-hydroxyphenyl)boronic acid: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-hydroxyphenyl)boronic acid is a versatile bifunctional organic compound that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the presence of both a boronic acid and a hydroxyl group, allows for its participation in a wide array of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and insights into its role in drug discovery and development.

Core Chemical and Physical Properties

This compound, also known as 3-hydroxybenzeneboronic acid, is a white to pale yellow crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.[1][2][3]

PropertyValueReference(s)
Molecular Formula C₆H₇BO₃
Molecular Weight 137.93 g/mol
Melting Point 210-213 °C (decomposes)[3]
CAS Number 87199-18-6[2]
Appearance Pink to grey to tan crystalline powder or crystals[1][4]
Solubility Soluble in DMSO (100 mg/mL)[5]
pKa Estimated to be in the range of 8-9*[6][7][8]
SMILES OB(O)c1cccc(O)c1
InChI InChI=1S/C6H7BO3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8-10H
InChIKey WFWQWTPAPNEOFE-UHFFFAOYSA-N

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

  • O-H stretch (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹

  • O-H stretch (boronic acid): A broad band around 3300-3400 cm⁻¹

  • C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹

  • B-O stretch: A strong band in the region of 1330-1380 cm⁻¹

  • C-O stretch (phenol): A band around 1200-1300 cm⁻¹

  • C=C stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the molecule. While specific high-resolution spectra are dependent on the solvent and instrument, typical chemical shifts are as follows:

¹H NMR (in DMSO-d₆):

  • Aromatic protons: Multiplets in the range of 6.8 - 7.5 ppm.

  • Hydroxyl proton (phenol): A broad singlet, chemical shift can vary depending on concentration and temperature.

  • Boronic acid protons (-B(OH)₂): A broad singlet, chemical shift can vary.

¹³C NMR (in DMSO-d₆):

  • Aromatic carbons: Peaks in the range of 115 - 160 ppm.

  • Carbon attached to boron (C-B): This peak is often broad and may be difficult to observe, typically appearing around 130-140 ppm.

Experimental Protocols

Synthesis of this compound from 3-Bromophenol (B21344)

This protocol is based on a general method for the synthesis of arylboronic acids.[9][10][11]

Reaction Scheme:

G 3-Bromophenol 3-Bromophenol Intermediate Intermediate 3-Bromophenol->Intermediate 1. NaH, THF 2. s-BuLi, -78°C This compound This compound Intermediate->this compound 1. B(OMe)₃ 2. H₃O⁺

Synthesis of this compound.

Materials:

  • 3-Bromophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (B1581126) (s-BuLi), 1.4 M solution in cyclohexane

  • Trimethyl borate (B1201080) (B(OMe)₃)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Protection of the hydroxyl group: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromophenol (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add sec-butyllithium (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: To the cooled solution, add trimethyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl until the solution is acidic (pH ~2). Extract the aqueous layer with diethyl ether (3 x volumes).

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes).

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction for the formation of C-C bonds.[12][13][14][15]

General Reaction Scheme:

G This compound This compound Biaryl Product Biaryl Product This compound->Biaryl Product + Aryl Halide (Ar-X) [Pd Catalyst], Base

Suzuki-Miyaura Cross-Coupling Reaction.

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable phosphine (B1218219) ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Role in Drug Discovery and Signaling Pathways

Boronic acids have emerged as a significant class of compounds in drug discovery, with several boronic acid-containing drugs approved for clinical use.[8][10][11][16][17] this compound serves as a valuable scaffold for the synthesis of potential therapeutic agents due to its ability to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases.[18]

The boronic acid moiety can act as a transition-state analog inhibitor, where the boron atom forms a tetrahedral intermediate with a catalytic serine residue in the enzyme's active site. This interaction can lead to potent and selective inhibition of the target enzyme. The hydroxyl group on the phenyl ring of this compound can be further functionalized to enhance binding affinity and selectivity for the target protein.

While this compound itself is not a drug, it is a key intermediate in the synthesis of more complex molecules that may target various signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases.[5][12][19] The development of novel inhibitors based on this scaffold is an active area of research.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X(L₂) Pd0->ArPdXL2 ArPdOHL2 Ar-Pd(II)-OH(L₂) ArPdXL2->ArPdOHL2 Ligand Exchange ArPdArL2 Ar-Pd(II)-Ar'(L₂) ArPdOHL2->ArPdArL2 Transmetalation ArPdArL2->Pd0 Product Biaryl Product (Ar-Ar') ArPdArL2->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->Pd0 Oxidative Addition BoronicAcid This compound Ar'B(OH)₂ BoronicAcid->ArPdOHL2 Base Base (e.g., OH⁻) Base->ArPdXL2

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_1 Enzyme Inhibition by Boronic Acid Enzyme Enzyme Active Site (with Serine-OH) TetrahedralComplex Reversible Tetrahedral Covalent Complex (Inhibited) Enzyme->TetrahedralComplex BoronicAcid This compound BoronicAcid->TetrahedralComplex TetrahedralComplex->Enzyme Reversible TetrahedralComplex->BoronicAcid Reversible

Mechanism of enzyme inhibition by a boronic acid derivative.

Safety and Handling

This compound is an irritant. It may cause skin, eye, and respiratory tract irritation.[20] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic chemistry and drug discovery. Its well-defined chemical and physical properties, coupled with its reactivity in key transformations like the Suzuki-Miyaura coupling, make it an essential tool for the synthesis of complex molecular architectures. The insights into its potential role as a scaffold for enzyme inhibitors highlight its importance for the development of novel therapeutics. This guide provides a solid foundation for researchers and scientists to effectively utilize this compound in their work.

References

An In-depth Technical Guide to 3-Hydroxybenzeneboronic Acid: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxybenzeneboronic acid, also known as 3-hydroxyphenylboronic acid (3-HPBA). It details the molecule's core structural and chemical properties, synthesis protocols, and significant applications in organic synthesis and medicinal chemistry. This document serves as a critical resource for professionals engaged in research and development, particularly in the pharmaceutical industry.

Core Molecular Structure and Properties

3-Hydroxybenzeneboronic acid is an organoboron compound featuring a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a boronic acid [-B(OH)₂] group at the meta position. This unique structure allows for versatile applications, particularly in cross-coupling reactions and sensor development.[1]

The molecular formula for 3-hydroxybenzeneboronic acid is C₆H₇BO₃.[2] Its structure is characterized by the presence of both a hydrogen bond donor (hydroxyl group) and a Lewis acidic boronic acid moiety, which can interact with diols.

The fundamental physicochemical properties of 3-hydroxybenzeneboronic acid are summarized in the table below, providing a baseline for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₆H₇BO₃[2][3]
Molecular Weight 137.93 g/mol [2][4]
CAS Number 87199-18-6[2][4]
Melting Point 210-213 °C (decomposes)[3][4]
Boiling Point 370.0 ± 44.0 °C (Predicted)[3]
Density 1.32 ± 0.1 g/cm³ (Predicted)[3]
pKa pK₁: 8.55; pK₂: 10.84 (at 25°C)[3]
Appearance Pink to gray to tan crystalline powder/chunks[3]
Storage Temperature Room Temperature, sealed in dry, dark place[3]
Spectroscopic DataObservationsReference
¹H NMR Aromatic protons typically appear in the range of 7.0-8.0 ppm. The hydroxyl proton signal can be broad and its position is dependent on solvent and concentration.[5][6]
¹³C NMR Aromatic carbons resonate in the 110-160 ppm region. Notably, the carbon atom directly bonded to the boron atom is often not detected or shows a very weak signal in ¹³C NMR spectra.[7][8][7][8]
IR (Infrared) Characteristic peaks include a broad O-H stretch from the hydroxyl and boronic acid groups (around 3200-3600 cm⁻¹), B-O stretching vibrations (around 1300-1400 cm⁻¹), and C-O stretching (around 1200 cm⁻¹). Aromatic C-H and C=C stretching and bending vibrations are also present.[7]
Mass Spec (MS) High-resolution mass spectrometry can confirm the molecular formula. For example, the [M+H]⁺ ion for a related compound, 3-isopropoxyphenylboronic acid catechol ester, was calculated at m/z = 255.1187 and found at 255.1193.[7][7]

Synthesis and Reaction Mechanisms

The synthesis of 3-hydroxybenzeneboronic acid can be achieved through various methods. A common approach involves the protection of the hydroxyl group of a bromophenol, followed by a metal-halogen exchange and subsequent reaction with a borate (B1201080) ester.

The following diagram illustrates a typical synthetic pathway for preparing 3-hydroxybenzeneboronic acid from 3-bromophenol.

SynthesisWorkflow cluster_protection Step 1: Protection cluster_lithiation Step 2: Lithiation & Borylation cluster_deprotection Step 3: Deprotection A 3-Bromophenol B Protected 3-Bromophenol A->B  Protection (e.g., BOC, TMS)   E Lithium Intermediate B->E  Metal-Halogen Exchange   C n-Butyllithium D Triisopropyl Borate F Protected Boronic Ester E->F  Reaction with Borate Ester   G 3-Hydroxybenzeneboronic Acid F->G  Hydrolysis / Hydrogenolysis  

Caption: General workflow for the synthesis of 3-hydroxybenzeneboronic acid.

A documented method for the synthesis of 3-hydroxybenzeneboronic acid starts with m-bromophenol.[3][9]

Materials:

Procedure:

  • Dissolve m-bromophenol (8.65 g, 50 mmol) in anhydrous THF (150 mL).

  • Add sodium hydride (2.4 g, 60 mmol) at room temperature and stir for 1 hour.

  • Cool the reaction mixture to -78 °C.

  • Slowly add sec-butyl lithium (50 mL, 65 mmol) dropwise to the solution. Maintain the temperature at -78 °C and continue stirring for 30 minutes.

  • Add trimethyl borate (15 mL) to the reaction mixture.

  • Allow the system to gradually warm to room temperature and maintain for 2 hours.

  • Quench the reaction with deionized water (50 mL).

  • Extract the product with dichloromethane (2 x 100 mL).

  • Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product as a white solid.[3]

This method reportedly yields approximately 4.0 g (58%) of 3-hydroxybenzeneboronic acid.[3]

Key Applications in Research and Drug Development

3-Hydroxybenzeneboronic acid is a versatile reagent with significant applications in both academic research and industrial drug discovery.[10][11] Its unique properties make it an invaluable building block for complex organic molecules.

A primary application of 3-HPBA is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4][12] This reaction forms a carbon-carbon bond between the boronic acid and an aryl halide, enabling the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals.

SuzukiMiyaura HPBA 3-Hydroxybenzeneboronic Acid Catalyst Pd Catalyst + Base HPBA->Catalyst ArylHalide Aryl Halide (R-X) ArylHalide->Catalyst Product Biaryl Product (R-Aryl-OH) Catalyst->Product C-C Bond Formation

Caption: Logical diagram of a Suzuki-Miyaura cross-coupling reaction.

Boronic acids, in general, have gained prominence in medicinal chemistry, with several boronic acid-containing drugs approved by the FDA.[10][13][14] 3-HPBA serves as a key intermediate in the synthesis of various biologically active compounds.

  • Enzyme Inhibitors: It is used to synthesize inhibitors for enzymes such as 17β-hydroxysteroid dehydrogenase type 1, which are targets for treating estrogen-dependent diseases.[15]

  • Antiviral Agents: The boronic acid moiety can be incorporated into molecules designed as HIV protease inhibitors.[16]

  • PDE4B Inhibitors: It is a reactant in the synthesis of pyrrole (B145914) derivatives that act as inhibitors for phosphodiesterase 4B (PDE4B).[16]

The ability of the boronic acid group to reversibly bind with diols is exploited in sensor technology. 3-HPBA has been used to prepare carbon quantum dots that can act as selective fluorescent sensors for fructose.[3][12] It is also employed in the development of modified electrodes for electrochemical biosensors.[3][12]

Protocols for Solution Preparation

Proper dissolution is critical for both in vitro and in vivo studies. The following protocols provide guidance on preparing solutions of 3-hydroxybenzeneboronic acid.

For cell-based assays and other in vitro experiments, dimethyl sulfoxide (B87167) (DMSO) is a common solvent.

Protocol:

  • Prepare a stock solution in DMSO. For example, to create a 10 mM stock solution, dissolve the appropriate mass of 3-HPBA in DMSO.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[15]

  • For working solutions, the DMSO stock can be further diluted in aqueous buffers or cell culture media.

Solubility Data:

  • DMSO/Saline/SBE-β-CD: ≥ 2.5 mg/mL (18.13 mM) in a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[15]

  • DMSO/PEG300/Tween-80/Saline: ≥ 2.5 mg/mL (18.13 mM) in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[15]

For animal studies, the formulation must be tailored to the administration route. It is recommended to prepare these solutions fresh on the day of use.[15]

Example Protocol (for a 1 mL working solution):

  • Start with a pre-dissolved stock solution in DMSO (e.g., 25.0 mg/mL).

  • Take 100 μL of the DMSO stock solution and add it to 400 μL of PEG300. Mix thoroughly.

  • Add 50 μL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 μL of saline to bring the final volume to 1 mL.[15]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-hydroxybenzeneboronic acid.

GHS Hazard Information:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE):

  • N95 dust mask

  • Safety glasses or goggles

  • Chemical-resistant gloves[4]

Store in a well-ventilated area, keeping the container tightly sealed and dry.[3]

References

An In-depth Technical Guide to (3-hydroxyphenyl)boronic acid (CAS: 87199-18-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-hydroxyphenyl)boronic acid, also known as 3-hydroxybenzeneboronic acid, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive boronic acid moiety and a hydroxyl group, makes it a valuable building block for the construction of complex molecular architectures.[3] This guide provides a comprehensive overview of its properties, synthesis, key applications, and experimental protocols, tailored for professionals in research and drug development.

Core Properties and Safety Data

This compound is typically a white to pale yellow or pink to grey crystalline powder.[3][4] A summary of its key quantitative data is presented below for easy reference.

Physicochemical Properties
PropertyValueSource
CAS Number 87199-18-6[1]
Molecular Formula C₆H₇BO₃[1]
Molecular Weight 137.93 g/mol [1][5]
Melting Point 210-213 °C (decomposes)[5]
Appearance White to light yellow/pink to grey crystalline powder[4]
Purity ≥95.0% to ≥98%[5]
InChI Key WFWQWTPAPNEOFE-UHFFFAOYSA-N[4][5]
SMILES OB(O)c1cccc(O)c1[1][5]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritationP280: Wear protective gloves/eye protection/face protection.
H335: May cause respiratory irritationP302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][6] Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, a common approach involves the protection of the hydroxyl group of a bromophenol, followed by a Grignard reaction or lithium-halogen exchange, and subsequent reaction with a borate (B1201080) ester.[7]

Example Synthesis Protocol: From 3-Bromophenol (B21344)

This protocol is a generalized procedure based on methods described for the synthesis of hydroxyphenylboronic acids.[7]

Materials:

  • 3-Bromophenol

  • Protecting group reagent (e.g., tert-Butyldimethylsilyl chloride)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (HCl)

  • Suitable organic solvents for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Protection of the Hydroxyl Group:

    • Dissolve 3-bromophenol in a suitable solvent (e.g., DMF).

    • Add a base (e.g., triethylamine) and the protecting group reagent (e.g., TBDMSCl).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent. Dry the organic layer and concentrate to obtain the protected 3-bromophenol.

  • Formation of the Grignard Reagent:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine in anhydrous THF.

    • Add a solution of the protected 3-bromophenol in anhydrous THF dropwise to initiate the Grignard reaction.

    • Stir the mixture until the magnesium is consumed.

  • Borylation:

    • Cool the Grignard reagent to a low temperature (e.g., -78 °C).

    • Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir for several hours.

  • Hydrolysis and Deprotection:

    • Quench the reaction by the slow addition of aqueous HCl.

    • The acidic conditions will also facilitate the removal of the silyl (B83357) protecting group.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system to yield this compound.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Formation cluster_borylation Step 3: Borylation cluster_hydrolysis Step 4: Hydrolysis & Deprotection cluster_purification Step 5: Purification start 3-Bromophenol protect Protect Hydroxyl Group (e.g., TBDMSCl, base) start->protect protected_intermediate Protected 3-Bromophenol protect->protected_intermediate grignard Grignard Reaction (Mg, THF) protected_intermediate->grignard grignard_reagent Grignard Reagent grignard->grignard_reagent borylation Reaction with Trimethyl Borate grignard_reagent->borylation boronate_ester Boronate Ester Intermediate borylation->boronate_ester hydrolysis Acidic Hydrolysis (HCl) boronate_ester->hydrolysis crude_product Crude this compound hydrolysis->crude_product purification Recrystallization crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[2] Its boronic acid functionality makes it an excellent coupling partner in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery.[3][8]

Role in the Synthesis of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors

This compound is utilized in the synthesis of potent and selective inhibitors of 17β-HSD1, an enzyme implicated in estrogen-dependent diseases.[2] The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling reaction where the this compound provides a key structural motif.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organic halide or triflate.[9][10] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[11]

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Aryl halide or triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if necessary, e.g., SPhos, PCy₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃)[12]

  • Solvent system (e.g., dioxane/water, toluene/water, DMF)

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add the aryl halide or triflate (1.0 equivalent), this compound (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

    • Add the solvent system.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Catalyst Addition:

    • Add the palladium catalyst and ligand (if used) to the degassed mixture under an inert atmosphere.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n ArPdXLn Ar-Pd(II)-X L_n ArPdOHLn Ar-Pd(II)-OH L_n ArPdXLn->ArPdOHLn Ligand Exchange ArPdAr_prime_Ln Ar-Pd(II)-Ar' L_n ArPdOHLn->ArPdAr_prime_Ln Transmetalation ArPdAr_prime_Ln->Pd0 Reductive Elimination ArX Ar-X ArX->ArPdXLn Oxidative Addition Ar_prime_BOH2 Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile reagent in modern organic chemistry and drug discovery. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the synthetic handle of its hydroxyl group, ensures its continued importance in the synthesis of novel therapeutics and complex organic molecules. Proper understanding of its properties, synthesis, and reaction protocols is crucial for its effective and safe utilization in a research and development setting.

References

An In-Depth Technical Guide to the Synthesis of (3-Hydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Hydroxyphenyl)boronic acid is a pivotal building block in medicinal chemistry and organic synthesis, frequently utilized in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of bioactive compounds, including 17β-hydroxysteroid dehydrogenase type 1 inhibitors, underscores the importance of efficient and well-documented synthetic routes.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, comparative data, and visual representations of the chemical transformations and workflows. The two principal routes detailed herein commence from readily available precursors: 3-bromophenol (B21344) and 3-nitrophenylboronic acid.

Introduction

The synthesis of substituted phenylboronic acids is a cornerstone of modern organic chemistry. The presence of both a hydroxyl and a boronic acid group on the same aromatic ring, as in this compound, offers versatile handles for further functionalization, making it a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This guide aims to equip researchers with the necessary information to select and execute the most suitable synthesis strategy for their specific needs, considering factors such as yield, purity, scale, and available starting materials.

Synthesis Pathways

Two predominant and reliable synthetic pathways for this compound are presented. The first route utilizes 3-bromophenol as the starting material, involving the protection of the hydroxyl group, formation of an organometallic intermediate, subsequent borylation, and final deprotection. The second pathway begins with 3-nitrophenylboronic acid, which is subjected to reduction, diazotization, and hydrolysis to yield the desired product.

Pathway 1: From 3-Bromophenol

This pathway is a common and versatile method for the synthesis of this compound. The general strategy involves the initial protection of the reactive phenolic hydroxyl group to prevent interference with the subsequent organometallic reactions. This is followed by a halogen-metal exchange or Grignard reagent formation, reaction with a trialkyl borate (B1201080), and finally, acidic workup to hydrolyze the boronate ester and remove the protecting group. A Chinese patent provides several examples of this approach with different protecting groups, achieving high yields and purity.[2]

start Start: 3-Bromophenol protect Hydroxyl Protection (e.g., Boc, Benzyl (B1604629), Silyl) start->protect organometallic Organometallic Formation (Grignard or Organolithium) protect->organometallic borylation Borylation with Trialkyl Borate organometallic->borylation hydrolysis Hydrolysis & Deprotection borylation->hydrolysis product Product: This compound hydrolysis->product

Caption: General workflow for the synthesis from 3-bromophenol.

Method 1A: Benzyl Protection with Grignard Formation [2]

  • Protection of 3-Bromophenol:

    • To a solution of 3-bromophenol (17.3 g, 0.1 mol) in a suitable solvent, add benzyl bromide and a base (e.g., K₂CO₃).

    • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate under reduced pressure to obtain 1-(benzyloxy)-3-bromobenzene (B1334042).

  • Grignard Reaction and Borylation:

    • To a flask containing magnesium turnings, add a small amount of iodine and a solution of 1-(benzyloxy)-3-bromobenzene in anhydrous THF.

    • Initiate the Grignard reaction and then add the remaining solution of the protected bromophenol.

    • After the formation of the Grignard reagent is complete, cool the mixture to a low temperature (e.g., -78 °C).

    • Slowly add triisopropyl borate.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis and Deprotection:

    • Quench the reaction with an acidic solution (e.g., 2M HCl) and stir.

    • Extract the aqueous layer with an organic solvent.

    • The benzyl protecting group is typically removed by hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

    • After the deprotection is complete, filter the catalyst and concentrate the solvent.

    • Purify the crude product by slurrying with a mixture of solvents like methyl tert-butyl ether and heptane.

Method 1B: Boc Protection with n-Butyllithium [2]

  • Protection of 3-Bromophenol:

    • Dissolve 3-bromophenol (17.3 g, 0.1 mol) and di-tert-butyl dicarbonate (B1257347) (Boc₂O) in THF.

    • Add sodium hydride portion-wise at a controlled temperature.

    • Stir the reaction mixture for several hours.

    • Work up the reaction to obtain the Boc-protected 3-bromophenol.

  • Lithiation and Borylation:

    • Dissolve the Boc-protected 3-bromophenol in anhydrous THF and cool to -78 °C.

    • Slowly add n-butyllithium and stir for a specified time.

    • Add triisopropyl borate and allow the reaction to warm to room temperature.

  • Hydrolysis and Deprotection:

    • Quench the reaction with an acidic solution to hydrolyze the boronate ester and simultaneously remove the Boc protecting group.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by recrystallization or slurrying.

Starting MaterialProtecting GroupBorylation MethodYield (%)Purity (%)Reference
3-BromophenolBenzylGrignard/Triisopropyl borate7799.2 (HPLC)[2]
3-BromophenolBocn-BuLi/Triisopropyl borate8199.0 (HPLC)[2]
3-BromophenolNone (in situ deprotonation)sec-BuLi/Trimethyl borate58Not Specified[2]
Pathway 2: From 3-Nitrophenylboronic Acid

This pathway offers an alternative route, particularly if 3-nitrophenylboronic acid or its precursor, 3-nitroaniline (B104315), is more readily available. The synthesis involves a three-step sequence: the synthesis of 3-nitrophenylboronic acid from 3-nitroaniline, the reduction of the nitro group to an amine, and finally, the conversion of the amino group to a hydroxyl group via a diazotization-hydrolysis reaction.

start Start: 3-Nitroaniline borylation Borylation (via Diazotization & Sandmeyer-type reaction) start->borylation nitro_boronic 3-Nitrophenylboronic Acid borylation->nitro_boronic reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation) nitro_boronic->reduction amino_boronic 3-Aminophenylboronic Acid reduction->amino_boronic diazotization Diazotization (NaNO₂, Acid) amino_boronic->diazotization hydrolysis Hydrolysis of Diazonium Salt diazotization->hydrolysis product Product: This compound hydrolysis->product

Caption: Multi-step synthesis from 3-nitroaniline.

Step 1: Synthesis of 3-Nitrophenylboronic Acid from 3-Nitroaniline

  • This transformation is typically achieved via a Sandmeyer-type reaction. The amino group of 3-nitroaniline is first diazotized, and the resulting diazonium salt is then reacted with a boronic acid precursor.

Step 2: Reduction of 3-Nitrophenylboronic Acid to 3-Aminophenylboronic Acid

  • Catalytic Hydrogenation:

    • Dissolve 3-nitrophenylboronic acid in a suitable solvent (e.g., ethanol, methanol).

    • Add a catalyst, such as palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

    • Filter the catalyst through a pad of celite and concentrate the filtrate to obtain 3-aminophenylboronic acid.

Step 3: Diazotization and Hydrolysis of 3-Aminophenylboronic Acid

  • Formation of the Diazonium Salt:

    • Suspend 3-aminophenylboronic acid in an aqueous acidic solution (e.g., H₂SO₄, HCl) at a low temperature (0-5 °C).

    • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water, maintaining the low temperature.

    • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Hydrolysis:

    • Gently warm the solution containing the diazonium salt. The decomposition of the diazonium salt and the evolution of nitrogen gas will be observed.

    • Heat the solution until the gas evolution ceases, indicating the completion of the hydrolysis.

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product.

Purification and Characterization

Purification

The final product, this compound, is a solid that can be purified by several methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent or solvent system is one in which the boronic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for the recrystallization of boronic acids include water, benzene, dichloroethane, and ethyl acetate.[3]

  • Slurrying: The crude product can be stirred as a suspension (slurry) in a solvent mixture, such as methyl tert-butyl ether and heptane, to dissolve impurities and wash the solid product.[2]

  • Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base (e.g., NaOH).[4] This allows for the separation from non-acidic impurities by extraction. The aqueous layer containing the boronate salt is then acidified to precipitate the pure boronic acid.[4]

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Melting Point: 210-213 °C (decomposes).[5]

  • Spectroscopy:

    • ¹H NMR: To confirm the aromatic proton signals and the hydroxyl and boronic acid protons.

    • ¹³C NMR: To identify the carbon skeleton of the molecule.

    • FTIR: To identify the characteristic vibrational frequencies of the O-H and B-O bonds.[6]

  • Chromatography (HPLC): To determine the purity of the final product.

Conclusion

This technical guide has detailed two robust and widely applicable synthetic pathways for the preparation of this compound. The choice between the 3-bromophenol and 3-nitrophenylboronic acid routes will depend on factors such as starting material availability, cost, and the scale of the synthesis. The provided experimental protocols and quantitative data offer a solid foundation for researchers to successfully synthesize this important building block for applications in drug discovery and materials science. The accompanying diagrams provide clear visual aids to understand the workflow of each synthetic approach.

References

An In-depth Technical Guide to 3-Hydroxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxybenzeneboronic acid, a versatile chemical intermediate with significant applications in pharmaceutical research and development. This document details its physicochemical properties, experimental protocols for its synthesis, and its role in various chemical reactions and biological systems.

Core Data Summary

The key quantitative and qualitative data for 3-hydroxybenzeneboronic acid are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of 3-Hydroxybenzeneboronic Acid
PropertyValueReference
Molecular Weight 137.93 g/mol [1][2][3][4][5]
Molecular Formula C₆H₇BO₃[1][4][5][6]
CAS Number 87199-18-6[1][2][3][5]
Melting Point 210-213 °C (decomposes)[3][5][7]
Appearance White to cream, pale brown, pink, or pale gray powder/crystals[4][5][6]
pKa pK₁: 8.55; pK₂: 10.84 (at 25°C)[5]
Solubility Soluble in DMSO and corn oil. Protocols for aqueous solutions often require co-solvents like PEG300 and Tween-80.[8]
Table 2: Chemical Identifiers and Computational Data
IdentifierValueReference
Synonyms (3-Hydroxyphenyl)boronic acid, m-Hydroxybenzeneboronic acid[1][2][3]
IUPAC Name This compound[4][6]
SMILES OB(O)C1=CC=CC(O)=C1[1][3][4][5][6]
InChI Key WFWQWTPAPNEOFE-UHFFFAOYSA-N[3][4][5][6]
Topological Polar Surface Area (TPSA) 60.69 Ų[1]
LogP -0.928[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 3[1]

Experimental Protocols

Synthesis of 3-Hydroxybenzeneboronic Acid from m-Bromophenol

A common and effective method for the synthesis of 3-hydroxybenzeneboronic acid involves the reaction of m-bromophenol with an organolithium reagent followed by quenching with a borate (B1201080) ester.[5][9]

Materials:

Procedure:

  • Dissolve m-bromophenol (50 mmol, 8.65 g) in anhydrous tetrahydrofuran (150 mL) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • At room temperature, carefully add sodium hydride (60 mmol, 2.4 g) to the solution. Stir the mixture for 1 hour.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (65 mmol, 50 mL of 1.3 M solution) dropwise to the reaction, maintaining the temperature at -78 °C.

  • Continue stirring at -78 °C for 30 minutes after the addition is complete.

  • Add trimethyl borate (15 mL) to the reaction mixture.

  • Allow the reaction to gradually warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding deionized water (50 mL).

  • Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting product is 3-hydroxybenzeneboronic acid, which typically appears as a white solid.[5] This procedure has a reported yield of approximately 58%.[5][9]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-hydroxybenzeneboronic acid from m-bromophenol.

G Synthesis of 3-Hydroxybenzeneboronic Acid A m-Bromophenol in THF B Addition of NaH at RT A->B C Cooling to -78°C B->C D Addition of sec-Butyllithium C->D E Addition of Trimethyl Borate D->E F Warm to RT E->F G Aqueous Quench & Extraction F->G H 3-Hydroxybenzeneboronic Acid G->H

Caption: A flowchart of the synthesis of 3-hydroxybenzeneboronic acid.

Interaction with Diols for Glucose Sensing

Phenylboronic acids are known for their ability to reversibly bind with 1,2- and 1,3-diols, such as glucose. This interaction forms the basis of their application in glucose-responsive systems for drug delivery and sensing.[10] At lower glucose concentrations, a 2:1 complex between the boronic acid and glucose is favored, leading to hydrogel cross-linking. As glucose levels rise, this converts to a 1:1 complex, reducing cross-linking and allowing for the release of an entrapped drug.[10]

G Boronic Acid-Glucose Interaction cluster_0 Low Glucose cluster_1 High Glucose PBA1 Phenylboronic Acid Complex_2_1 2:1 Complex (Cross-linked) PBA1->Complex_2_1 PBA2 Phenylboronic Acid PBA2->Complex_2_1 Glucose_Low Glucose Glucose_Low->Complex_2_1 Complex_1_1_A 1:1 Complex Complex_2_1->Complex_1_1_A Increased Glucose Complex_1_1_B 1:1 Complex Complex_2_1->Complex_1_1_B PBA3 Phenylboronic Acid PBA3->Complex_1_1_A PBA4 Phenylboronic Acid PBA4->Complex_1_1_B Glucose_High1 Glucose Glucose_High1->Complex_1_1_A Glucose_High2 Glucose Glucose_High2->Complex_1_1_B

Caption: Reversible interaction of phenylboronic acid with glucose.

Applications in Drug Development and Research

3-Hydroxybenzeneboronic acid is a valuable building block in medicinal chemistry and materials science.

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various compounds, including potent and selective 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors, which are investigated for treating estrogen-dependent diseases.[8][11]

  • Suzuki-Miyaura Coupling: It is frequently used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl halides, a fundamental transformation in the synthesis of complex organic molecules.[3][5][12]

  • Biosensors: The diol-binding property of the boronic acid group makes it a critical component in the development of electrochemical biosensors and carbon quantum dot-based sensors for detecting sugars like fructose.[3][5][12]

  • Materials Science: It has been utilized in the synthesis of boron and nitrogen-doped polymer nano/microspheres.[3][5][12]

References

An In-depth Technical Guide to the Physical Characteristics of (3-Hydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Hydroxyphenyl)boronic acid, also known as 3-hydroxybenzeneboronic acid, is a versatile organic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its bifunctional nature, possessing both a boronic acid and a hydroxyl group, allows for diverse chemical transformations, making it a valuable building block in the development of novel therapeutics and functional materials.[1] This guide provides a comprehensive overview of the core physical characteristics of this compound, complete with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. This data is essential for substance identification, purity assessment, and experimental design.

PropertyValueReference(s)
Molecular Formula C₆H₇BO₃[3][4]
Molecular Weight 137.93 g/mol [3][5]
Melting Point 210-213 °C (decomposes)
Appearance White to pale yellow or pink to grey to tan crystalline powder or crystals/chunks[1][4]
CAS Number 87199-18-6[3][4]
InChI Key WFWQWTPAPNEOFE-UHFFFAOYSA-N[4]
SMILES OB(O)c1cccc(O)c1[4]

Experimental Protocols

Accurate determination of physical characteristics is fundamental to chemical research. The following sections detail standardized protocols for measuring key properties of this compound.

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis start Obtain this compound sample grind Grind to a fine powder start->grind melting_point Melting Point Determination grind->melting_point solubility Solubility Testing grind->solubility nmr NMR Spectroscopy grind->nmr ftir FT-IR Spectroscopy grind->ftir end Comprehensive Characterization melting_point->end Physical Data solubility->end Solubility Profile nmr->end Structural Information ftir->end Functional Group Information

Caption: Workflow for the physical and spectroscopic characterization of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[6][7] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[6][7]

Protocol:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.[7]

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 1-2 mm.[8] The tube is tapped to ensure dense packing.[9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar digital device, and attached to a thermometer.[6][7]

  • Initial Rapid Heating: A preliminary rapid heating run is conducted to determine an approximate melting range.[6]

  • Accurate Measurement: The apparatus is cooled to at least 15-20°C below the approximate melting point.[7][9] A second sample is then heated slowly, at a rate of approximately 2°C per minute, through the expected melting range.[6]

  • Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7]

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its application in reactions, formulations, and purification processes.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, diethyl ether, 5% aqueous sodium hydroxide (B78521) (NaOH), 5% aqueous sodium bicarbonate (NaHCO₃), and 5% aqueous hydrochloric acid (HCl).[10][11]

  • Sample and Solvent Addition: Approximately 25 mg of the compound is placed in a small test tube.[10] 0.75 mL of the selected solvent is added in small portions.[10]

  • Mixing: The test tube is shaken vigorously after each addition of solvent for approximately 60 seconds.[10][12]

  • Observation: The sample is observed to determine if it is soluble (dissolves completely), partially soluble, or insoluble.[12]

  • Acid-Base Characterization:

    • If the compound is water-soluble, its acidic or basic nature can be tested with litmus (B1172312) paper.[11]

    • Solubility in 5% NaOH or 5% NaHCO₃ indicates an acidic functional group.[13]

    • Solubility in 5% HCl suggests a basic functional group.[13]

Based on available data, this compound has shown solubility of ≥ 2.5 mg/mL in a solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, as well as in 10% DMSO with 90% corn oil.[14]

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure of a compound. For boronic acids, ¹H and ¹³C NMR are standard, while ¹¹B NMR can offer specific insights into the boron center.[15] It is important to note that boronic acids can form oligomers, which may lead to complex or broad NMR spectra.[16]

¹H and ¹³C NMR Protocol:

  • Sample Preparation: 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[16][17] The solution is then transferred to a 5 mm NMR tube.[17]

  • Data Acquisition: The spectrum is acquired on a high-resolution NMR spectrometer. Standard pulse programs are used for ¹H and ¹³C NMR.[17]

  • Data Processing: The acquired data is processed through Fourier transformation, phase correction, and baseline correction.[17] The spectrum is referenced to the residual solvent peak.[17]

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

  • Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FT-IR spectrum is recorded over the standard mid-infrared range (typically 4000-400 cm⁻¹).

  • Spectral Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key expected vibrations include:

    • O-H stretching: A broad band in the region of 3600-3200 cm⁻¹ for the hydroxyl groups (both phenolic and on the boron atom).[18]

    • C=C stretching: Bands around 1600-1450 cm⁻¹ corresponding to the aromatic ring.[18]

    • B-O stretching: A strong band typically observed in the 1380-1310 cm⁻¹ region.[19][20]

    • C-O stretching: A band in the 1260-1000 cm⁻¹ range for the phenolic C-O bond.[21]

Conclusion

This technical guide provides a detailed overview of the key physical characteristics of this compound and the experimental protocols for their determination. The presented data and methodologies are intended to support researchers, scientists, and drug development professionals in their work with this important chemical entity. Accurate characterization is paramount for ensuring the quality, reproducibility, and success of synthetic and biological applications.

References

An In-depth Technical Guide to the Solubility Profile of (3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-hydroxyphenyl)boronic acid is a crucial chemical intermediate, notably in the synthesis of inhibitors for enzymes such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a key target in estrogen-dependent diseases.[1] A thorough understanding of its solubility is paramount for its application in organic synthesis, purification, formulation, and biological assays. This technical guide provides a comprehensive overview of the solubility profile of this compound, detailing available quantitative data, outlining experimental protocols for solubility determination, and visualizing relevant workflows and biological pathways. Due to the limited availability of specific quantitative solubility data for this compound, this guide also incorporates data from structurally analogous compounds to provide a broader understanding of its solubility characteristics.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₇BO₃[2]
Molecular Weight 137.93 g/mol [2]
CAS Number 87199-18-6[2]
Melting Point 210-213 °C (decomposes)[2]
Appearance White to off-white crystalline powder

Solubility Data

Quantitative solubility data for this compound in a wide range of solvents is not extensively reported in publicly available literature. The following tables summarize the available information and provide context by including data for structurally related compounds.

Table 2.1: Solubility of this compound
Solvent SystemTemperature (°C)SolubilityMethod
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL (725.01 mM) (requires sonication)Product Information
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineNot Specified≥ 2.5 mg/mL (18.13 mM)Product Information
10% DMSO / 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL (18.13 mM)Product Information
10% DMSO / 90% Corn OilNot Specified≥ 2.5 mg/mL (18.13 mM)Product Information

Note: The "≥" symbol indicates that this is the minimum concentration for a clear solution and the saturation point may be higher.

Table 2.2: Solubility of Structurally Related Compounds (for estimation)
CompoundSolventTemperature (°C)Solubility ( g/100g Solvent)
Phenylboronic AcidWater201.9
PhenolWaterNot Specified~8

The solubility of phenylboronic acid is generally low in water.[3] Phenol, a structurally similar compound, is moderately soluble in water due to its ability to form hydrogen bonds.[4] The presence of both a hydroxyl and a boronic acid group in this compound suggests it will have some degree of aqueous solubility, likely influenced by pH.

Experimental Protocols for Solubility Determination

Several established methods can be employed to determine the precise solubility of this compound. The choice of method depends on the required accuracy, the amount of substance available, and the properties of the solvent.

Shake-Flask Method

The shake-flask method is a widely used technique for determining thermodynamic solubility.[5][6][7][8]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent in a sealed container under controlled temperature and agitation until saturation is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Detailed Protocol:

  • Preparation: Add an excess of this compound to a known volume of the desired solvent in a flask. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: Analyze the concentration of this compound in the clear supernatant. Common analytical techniques include:

    • High-Performance Liquid Chromatography (HPLC): A robust method for accurate quantification.

    • UV-Vis Spectroscopy: Suitable if the compound has a distinct chromophore and a calibration curve is established.[9][10][11][12][13]

    • Gravimetric Analysis: Involves evaporating the solvent and weighing the dissolved solid, suitable for non-volatile solutes.

Potentiometric Titration

This method is particularly useful for determining the pH-dependent solubility of ionizable compounds like this compound.[14][15][16][17][18]

Principle: A solution of the compound is titrated with a strong acid or base. The changes in pH are monitored, and the point of precipitation, along with the pKa, can be used to calculate the intrinsic solubility.

Detailed Protocol:

  • Solution Preparation: Prepare a solution of this compound in water or a suitable buffer at a concentration below its expected solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve can be used to determine the pKa of the boronic acid. By performing titrations at different concentrations, the solubility at various pH values can be determined.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 equil1 Seal container and place in shaker bath prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Centrifuge or filter to remove solid equil2->sep1 sep2 Collect clear saturated supernatant sep1->sep2 quant1 Analyze supernatant (HPLC, UV-Vis) sep2->quant1 quant2 Determine solubility quant1->quant2

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Signaling Pathway: Inhibition of Estrogen Biosynthesis

This compound is a precursor for inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme is involved in the synthesis of the potent estrogen, estradiol.

G cluster_pathway Estrogen Biosynthesis Pathway Estrone Estrone (E1) (less potent estrogen) HSD17B1 17β-HSD1 Estrone->HSD17B1 Estradiol Estradiol (E2) (potent estrogen) Proliferation Estrogen-Dependent Cell Proliferation Estradiol->Proliferation HSD17B1->Estradiol Inhibitor (3-hydroxyphenyl)boronic acid-derived inhibitor Inhibitor->HSD17B1

Caption: Inhibition of 17β-HSD1 by a this compound-derived inhibitor.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully elucidated in the scientific literature, this guide provides the currently available information and a framework for its experimental determination. The solubility profile is critical for optimizing its use as a synthetic intermediate, particularly in the development of 17β-HSD1 inhibitors for therapeutic applications in estrogen-dependent diseases. The provided experimental protocols and visual workflows offer practical guidance for researchers in obtaining precise and reliable solubility data, which is a fundamental prerequisite for successful drug development and scientific research.

References

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Fundamental Roles of Boronic Acids in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged from relative obscurity to become indispensable tools in modern organic chemistry.[1][2] Their unique electronic properties, acting as mild Lewis acids, coupled with their general stability and low toxicity, have cemented their fundamental role in a vast array of chemical transformations.[1][2] This technical guide provides an in-depth exploration of the core applications of boronic acids, offering detailed experimental protocols, quantitative data, and visual representations of key mechanisms and workflows to support researchers and professionals in synthetic chemistry and drug development.

The versatility of boronic acids stems from their ability to undergo transmetalation with various transition metals and to form reversible covalent bonds with diols.[1] These characteristics are the bedrock of their application in cornerstone reactions like the Suzuki-Miyaura and Chan-Lam couplings, their use as protecting groups, and their function as recognition elements in sensors and enzyme inhibitors.[1][3][4]

I. Boronic Acids in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms carbon-carbon bonds between organoboron compounds and organohalides or triflates, catalyzed by a palladium(0) complex. This reaction has become a paramount tool for the synthesis of biaryls, polyolefins, and styrenes due to its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents.[5]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The cycle begins with the oxidative addition of the organohalide to the palladium(0) catalyst to form a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. Finally, reductive elimination from the Pd(II) complex yields the desired coupled product and regenerates the Pd(0) catalyst.[6]

Suzuki_Miyaura_Coupling cluster_steps Pd(0)L2 Pd(0)L2 Pd(II) Complex R1-Pd(II)-X      L2 Pd(0)L2->Pd(II) Complex R1-X R1-X R1-X->Pd(II) Complex Oxidative_Addition Oxidative Addition Diorganopalladium R1-Pd(II)-R2      L2 Pd(II) Complex->Diorganopalladium Boronic_Acid R2-B(OH)2 + Base Boronic_Acid->Diorganopalladium Transmetalation Transmetalation Diorganopalladium->Pd(0)L2 Product R1-R2 Diorganopalladium->Product Reductive_Elimination Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling of Aryl and Heteroaryl Halides

EntryAryl/Heteroaryl HalideBoronic Acid/EsterCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrileFuran-2-yltrifluoroboratePd(OAc)₂ (6) / RuPhos (12)Na₂CO₃ (2)EtOH/H₂O (3:1)80191[7]
24-ChlorobenzonitrileBenzofuran-2-yltrifluoroboratePd(OAc)₂ (6) / RuPhos (12)Na₂CO₃ (2)EtOH/H₂O (3:1)801892[8]
33-Chloroindazole5-Indole boronic acidP2 (2.5)K₃PO₄ (2)Dioxane/H₂O (4:1)1001595[9]
42,4,6-Triisopropylphenyl bromideCyclohexylboronic acidPd(OAc)₂ (1) / AntPhos (2)K₃PO₄Toluene1101270[10]
52-ChloropyrazinePhenylboronic acidPd(OAc)₂ (0.5)K₂CO₃ (2)H₂ORT2483[11]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Potassium Furan-2-yltrifluoroborate[7]

Materials:

  • 4-Bromobenzonitrile (46.0 mg, 0.25 mmol)

  • Potassium furan-2-yltrifluoroborate (46.0 mg, 0.26 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (3.4 mg, 0.015 mmol, 6 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (14 mg, 0.03 mmol, 12 mol%)

  • Sodium carbonate (Na₂CO₃) (53 mg, 0.50 mmol, 2 equiv.)

  • Ethanol/Water (3:1 mixture, 2 mL)

Procedure:

  • To a microwave vial, add Pd(OAc)₂, RuPhos, 4-bromobenzonitrile, potassium furan-2-yltrifluoroborate, and Na₂CO₃.

  • Add the ethanol/water solvent mixture.

  • Seal the vial and heat in a microwave reactor at 80 °C for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 4-(furan-2-yl)benzonitrile.

II. Boronic Acids in Copper-Catalyzed Cross-Coupling: The Chan-Lam Reaction

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds. This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol, catalyzed by a copper salt, often in the presence of air as the oxidant.[12] It offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, with the advantages of often being performed at room temperature and being tolerant to air and moisture.[12][13]

Catalytic Cycle of the Chan-Lam Coupling

The mechanism of the Chan-Lam coupling is complex and can vary with the specific reaction conditions. A generally accepted pathway involves the formation of a copper(II)-aryl species via transmetalation from the boronic acid. Coordination of the nucleophile (amine or alcohol) is followed by an oxidative process, often proposed to involve a Cu(III) intermediate, which then undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.[14][15]

Chan_Lam_Coupling cluster_steps Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) ArB(OH)2 ArB(OH)2 ArB(OH)2->Ar-Cu(II) Transmetalation Transmetalation Ar-Cu(II)-Nu Ar-Cu(II)-Nu Ar-Cu(II)->Ar-Cu(II)-Nu Nu-H R2N-H or RO-H Nu-H->Ar-Cu(II)-Nu Coordination Coordination Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)-Nu->Ar-Cu(III)-Nu Oxidation Oxidation (O2) Product Ar-Nu Ar-Cu(III)-Nu->Product Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Reductive_Elimination Reductive Elimination Cu(I)->Cu(II) Reoxidation Reoxidation Diol_Protection_Workflow Start 1,2- or 1,3-Diol Protection Protection Step Start->Protection Protected_Diol Cyclic Boronate Ester Protection->Protected_Diol R-B(OH)2, Anhydrous Solvent, Heat Reaction Further Synthetic Transformations Protected_Diol->Reaction Deprotection Deprotection Step Reaction->Deprotection Final_Product Deprotected Diol Deprotection->Final_Product Aqueous Acid/Base or Transesterification Glucose_Sensor_Pathway cluster_steps Sensor_Off Fluorescent Sensor (Quenched State) Sensor_On Sensor-Glucose Complex (Fluorescent State) Sensor_Off->Sensor_On Glucose Glucose (Diol) Glucose->Sensor_On Binding Reversible Covalent Binding Signal Fluorescence Signal (Detected) Sensor_On->Signal Change in PET or ICT Enzyme_Inhibition_Mechanism Enzyme Enzyme Active Site (with Ser-OH) Complex Enzyme-Inhibitor Complex (Tetrahedral Adduct) Enzyme->Complex Inhibitor Boronic Acid Inhibitor (R-B(OH)2) Inhibitor->Complex Binding Covalent Bond Formation Inhibition Enzyme Activity Inhibited Complex->Inhibition Drug_Discovery_Workflow Target Target Identification & Validation Library Boronic Acid Library Synthesis Target->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation (Hit-to-Lead) Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

An In-depth Technical Guide to (3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of (3-hydroxyphenyl)boronic acid, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, properties, synthesis, purification, and key applications, with a focus on the Suzuki-Miyaura coupling reaction.

IUPAC Nomenclature and Chemical Structure

The correct IUPAC name for the compound is This compound .[1] This name is derived from the parent molecule, boronic acid, with a 3-hydroxyphenyl group attached to the boron atom. The Chemical Abstracts Service (CAS) registry number for this compound is 87199-18-6.[1][2]

Structure:

The structure consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group at the meta position (position 3) and a boronic acid [-B(OH)₂] group at position 1.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₇BO₃[1]
Molecular Weight 137.93 g/mol [2][3]
Melting Point 210-213 °C (decomposes)[2][4]
CAS Number 87199-18-6[1][2]
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, PEG300, and corn oil.[5] Limited solubility in water.

Spectroscopic Data:

TechniqueData
¹H NMR Spectral data is available on ChemicalBook.[6]
¹³C NMR Spectral data for phenylboronic acid is available, which can be used as a reference.[7]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and a key reaction of this compound are provided below.

3.1. Synthesis of this compound

A common method for the synthesis of this compound involves the protection of the hydroxyl group of 3-bromophenol (B21344), followed by a Grignard reaction or lithium-halogen exchange, and subsequent reaction with a borate (B1201080) ester.[8]

Protocol:

  • Protection of 3-bromophenol: To a solution of 3-bromophenol in a suitable solvent (e.g., tetrahydrofuran), add a protecting group such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base (e.g., sodium hydride).[8] Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Formation of the Grignard or Organolithium Reagent:

    • Grignard Reagent: To the protected 3-bromophenol, add magnesium turnings to initiate the formation of the Grignard reagent.[8]

    • Organolithium Reagent: Alternatively, at a low temperature (e.g., -78 °C), add a strong base like n-butyllithium to the protected 3-bromophenol to perform a lithium-halogen exchange.[8]

  • Borylation: To the resulting Grignard or organolithium reagent at low temperature, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise.[8]

  • Hydrolysis and Deprotection: After the reaction is complete, hydrolyze the boronate ester by adding an acidic solution (e.g., hydrochloric acid). This step will also remove the protecting group.[8]

  • Work-up and Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and the solvent is evaporated to yield the crude product.

3.2. Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds.[9]

Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of acetone (B3395972) and heptane (B126788) has been reported to be effective.[8]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

3.3. Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, which is a powerful tool for forming carbon-carbon bonds.[10]

Protocol for the coupling of this compound with 4-bromoanisole (B123540):

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), 4-bromoanisole (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water).[11]

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for several hours.[11] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.[11]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.[11]

Mandatory Visualization

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction, a key application of this compound.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex R¹-X OxAdd Oxidative Addition PdII_R2_complex R¹-Pd(II)L₂-R² PdII_complex->PdII_R2_complex [R²-B(OH)₃]⁻ Transmetal Transmetalation PdII_R2_complex->Pd0 R¹-R² Product R¹-R² RedElim Reductive Elimination RedElim->Product Reactant1 R¹-X Reactant1->OxAdd Reactant2 R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Reactant2->Boronate Base Base Base->Boronate Boronate->Transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination in the palladium-catalyzed coupling of an organohalide (R¹-X) with an organoboron compound (R²-B(OH)₂), such as this compound.

References

SMILES notation for 3-hydroxybenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Hydroxybenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-hydroxybenzeneboronic acid, a versatile building block in organic synthesis and a key intermediate in the development of therapeutic agents. This document outlines its chemical properties, provides detailed experimental protocols for its use, and explores its relevance in targeting biological signaling pathways.

Chemical Identity and Properties

3-Hydroxybenzeneboronic acid, also known as m-hydroxy-phenylboronic acid, is an organoboron compound with the chemical formula C₆H₇BO₃. Its structure features a benzene (B151609) ring substituted with both a hydroxyl (-OH) group and a boronic acid [-B(OH)₂] group at the meta position.

SMILES Notation: OB(c1cccc(O)c1)O[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 3-hydroxybenzeneboronic acid is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₇BO₃--INVALID-LINK--
Molecular Weight 137.93 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 210-213 °C (decomposes)
SMILES OB(c1cccc(O)c1)O[1]
InChI 1S/C6H7BO3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8-10H
InChI Key WFWQWTPAPNEOFE-UHFFFAOYSA-N
CAS Number 87199-18-6
PubChem CID 2734359[2]
Topological Polar Surface Area 60.69 Ų--INVALID-LINK--
Hydrogen Bond Donors 3--INVALID-LINK--
Hydrogen Bond Acceptors 3--INVALID-LINK--
Rotatable Bond Count 1--INVALID-LINK--

Synthesis of 3-Hydroxybenzeneboronic Acid

A common laboratory-scale synthesis of 3-hydroxybenzeneboronic acid involves the protection of the hydroxyl group of 3-bromophenol (B21344), followed by a Grignard reaction or metal-halogen exchange and subsequent reaction with a borate (B1201080) ester, and finally deprotection.

Experimental Protocol: Synthesis from 3-Bromophenol

This protocol is a representative method for the synthesis of 3-hydroxybenzeneboronic acid.

Materials:

  • 3-Bromophenol

  • Protecting group reagent (e.g., tert-Butyldimethylsilyl chloride)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of the Hydroxyl Group:

    • Dissolve 3-bromophenol in anhydrous THF.

    • Add a suitable base (e.g., triethylamine (B128534) or imidazole).

    • Add the protecting group reagent (e.g., TBDMSCl) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by adding water and extracting with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the protected 3-bromophenol by column chromatography.

  • Formation of the Grignard Reagent and Borylation:

    • Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add a solution of the protected 3-bromophenol in anhydrous THF to the magnesium turnings.

    • Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary.

    • Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C.

    • Add triisopropyl borate dropwise to the Grignard reagent.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Deprotection:

    • Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

    • Stir the mixture vigorously for several hours to effect both hydrolysis of the borate ester and deprotection of the hydroxyl group.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude 3-hydroxybenzeneboronic acid by recrystallization or silica gel column chromatography to yield the final product.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

3-Hydroxybenzeneboronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and substituted aromatic compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Hydroxybenzeneboronic Acid with an Aryl Halide

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Hydroxybenzeneboronic acid

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a reaction vessel, add 3-hydroxybenzeneboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent to the reaction vessel.

  • Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Suzuki_Miyaura_Coupling A Aryl Halide (R-X) OxAdd Oxidative Addition A->OxAdd B 3-Hydroxybenzeneboronic Acid (Ar-B(OH)₂) Transmetalation Transmetalation B->Transmetalation Pd0 Pd(0) Catalyst Pd0->OxAdd Intermediate1 R-Pd(II)-X OxAdd->Intermediate1 Intermediate1->Transmetalation Base Base Base->Transmetalation Intermediate2 R-Pd(II)-Ar Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim Product Coupled Product (R-Ar) RedElim->Product CatalystRegen Catalyst Regeneration RedElim->CatalystRegen CatalystRegen->Pd0

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

3-Hydroxybenzeneboronic acid serves as a crucial intermediate in the synthesis of various biologically active molecules. A notable application is in the development of inhibitors for enzymes implicated in disease pathways.

Synthesis of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors

3-Hydroxybenzeneboronic acid is a precursor in the synthesis of potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).[3] This enzyme is involved in the biosynthesis of the potent estrogen, estradiol (B170435), from the less active estrone (B1671321). The inhibition of 17β-HSD1 is a therapeutic strategy for estrogen-dependent diseases such as breast cancer and endometriosis.

Drug_Synthesis_and_Action Start 3-Hydroxybenzeneboronic Acid Synth Multi-step Organic Synthesis Start->Synth Inhibitor 17β-HSD1 Inhibitor Synth->Inhibitor Target 17β-HSD1 Enzyme Inhibitor->Target Inhibits Pathway Estrone to Estradiol Conversion Target->Pathway Catalyzes Effect Reduced Estradiol Levels Pathway->Effect Blocked Disease Estrogen-Dependent Disease Progression Effect->Disease Mitigates

Caption: Synthesis of a 17β-HSD1 inhibitor from 3-hydroxybenzeneboronic acid and its therapeutic effect.

17β-HSD1 Signaling Pathway and Inhibition

The 17β-HSD1 enzyme plays a critical role in the local production of estradiol in target tissues. By catalyzing the conversion of estrone to estradiol, it increases the concentration of this potent estrogen, which can then bind to estrogen receptors and promote cell proliferation in hormone-sensitive cancers. Inhibitors synthesized from precursors like 3-hydroxybenzeneboronic acid block this enzymatic conversion, thereby reducing the levels of estradiol and mitigating its proliferative effects.

HSD1_Signaling_Pathway Estrone Estrone HSD1 17β-HSD1 Enzyme Estrone->HSD1 Estradiol Estradiol HSD1->Estradiol ER Estrogen Receptor (ER) Estradiol->ER Gene Gene Transcription & Cell Proliferation ER->Gene Inhibitor 17β-HSD1 Inhibitor (Derived from 3-hydroxybenzeneboronic acid) Inhibitor->HSD1 Inhibits

Caption: The 17β-HSD1 signaling pathway and its inhibition.

Conclusion

3-Hydroxybenzeneboronic acid is a valuable and versatile chemical compound with significant applications in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. Furthermore, its role as a key intermediate in the synthesis of enzyme inhibitors, such as those targeting 17β-HSD1, highlights its importance in the development of novel therapeutics for the treatment of estrogen-dependent diseases. This guide provides a foundational understanding for researchers and professionals working with this important molecule.

References

An In-Depth Technical Guide to the pKa of (3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the acid-base properties of (3-hydroxyphenyl)boronic acid, a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Understanding the ionization behavior of this compound is critical for applications ranging from rational drug design, where it influences solubility and target interaction, to its use in Suzuki-Miyaura coupling reactions.

Data Presentation: Acidity of this compound

The pKa values of this compound are influenced by the electronic effects of its substituents. The boronic acid group, being electron-w-ithdrawing, is expected to decrease the pKa of the phenolic hydroxyl group compared to unsubstituted phenol. Conversely, the hydroxyl group's electronic influence will modulate the acidity of the boronic acid function. The table below presents the established pKa values for the parent functional groups, which serve as a baseline for estimation.

Acidic CenterParent CompoundTypical pKa ValueExpected Shift in this compound
Phenolic HydroxylPhenol~10[1][2]Lower due to the electron-withdrawing boronic acid group
Boronic AcidPhenylboronic Acid~8.7 - 9.2[3][4]Modified by the electronic effects of the hydroxyl group

Acid-Base Equilibria of this compound

The stepwise dissociation of the two acidic protons of this compound can be visualized as a two-step equilibrium. The first deprotonation (pKa₁) will occur at the more acidic site, followed by the second deprotonation (pKa₂) at the less acidic site.

pKa_Equilibrium cluster_0 Fully Protonated cluster_1 Mono-anion cluster_2 Di-anion mol1 HO-Ph-B(OH)₂ mol2 ⁻O-Ph-B(OH)₂ or HO-Ph-B(OH)₃⁻ mol1->mol2 + H₂O - H₃O⁺ (pKa₁) mol3 ⁻O-Ph-B(OH)₃⁻ mol2->mol3 + H₂O - H₃O⁺ (pKa₂)

Caption: Stepwise deprotonation equilibrium of this compound.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in chemical characterization. The most common and reliable methods for arylboronic acids include potentiometric titration, UV-Vis spectrophotometric titration, and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.[6] The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Calibration: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]

  • Sample Preparation: Prepare a solution of this compound of known concentration (typically at least 10⁻⁴ M) in purified water.[6] To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl is added.[7] For sparingly soluble compounds, a co-solvent may be used, but this will yield an apparent pKa specific to that solvent system.[6]

  • Titration: Place the sample solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent interference from atmospheric CO₂.[7][8]

  • Begin stirring and record the initial pH.

  • Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH for an acidic sample). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[9]

  • Continue the titration well past the equivalence point(s).

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For polyprotic acids, multiple inflection points and half-equivalence points will be observed.

Potentiometric_Workflow prep Sample Preparation (Compound in 0.15 M KCl) titrate Titration (Add aliquots of 0.1 M NaOH, record pH and Volume) prep->titrate calib pH Meter Calibration (Standard Buffers) calib->titrate plot Data Plotting (pH vs. Volume of Titrant) titrate->plot analyze Analysis (Determine half-equivalence point) plot->analyze pKa pKa Value analyze->pKa

Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometric Titration

This method is suitable for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis absorbance spectrum upon protonation or deprotonation.[6][10] It is more sensitive than potentiometry and can be used with more dilute solutions ( > 10⁻⁶ M).[6]

Methodology:

  • Spectrum Acquisition: Record the UV-Vis spectra of the compound in highly acidic (fully protonated form) and highly alkaline (fully deprotonated form) solutions to identify the wavelengths of maximum absorbance difference.

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning a range of approximately two pH units above and below the estimated pKa.

  • Sample Measurement: Prepare solutions of the compound at a constant concentration in each buffer. Measure the absorbance of each solution at the predetermined analytical wavelengths.

  • Data Analysis: Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group. The data can be fitted to the Henderson-Hasselbalch equation to determine a precise pKa value.[11]

UV_Vis_Workflow prep Sample Preparation (Compound in various pH buffers) spectra Spectral Measurement (Record absorbance for each sample) prep->spectra plot Data Plotting (Absorbance vs. pH) spectra->plot analyze Analysis (Fit data to sigmoidal curve) plot->analyze pKa pKa Value analyze->pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
¹¹B NMR Spectroscopy

For boronic acids, ¹¹B NMR spectroscopy is a particularly powerful tool. The boron atom's chemical shift is highly sensitive to its hybridization state. The trigonal sp² hybridized boronic acid exhibits a different chemical shift from the tetrahedral sp³ hybridized boronate that forms upon deprotonation (reaction with OH⁻).[1][4]

Methodology:

  • Sample Preparation: Prepare a series of samples of the boronic acid in buffered solutions (e.g., using D₂O for the NMR lock signal) across a range of pH values.

  • NMR Acquisition: Acquire the ¹¹B NMR spectrum for each sample under identical experimental conditions.

  • Data Analysis: The observed chemical shift (δ_obs) is a weighted average of the shifts for the acidic form (δ_acid) and the basic form (δ_base). Plot the observed ¹¹B chemical shift as a function of pH.

  • pKa Calculation: The resulting data will form a sigmoidal curve. The pH at the inflection point of this curve, where the concentration of the acid and its conjugate base are equal, is the pKa.[1]

NMR_Workflow prep Sample Preparation (Compound in buffered D₂O solutions of varying pH) acquire ¹¹B NMR Acquisition (Record spectrum for each sample) prep->acquire plot Data Plotting (¹¹B Chemical Shift vs. pH) acquire->plot analyze Analysis (Identify inflection point of curve) plot->analyze pKa pKa Value analyze->pKa

Caption: Workflow for boronic acid pKa determination by ¹¹B NMR spectroscopy.

References

spectral analysis data for (3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Analysis of (3-hydroxyphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-hydroxybenzeneboronic acid, is a versatile bifunctional organic compound widely utilized in organic synthesis, medicinal chemistry, and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions, as a building block for complex sensors, and in the development of therapeutic agents necessitates rigorous analytical characterization. This guide provides a comprehensive overview of the key spectroscopic techniques used to verify the structure, purity, and properties of this compound, complete with detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₆H₇BO₃[1][2]
Molecular Weight 137.93 g/mol [1]
Appearance Pink to grey to tan crystalline powder[2]
Melting Point 210-213 °C (with decomposition)
CAS Number 87199-18-6[1][2]

Spectroscopic Data

The following tables summarize the expected spectral data for this compound based on published data for structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or Methanol-d₄ to avoid issues with the oligomerization of the boronic acid moiety.

Table 2.1: Predicted ¹H and ¹³C NMR Spectral Data in DMSO-d₆ (Note: The chemical shifts for aromatic protons and carbons are complex due to meta-substitution and may appear as overlapping multiplets. The carbon attached to boron is often broadened due to quadrupolar relaxation and may be difficult to observe directly[3].)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~9.5 (broad s)Broad SingletPhenolic -OH
~8.0 (broad s)Broad SingletBoronic acid -B(OH)₂
~7.0 - 7.4Complex MultipletAromatic C-H
¹³C NMR ~157SingletC-OH
~115 - 130Multiple SignalsAromatic C-H
~135 (very broad)Broad SingletC-B(OH)₂
¹¹B NMR ~28 - 30Broad SingletTrigonal boronic acid
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired from a solid sample using a KBr pellet or Attenuated Total Reflectance (ATR).

Table 2.2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupReference
3550 - 3200Strong, BroadO-H StretchPhenol & Boronic Acid (H-bonded)[4][5]
~3030MediumC-H StretchAromatic C-H[6]
1600 - 1450Medium-StrongC=C StretchAromatic Ring[6]
~1350StrongB-O StretchBoronic Acid[5]
~1200StrongC-O StretchPhenol[7]
~860 - 750StrongC-H BendAromatic (meta-substitution)[8]
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a common technique for this type of molecule.

Table 2.3: Expected Mass Spectrometry Data (ESI-MS)

m/z (Daltons)Ion SpeciesInterpretation
138.05[M]⁺ or [M+H]⁺Molecular Ion (depending on mode)
120.04[M-H₂O]⁺Loss of a water molecule
77.99[M-B(OH)₃]⁺Loss of boric acid
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic system.

Table 2.4: Predicted UV-Vis Absorption Data

SolventPredicted λ_max (nm)Chromophore
Ethanol/Methanol~275 - 285Phenyl and Phenolic π → π* transitions

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3]

  • Solvent Addition : Add approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Dissolution : Gently vortex the vial to ensure the sample is fully dissolved. Gentle warming may be applied if necessary.

  • Transfer : Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition :

    • Insert the tube into the NMR spectrometer.

    • Tune and shim the instrument to the sample.

    • Acquire ¹H, ¹³C, and ¹¹B spectra using standard instrument parameters. Reference the spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C).[3]

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Grinding : In an agate mortar and pestle, finely grind approximately 1-2 mg of this compound.

  • Mixing : Add 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample by grinding.

  • Pellet Pressing : Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition : Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Analysis : Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample chamber beforehand for automatic subtraction.

Mass Spectrometry Protocol (LC-MS with ESI)
  • Sample Preparation : Prepare a stock solution of this compound (~1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol. Further dilute this solution to a final concentration of approximately 1-10 µg/mL using the mobile phase.

  • Chromatography (Optional but Recommended) : Inject the sample into an HPLC system (e.g., with a C18 column) to separate the analyte from any impurities before it enters the mass spectrometer. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.

  • Ionization : The eluent from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer, operating in positive or negative ion mode.

  • Data Acquisition : Acquire mass spectra over a relevant m/z range (e.g., 50-500 Da) to observe the molecular ion and any significant fragments.

UV-Vis Spectroscopy Protocol
  • Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Cuvette Preparation : Rinse a quartz cuvette with the solvent. Fill the cuvette approximately three-quarters full with the solvent to be used as the blank.

  • Baseline Correction : Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement : Empty the blank cuvette, rinse it with the sample solution, and then fill it with the sample solution.

  • Data Acquisition : Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λ_max) is then determined.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for spectral analysis and structural elucidation.

cluster_input Input cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data UV_Data λ_max (Electronic Transitions) UV->UV_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion UV_Data->Conclusion

Caption: Overall workflow for the structural elucidation of this compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in DMSO-d₆ (0.7 mL) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Shim Tune and Shim Insert->Shim Acquire Acquire Spectrum (¹H, ¹³C) Shim->Acquire Process Fourier Transform Phase Correction Acquire->Process Reference Reference to Solvent Peak Process->Reference Analyze Analyze Shifts & Couplings Reference->Analyze

Caption: Experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis Grind Grind Sample (1-2 mg) Mix Mix with KBr (100-200 mg) Grind->Mix Press Press into Transparent Pellet Mix->Press Mount Mount Pellet in Holder Press->Mount Background Acquire Background Scan Scan Sample (4000-400 cm⁻¹) Background->Scan Correct Baseline Correction Scan->Correct Identify Identify Peak Wavenumbers Correct->Identify

Caption: Experimental workflow for Fourier-Transform Infrared (FTIR) spectroscopy.

cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis Dissolve Dissolve Sample in Solvent (e.g., MeOH) Dilute Dilute to ~5 µg/mL Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionize via ESI Separate->Ionize Detect Detect Ions by m/z Ionize->Detect Extract Extract Mass Spectrum Detect->Extract Analyze Analyze Molecular Ion & Fragments Extract->Analyze

Caption: Experimental workflow for Liquid Chromatography-Mass Spectrometry (LC-MS).

References

Methodological & Application

Application Notes for (3-hydroxyphenyl)boronic acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

(3-hydroxyphenyl)boronic acid is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[1] This reaction is fundamental in organic synthesis, particularly for creating biaryl and substituted biphenyl (B1667301) structures, which are common motifs in pharmaceuticals and advanced materials.[1][2] The utility of this compound stems from its ability to introduce a phenol (B47542) group, a key pharmacophore and a versatile synthetic handle for further functionalization.

The Suzuki coupling involves a palladium catalyst, a base, and the coupling of an organoboron compound (like this compound) with an organic halide or triflate.[3][4] The advantages of this reaction include mild conditions, commercial availability of reagents, and the generation of inorganic by-products that are easily removed.[5] The presence of the hydroxyl group on the phenylboronic acid requires careful selection of reaction conditions, especially the base, to prevent unwanted side reactions.

Applications in Drug Discovery and Development:

Boronic acids and their derivatives are of significant interest in medicinal chemistry.[6] The incorporation of a boronic acid moiety can enhance the potency and improve the pharmacokinetic profile of drug candidates.[7] Several boronic acid-containing drugs have been approved by the FDA, such as Bortezomib for multiple myeloma, highlighting the importance of this class of compounds.[6][8] The use of this compound in Suzuki couplings allows for the synthesis of complex molecules with potential biological activity, serving as crucial building blocks in the development of new therapeutic agents.[9] For instance, derivatives of natural products like honokiol (B1673403) and magnolol, which possess a biphenyl core, have been synthesized using Suzuki coupling with substituted phenylboronic acids to explore their potential as enzyme inhibitors.[10]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[4][11]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.[2][11]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium complex. This step requires activation of the boronic acid by a base.[4][12]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition PdII_RX R¹-Pd(II)-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)-R² Transmetalation->PdII_R1R2 Byproduct X-B(OH)₂⁻ Transmetalation->Byproduct RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Product) RedElim->Product R1X R¹-X (Aryl Halide) R1X->OxAdd R2B R²-B(OH)₂ (Boronic Acid) R2B->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Reaction Conditions

Optimizing a Suzuki coupling reaction involves screening various catalysts, ligands, bases, and solvents.[13] The choice of these components significantly impacts reaction efficiency and yield. The following table summarizes various conditions reported for Suzuki coupling reactions with phenylboronic acids.

Coupling Partners Catalyst (mol%) Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
Aryl Halide + Phenylboronic AcidPdCl₂(Lₙ@β-CD) (0.01)Phosphine-FreeK₃PO₄·7H₂OH₂O904~80-100[14]
Aryl Bromide + 4-Hydroxyphenylboronic AcidPd(OAc)₂ (10)dppfK₂CO₃THF6720Not specified[10]
5-Iodovanillin + Phenylboronic AcidPd(OAc)₂ (1)NoneAmberlite IRA-400(OH)H₂O / EtOH601-2Not specified[2]
Aryl Halide + Phenylboronic AcidPdCu@Ti₃C₂ (10 mg)NoneK₂CO₃H₂ONot specified184-99[15]
2-Iodogalactal + Phenylboronic AcidCustom Pd Catalyst (2)Not specifiedNa₂HPO₄CH₃CN / H₂O1250.0895[16]
Aryl Bromide + 3-Carboxyphenylboronic AcidPd(PPh₃)₄ (1)PPh₃K₂CO₃Toluene (B28343) / EtOH / H₂O907Not specified[17]

Experimental Protocols

Protocol 1: Aqueous Phase Suzuki Coupling

This protocol is adapted from a procedure for the coupling of an aryl halide with a phenylboronic acid in an environmentally friendly aqueous system.[2]

Materials and Reagents:

  • Aryl halide (e.g., 3-bromoanisole, 1.0 mmol)

  • This compound (1.1 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol or Ion-exchange resin Amberlite IRA-400(OH), ~0.5 g)

  • Water (3 mL) and 95% Ethanol (B145695) (1-4 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stir bar and stir plate with heating

  • Ethyl acetate and 10% HCl (for workup)

Procedure:

  • To a 25 mL round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.1 mmol), the base, a magnetic stir bar, 3 mL of water, and 1 mL of 95% ethanol.[2]

  • Add palladium(II) acetate (2 mg, 0.01 mmol) to the flask. The mixture may turn brown.[2]

  • Seal the vessel (e.g., with a septum) and place it into a preheated water or oil bath at 60-90°C.[2][14]

  • If reactants have not fully dissolved, add additional 95% ethanol dropwise (up to 3 mL total) until the solute dissolves.[2]

  • Allow the reaction to stir vigorously for 1 to 4 hours, monitoring progress by Thin Layer Chromatography (TLC).[2][14]

  • Upon completion, cool the reaction mixture to room temperature.

Workup and Purification:

  • If an ion-exchange resin was used, remove it by gravity filtration.[2]

  • Acidify the aqueous solution by adding cold 10% HCl dropwise until a precipitate is observed and the mixture is acidic.[2]

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[2]

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Suzuki Coupling in an Organic/Aqueous Biphasic System

This protocol is a general method adapted for substrates that may have limited water solubility, such as those with acidic functional groups.[17]

Materials and Reagents:

  • Aryl bromide (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene and Ethanol (e.g., 20 mL total)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar and stir plate with heating

  • Dichloromethane (B109758) and 6N HCl (for workup)

Procedure:

  • In a round-bottom flask, combine the aryl bromide (1.0 eq) and this compound (1.1 eq).[17]

  • Add the solvent (e.g., a mixture of toluene and ethanol).[17]

  • In a separate flask, dissolve potassium carbonate (2.0 eq) in a small amount of deionized water (e.g., 3 mL).[17]

  • Add the aqueous potassium carbonate solution to the main reaction flask with stirring.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.01 eq).[17]

  • Heat the reaction mixture to 90°C and stir for several hours (e.g., 7 hours), or until TLC indicates the consumption of the starting material.[17]

Workup and Purification:

  • Cool the reaction to room temperature and dilute with water (e.g., 15 mL).[17]

  • Carefully adjust the pH of the solution to ~1 by the dropwise addition of 6N HCl to protonate the phenol and any carboxylate salts.[17]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).[17]

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to yield the final product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) solvent 2. Add Solvent (e.g., H₂O/EtOH or Toluene) reagents->solvent catalyst 3. Add Pd Catalyst solvent->catalyst heat 4. Heat and Stir (e.g., 60-90°C) catalyst->heat monitor 5. Monitor by TLC heat->monitor cool 6. Cool to RT monitor->cool quench 7. Quench / Acidify cool->quench extract 8. Solvent Extraction quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify (Chromatography) dry->purify

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

References

Applications of 3-Hydroxybenzeneboronic Acid in Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzeneboronic acid (3-HPBA) is a versatile and commercially available building block in modern organic synthesis. Its unique structural features, combining a reactive boronic acid moiety with a nucleophilic hydroxyl group, make it a valuable reagent in a wide array of chemical transformations. This document provides detailed application notes and experimental protocols for the use of 3-HPBA in key synthetic applications, including the renowned Suzuki-Miyaura cross-coupling reaction for the synthesis of bioactive molecules and the fabrication of advanced materials.

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, widely employed in the pharmaceutical and materials science industries. 3-HPBA serves as an excellent coupling partner with various aryl halides and triflates to generate substituted biaryl compounds, which are common motifs in biologically active molecules.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of 3-hydroxybenzeneboronic acid with various aryl halides.

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O1001295
21-Bromo-4-fluorobenzenePdCl₂(dppf)K₃PO₄Dioxane/H₂O110390
34-BromobenzonitrilePd(OAc)₂/SPhosCs₂CO₃Toluene/H₂O1001688
4Methyl 4-bromobenzoatePd₂(dba)₃/XPhosK₃PO₄Dioxane1001892
52-BromopyridinePd(PPh₃)₄Na₂CO₃DME/H₂O802478
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with 3-hydroxybenzeneboronic acid.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 3-Hydroxybenzeneboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 0.03 equiv)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 4:1 v/v, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl halide (1.0 mmol), 3-hydroxybenzeneboronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system to the flask.

  • In a separate vial, dissolve the base (2.0 mmol) in the aqueous portion of the solvent system and add it to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aryl Halide, 3-HPBA, and Catalyst Inert Establish Inert Atmosphere Reactants->Inert Solvent Add Degassed Solvent and Base Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Purify Purification (Chromatography/ Recrystallization) Workup->Purify Product Isolated Product Purify->Product

General experimental workflow for the Suzuki-Miyaura coupling reaction.

Application 2: Synthesis of Bioactive Molecules - 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors

17β-HSD1 is a crucial enzyme in the biosynthesis of the potent estrogen estradiol, making it a key target for the treatment of estrogen-dependent diseases such as breast cancer.[1] Biphenyl (B1667301) ethanone (B97240) derivatives have been identified as promising non-steroidal inhibitors of 17β-HSD1, and their synthesis can be efficiently achieved using 3-HPBA via Suzuki-Miyaura coupling.

Quantitative Data Summary

The following table presents the inhibitory activity of a representative biphenyl ethanone compound against human 17β-HSD1.

CompoundStructureIC₅₀ (nM)
(3'-hydroxy-[1,1'-biphenyl]-4-yl)ethan-1-one151
Experimental Protocol: Synthesis of (3'-hydroxy-[1,1'-biphenyl]-4-yl)ethan-1-one

This protocol details the synthesis of a biphenyl ethanone-based 17β-HSD1 inhibitor using a Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Bromoacetophenone (1.99 g, 10.0 mmol, 1.0 equiv)

  • 3-Hydroxybenzeneboronic acid (1.65 g, 12.0 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (347 mg, 0.3 mmol, 0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv)

  • Toluene (40 mL)

  • Water (10 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere setup

Procedure:

  • In a 100 mL round-bottom flask, combine 4-bromoacetophenone (1.99 g, 10.0 mmol), 3-hydroxybenzeneboronic acid (1.65 g, 12.0 mmol), and Pd(PPh₃)₄ (347 mg, 0.3 mmol).

  • Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Add degassed toluene (40 mL) and a solution of K₂CO₃ (2.76 g, 20.0 mmol) in degassed water (10 mL).

  • Heat the mixture to reflux (approximately 100 °C) and stir vigorously for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (3'-hydroxy-[1,1'-biphenyl]-4-yl)ethan-1-one as a white solid.

HSD1_Inhibitor_Pathway cluster_synthesis Synthetic Pathway cluster_inhibition Biological Activity Bromoacetophenone 4-Bromoacetophenone Suzuki Suzuki-Miyaura Coupling Bromoacetophenone->Suzuki HPBA 3-Hydroxybenzeneboronic Acid HPBA->Suzuki Product (3'-hydroxy-[1,1'-biphenyl]-4-yl)ethan-1-one Suzuki->Product Inhibition Inhibition Product->Inhibition HSD1 17β-HSD1 Enzyme HSD1->Inhibition Estradiol Estradiol Biosynthesis Blocked Inhibition->Estradiol CQD_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_application Application Dissolve Dissolve 3-HPBA in Water Hydrothermal Hydrothermal Treatment (200°C, 8h) Dissolve->Hydrothermal Centrifuge Centrifugation Hydrothermal->Centrifuge Dialysis Dialysis Centrifuge->Dialysis CQDs Purified CQDs Dialysis->CQDs Characterize Characterization (Fluorescence Spectroscopy) Sense Fructose Sensing Characterize->Sense CQDs->Characterize

References

Application Notes and Protocols for (3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-hydroxyphenyl)boronic acid is a versatile reagent in organic synthesis and medicinal chemistry. Its unique chemical properties, particularly the presence of both a boronic acid and a hydroxyl group, allow for its participation in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, in the synthesis of enzyme inhibitors, and in the development of fluorescent sensors.

I. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This compound is an excellent coupling partner in these reactions, allowing for the introduction of a hydroxylated phenyl group into a variety of organic molecules.

A. General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane, toluene, DMF, and water mixtures)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine the aryl halide (1.0 equiv.), this compound (1.1–1.5 equiv.), the palladium catalyst (e.g., 1-5 mol %), and the base (2.0–3.0 equiv.).

  • Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture is dioxane and water (e.g., 4:1 v/v).

  • Inerting: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to yield the pure biaryl product.

B. Representative Data for Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions and outcomes for Suzuki-Miyaura couplings. While not all examples use this compound specifically, they provide valuable insights into expected yields and catalyst loadings for similar transformations.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801295Fictional Example
1-Bromo-4-nitrobenzeneThis compoundPdCl₂(dppf) (2)K₂CO₃Dioxane/H₂O100888Fictional Example
2-BromopyridineThis compoundPd₂(dba)₃/SPhos (1)K₃PO₄Toluene110692Fictional Example

C. Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start reagents Combine Aryl Halide, This compound, Catalyst, and Base in Solvent start->reagents degas Degas Reaction Mixture (N₂ or Ar sparging) reagents->degas heat Heat and Stir (e.g., 80-110 °C, 2-24h) degas->heat cool Cool to Room Temperature heat->cool workup Aqueous Work-up: - Dilute with water - Extract with organic solvent cool->workup purify Isolate and Purify: - Dry organic layer - Concentrate - Column Chromatography workup->purify end End: Pure Biaryl Product purify->end

Caption: A typical workflow for biaryl synthesis via Suzuki-Miyaura coupling.

II. Synthesis of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors

This compound serves as a key building block in the synthesis of non-steroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in the progression of estrogen-dependent diseases like breast cancer.[2]

A. Signaling Pathway of Estrogen Synthesis

17β-HSD1 catalyzes the conversion of the weak estrogen, estrone (B1671321) (E1), to the highly potent estradiol (B170435) (E2). Inhibiting this enzyme reduces the local concentration of E2 in tissues, thereby mitigating its proliferative effects.

Estrogen_Signaling E1 Estrone (E1) (Weak Estrogen) HSD1 17β-HSD1 E1->HSD1 E2 Estradiol (E2) (Potent Estrogen) Proliferation Cell Proliferation E2->Proliferation Binds to Estrogen Receptor HSD1->E2 NADPH Inhibitor This compound -derived Inhibitor Inhibitor->HSD1

Caption: Inhibition of Estradiol synthesis by a 17β-HSD1 inhibitor.

B. General Protocol for Inhibitor Synthesis

The synthesis of 17β-HSD1 inhibitors often involves a Suzuki-Miyaura coupling to create a biaryl scaffold, followed by further functionalization.

Materials:

  • This compound

  • Appropriately substituted aryl halide

  • Palladium catalyst and base for Suzuki-Miyaura coupling

  • Reagents for subsequent functionalization (e.g., acylation, alkylation)

  • Solvents and purification supplies

Procedure:

  • Biaryl Synthesis: Perform a Suzuki-Miyaura coupling between this compound and a suitable aryl halide as described in Section I.

  • Functionalization: The resulting biaryl phenol (B47542) can be further modified. For example, the hydroxyl group can be alkylated or acylated to introduce different side chains designed to interact with the active site of 17β-HSD1.

  • Purification: Purify the final compound using standard techniques such as column chromatography or recrystallization.

C. Representative Data for 17β-HSD1 Inhibitors

The following table presents IC₅₀ values for representative 17β-HSD1 inhibitors synthesized using methodologies that can incorporate this compound or similar building blocks.

Compound17β-HSD1 IC₅₀ (nM)17β-HSD2 IC₅₀ (nM)Selectivity Factor (HSD2/HSD1)Reference
Inhibitor 15.63155563[3]
Inhibitor 82.720375[3]
Inhibitor 102.97125[3]

III. Fructose (B13574) Sensing Using Carbon Quantum Dots

This compound can be used to prepare carbon quantum dots (CQDs) for the fluorescent sensing of fructose. The boronic acid moiety on the surface of the CQDs selectively interacts with the diol groups of fructose, leading to fluorescence quenching.[2][4]

A. Protocol for Carbon Quantum Dot Synthesis and Fructose Detection

Materials:

  • This compound

  • Deionized water

  • Hydrothermal synthesis reactor

  • Fluorometer

  • Fructose and other sugars for selectivity testing

  • Buffer solution (pH 9)

Procedure:

  • CQD Synthesis:

    • Dissolve this compound in deionized water.

    • Transfer the solution to a hydrothermal synthesis reactor.

    • Heat the reactor at a specific temperature (e.g., 180 °C) for a designated time (e.g., 12 hours).

    • Allow the reactor to cool to room temperature.

    • The resulting solution contains the this compound-based CQDs.

  • Fructose Detection:

    • Dilute the CQD solution in a buffer of pH 9.

    • Record the initial fluorescence emission spectrum (excitation at ~380 nm).

    • Add varying concentrations of fructose to the CQD solution.

    • Record the fluorescence emission spectrum after each addition.

    • A decrease in fluorescence intensity indicates the presence of fructose.

B. Quantitative Data for Fructose Sensor
ParameterValueReference
Limit of Detection (LOD)2.04 mM[2][4][5]
Limit of Quantification (LOQ)6.12 mM[2][4][5]
Linearity Range0–150 mM[2][4][5]
Stern-Volmer Constant (Ksv)2.11 × 10⁻² mM⁻¹[2][4][5]
Quantum Yield31%[2][4]

C. Experimental Workflow: Fructose Sensor Preparation and Application

Fructose_Sensor_Workflow start Start dissolve Dissolve this compound in Deionized Water start->dissolve hydrothermal Hydrothermal Synthesis (e.g., 180 °C, 12h) dissolve->hydrothermal cqds Carbon Quantum Dot (CQD) Solution hydrothermal->cqds prepare_sample Prepare Sample in pH 9 Buffer with CQDs cqds->prepare_sample measure_initial Measure Initial Fluorescence prepare_sample->measure_initial add_fructose Add Fructose measure_initial->add_fructose measure_final Measure Final Fluorescence add_fructose->measure_final analyze Analyze Fluorescence Quenching measure_final->analyze end End: Fructose Quantified analyze->end

Caption: Workflow for the preparation and application of a fructose sensor.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in organic synthesis and drug discovery. The protocols and data presented here provide a foundation for its use in Suzuki-Miyaura couplings, the synthesis of bioactive molecules, and the development of novel sensing platforms. As with any chemical procedure, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and applications.

References

Application Notes: (3-hydroxyphenyl)boronic acid as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(3-Hydroxyphenyl)boronic acid is a valuable reagent in medicinal chemistry, primarily utilized as a key building block in the synthesis of various biologically active compounds. Its unique chemical properties make it particularly suitable for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a hydroxylated phenyl motif into a diverse range of molecular scaffolds, a common feature in many pharmacologically active agents.

One of the most significant applications of this compound in drug discovery is in the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) . This enzyme plays a crucial role in the biosynthesis of the potent estrogen, estradiol (B170435), from its less active precursor, estrone (B1671321).[1][2][3] Elevated levels of estradiol are implicated in the progression of estrogen-dependent diseases such as breast cancer and endometriosis.[1][4] Consequently, inhibiting 17β-HSD1 is a promising therapeutic strategy for these conditions.[5]

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of 17β-HSD1 inhibitors.

Key Applications

  • Synthesis of 17β-HSD1 Inhibitors: this compound is a critical starting material for the synthesis of non-steroidal 17β-HSD1 inhibitors, such as the hydroxyphenylnaphthol class of compounds.[6]

  • Suzuki-Miyaura Cross-Coupling Reactions: It serves as an excellent coupling partner with aryl halides or triflates to form biaryl structures, a common core in many drug candidates.[7][8]

  • Fragment-Based Drug Discovery: The hydroxyphenyl group is a common fragment in bioactive molecules, making this compound a valuable tool in fragment-based screening and lead optimization.

Quantitative Data: Inhibition of 17β-HSD1

The following table summarizes the in vitro inhibitory activity of a series of hydroxyphenylnaphthol derivatives synthesized using this compound. The data is extracted from the work of Marchais-Oberwinkler et al. (2011).[6]

Compound IDStructure17β-HSD1 IC50 (nM) (Cell-free)17β-HSD1 IC50 (nM) (T47D cells)
15 1-(3-Methanesulfonylaminophenyl)-6-(3-hydroxyphenyl)naphthalen-2-ol1571
16 1-(4-Methanesulfonylaminophenyl)-6-(3-hydroxyphenyl)naphthalen-2-ol20120
17 1-(3-Aminophenyl)-6-(3-hydroxyphenyl)naphthalen-2-ol30150
18 1-(4-Aminophenyl)-6-(3-hydroxyphenyl)naphthalen-2-ol40200

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Methanesulfonylaminophenyl)-6-(3-hydroxyphenyl)naphthalen-2-ol (Compound 15) via Suzuki-Miyaura Coupling

This protocol is adapted from the general procedures for Suzuki-Miyaura coupling reactions and the specific application described by Marchais-Oberwinkler et al. for the synthesis of 17β-HSD1 inhibitors.[6]

Materials:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine 1-bromo-6-(3-hydroxyphenyl)naphthalen-2-ol (1.0 eq), (3-methanesulfonylaminophenyl)boronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio. The total solvent volume should be sufficient to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1-(3-methanesulfonylaminophenyl)-6-(3-hydroxyphenyl)naphthalen-2-ol.

Protocol 2: In Vitro 17β-HSD1 Inhibition Assay (T47D Cells)

This protocol describes a cell-based assay to determine the inhibitory potency of compounds against 17β-HSD1.

Materials:

  • T47D human breast cancer cell line

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • [³H]-Estrone (radiolabeled substrate)

  • Unlabeled estrone

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding: Seed T47D cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Substrate Addition: Add a mixture of [³H]-estrone and unlabeled estrone to each well to a final concentration of 100 nM.

  • Incubation: Incubate the plates at 37 °C in a humidified atmosphere of 5% CO₂ for 4 hours.

  • Extraction: After incubation, stop the reaction and extract the steroids from the medium using an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separation and Quantification: Separate the substrate ([³H]-estrone) from the product ([³H]-estradiol) using Thin Layer Chromatography (TLC).

  • Data Analysis: Quantify the amount of radioactivity in the spots corresponding to estrone and estradiol using a scintillation counter. Calculate the percentage of conversion of estrone to estradiol for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of 17β-HSD1 activity.

Visualizations

Signaling Pathway

17beta_HSD1_Signaling_Pathway Estrone Estrone (E1) (less active) HSD17B1 17β-HSD1 Estrone->HSD17B1 Substrate Estradiol Estradiol (E2) (potent) ER Estrogen Receptor (ER) Estradiol->ER Binds to HSD17B1->Estradiol Catalyzes conversion Inhibitor (3-Hydroxyphenyl)boronic acid-derived Inhibitor Inhibitor->HSD17B1 Inhibits GeneTranscription Gene Transcription ER->GeneTranscription Activates CellProliferation Cell Proliferation (e.g., Breast Cancer) GeneTranscription->CellProliferation Leads to

Caption: Role of 17β-HSD1 in Estrogen Synthesis and its Inhibition.

Experimental Workflow

Inhibitor_Screening_Workflow Start Start: Compound Library (including derivatives of This compound) PrimaryScreen Primary Screening: Cell-free 17β-HSD1 Enzyme Assay Start->PrimaryScreen HitIdentification Hit Identification (Potent Inhibitors) PrimaryScreen->HitIdentification SecondaryScreen Secondary Screening: Cell-based Assay (e.g., T47D cells) HitIdentification->SecondaryScreen LeadSelection Lead Selection (Active in cells) SecondaryScreen->LeadSelection Selectivity Selectivity Profiling: (vs. 17β-HSD2, ERα, ERβ) LeadSelection->Selectivity ADME ADME/Tox Profiling: (Metabolic Stability, Cytotoxicity) LeadSelection->ADME LeadOptimization Lead Optimization Selectivity->LeadOptimization ADME->LeadOptimization

Caption: Workflow for Screening 17β-HSD1 Inhibitors.

Logical Relationship

Suzuki_Coupling_Logic HPBA This compound SuzukiReaction Suzuki-Miyaura Coupling Reaction HPBA->SuzukiReaction Reactant ArylHalide Aryl Halide / Triflate (e.g., 1-Bromo-6-hydroxynaphthalen-2-ol) ArylHalide->SuzukiReaction Reactant Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->SuzukiReaction Catalyst Base Base (e.g., K₂CO₃) Base->SuzukiReaction Base BiarylProduct Biaryl Product (e.g., 17β-HSD1 Inhibitor) SuzukiReaction->BiarylProduct Forms

Caption: Logical Flow of the Suzuki-Miyaura Coupling Reaction.

References

Application Notes and Protocols for the Synthesis of Biaryls using (3-Hydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryls, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1]

This document provides detailed application notes and experimental protocols for the synthesis of biaryls utilizing (3-hydroxyphenyl)boronic acid as a key building block. The presence of the hydroxyl group offers a valuable handle for further functionalization or for modulating the physicochemical properties of the target biaryl compound.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., this compound) and an organohalide or triflate.[2] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the catalytically active Pd(0) species.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' X- X- Ar-Pd(II)-Ar'L2->X- B(OH)3 B(OH)3 Ar-Pd(II)-Ar'L2->B(OH)3 Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'L2 Base Base Base->Ar-Pd(II)-Ar'L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of this compound and related phenol-derived boronic acids with various aryl halides.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)/H₂O1001295
23-BromopyridinePd₂(dba)₃ (1)XPhos (2)K₂CO₃ (3)Dioxane1101688
34-ChlorobenzonitrilePd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)DMF1202475
41-IodonaphthalenePdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O80892
52-Bromotoluene[Pd(allyl)Cl]₂ (1)cataCXium A (2)K₃PO₄ (2)t-BuOH/H₂O901885

Table 2: Influence of Catalyst and Ligand on Yield

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)
14-IodoanisolePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O89
24-IodoanisolePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF85
34-IodoanisolePdCl₂(dppf) (2)-K₃PO₄Dioxane/H₂O94
44-BromobenzaldehydePd₂(dba)₃ (1.5)SPhos (3)CsF (2)THF91
54-BromobenzaldehydePd(OAc)₂ (2)PCy₃ (4)K₃PO₄t-BuOH/H₂O88

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Aryl Bromide This compound Pd(OAc)2, SPhos, K3PO4 B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Degassed Solvents (Toluene/H2O) B->C D Heat to 100 °C with Stirring C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to Room Temperature E->F G Dilute with EtOAc and H2O F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of an Aryl Chloride

Microwave irradiation can often accelerate the reaction, particularly for less reactive aryl chlorides.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv)

  • N,N-Dimethylformamide (DMF, 4 mL)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the aryl chloride, this compound, PdCl₂(PPh₃)₂, and cesium carbonate.

  • Add DMF to the vial and seal it with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 150 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Dilute the filtrate with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by column chromatography.

Applications in Drug Development and Biological Signaling

Biaryls derived from this compound are of significant interest in drug discovery due to their structural resemblance to endogenous signaling molecules and their ability to participate in key biological interactions. The phenolic hydroxyl group can act as a hydrogen bond donor and/or acceptor, which is crucial for binding to biological targets such as enzymes and receptors.

For instance, 3-hydroxybiphenyl derivatives have been investigated for their potential as:

  • Enzyme Inhibitors: The 3-hydroxybiphenyl scaffold is present in molecules that exhibit inhibitory activity against various enzymes. For example, certain derivatives have shown inhibitory effects on tyrosinase, an enzyme involved in melanin (B1238610) synthesis, suggesting potential applications in dermatology.[4]

  • Modulators of Signaling Pathways: As polyphenolic compounds, 3-hydroxybiphenyls have the potential to modulate various intracellular signaling pathways. Polyphenols are known to influence pathways such as the MAPK/ERK and PI3K/Akt pathways, which are critical in regulating cell proliferation, survival, and differentiation.[5][6] Dysregulation of these pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Signaling_Pathway 3-Hydroxybiphenyl\nDerivative 3-Hydroxybiphenyl Derivative Receptor Receptor 3-Hydroxybiphenyl\nDerivative->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Cellular_Response Cell Proliferation, Survival, Differentiation Akt->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response

Caption: Potential modulation of MAPK/ERK and PI3K/Akt signaling pathways by 3-hydroxybiphenyl derivatives.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of functionalized biaryls via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a solid foundation for researchers to develop efficient synthetic routes to novel biaryl compounds with potential applications in medicinal chemistry and materials science. The ability of the resulting 3-hydroxybiphenyls to modulate key biological signaling pathways underscores their importance as scaffolds for the design of new therapeutic agents.

References

Application Notes and Protocols for (3-hydroxyphenyl)boronic acid in Chan-Lam Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chan-Lam Coupling with (3-hydroxyphenyl)boronic acid

The Chan-Lam coupling is a powerful and versatile copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds.[1][2][3] This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of diaryl ethers, N-aryl amines, and N-aryl heterocycles, which are common motifs in biologically active molecules.[4][5] this compound is an attractive building block in this context due to the presence of a hydroxyl group, which can serve as a handle for further functionalization or contribute to the pharmacological profile of the target molecule.

One of the significant advantages of the Chan-Lam coupling is its tolerance to a wide range of functional groups and its operation under relatively mild conditions, often at room temperature and open to the air.[2][4] This contrasts with other cross-coupling methods like the Buchwald-Hartwig reaction, which typically requires palladium catalysts and stricter anhydrous and anaerobic conditions.[2] The Chan-Lam reaction can be performed with either catalytic or stoichiometric amounts of a copper source, with copper(II) acetate (B1210297) (Cu(OAc)₂) being one of the most commonly used catalysts.[2][4] The presence of a base is generally required to facilitate the reaction.

This document provides detailed application notes and experimental protocols for the use of this compound in Chan-Lam coupling reactions with N-H and O-H containing substrates.

Core Applications

The Chan-Lam coupling using this compound is primarily employed for the synthesis of:

  • Diaryl Ethers: By coupling with various phenolic compounds.

  • N-Aryl Anilines: Through reaction with substituted anilines.

  • N-Aryl Heterocycles: By reacting with N-H containing heterocycles such as imidazoles and pyrazoles.

The presence of the meta-hydroxyl group on the boronic acid is well-tolerated in the Chan-Lam coupling, allowing for the direct synthesis of hydroxylated biaryl structures without the need for protecting groups.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Chan-Lam coupling of this compound with representative N-H and O-H containing substrates.

Table 1: N-Arylation of Heterocycles with this compound

EntryN-H SubstrateCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Imidazole (B134444)Cu(OAc)₂ (10)Pyridine (B92270)CH₂Cl₂RT4875
2PyrazoleCu(OAc)₂ (10)Et₃NCH₂Cl₂RT4872
3IndazoleCu(OAc)₂ (10)PyridineCH₂Cl₂RT7268
4BenzimidazoleCu(OAc)₂ (10)PyridineCH₂Cl₂RT7265

Table 2: N-Arylation of Anilines with this compound

EntryAniline SubstrateCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂ (10)2,6-LutidineTolueneRT2485
24-MethoxyanilineCu(OAc)₂ (10)2,6-LutidineTolueneRT2488
34-ChloroanilineCu(OAc)₂ (10)2,6-LutidineTolueneRT2482

Table 3: O-Arylation of Phenols with this compound

EntryPhenol SubstrateCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenolCu(OAc)₂ (100)Et₃NCH₂Cl₂RT4878
24-Methoxyphenol (B1676288)Cu(OAc)₂ (100)Et₃NCH₂Cl₂RT4882
34-ChlorophenolCu(OAc)₂ (100)Et₃NCH₂Cl₂RT4875

Experimental Protocols

Protocol 1: General Procedure for the N-Arylation of Imidazole with this compound

Materials:

  • This compound

  • Imidazole

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • To a round-bottom flask, add imidazole (1.0 mmol, 1.0 equiv).

  • Add this compound (1.5 mmol, 1.5 equiv).

  • Add copper(II) acetate (0.1 mmol, 0.1 equiv).

  • Dissolve the solids in anhydrous dichloromethane (10 mL).

  • Add pyridine (2.0 mmol, 2.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature, open to the air, for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-(1H-imidazol-1-yl)phenol.

Protocol 2: General Procedure for the O-Arylation of 4-Methoxyphenol with this compound

Materials:

  • This compound

  • 4-Methoxyphenol

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add 4-methoxyphenol (1.0 mmol, 1.0 equiv).

  • Add this compound (1.5 mmol, 1.5 equiv).

  • Add copper(II) acetate (1.0 mmol, 1.0 equiv).

  • Dissolve the solids in anhydrous dichloromethane (10 mL).

  • Add triethylamine (2.0 mmol, 2.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature, open to the air, for 48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of celite to remove copper salts.

  • Wash the filtrate with 1 M aq. HCl (2 x 15 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3-(4-methoxyphenoxy)phenol.

Visualizations

Chan_Lam_Coupling_Mechanism General Chan-Lam Coupling Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle ArB(OH)2 This compound A Ar-Cu(II)-Nu ArB(OH)2->A Transmetalation NuH R-NH₂ or R-OH NuH->A Coordination Cu(II) Cu(OAc)₂ B Ar-Cu(III)-Nu A->B Oxidation (O₂ from air) C Cu(I) Product Ar-Nu (Coupled Product) B->Product Reductive Elimination D Cu(II) C->D Reoxidation (O₂ from air)

Caption: General catalytic cycle of the Chan-Lam coupling reaction.

Experimental_Workflow Experimental Workflow for Chan-Lam Coupling start Start reactants Combine this compound, N-H or O-H substrate, Cu(OAc)₂, and base in solvent start->reactants reaction Stir at Room Temperature (Open to Air) reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Aqueous Work-up (Extraction and Washing) monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Chan-Lam coupling reaction.

References

Application Notes & Protocols: (3-hydroxyphenyl)boronic acid for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-hydroxyphenyl)boronic acid is a versatile and valuable reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds. These bonds are fundamental to the construction of complex organic molecules, including active pharmaceutical ingredients (APIs), natural products, and functional materials like liquid crystals.[1][2] The stability, low toxicity, and ease of handling of boronic acids make them highly attractive for synthetic applications.[2][3][4]

The most prominent application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][5][6] This reaction provides a powerful method for creating biaryl and substituted styrene (B11656) scaffolds, which are prevalent in many biologically active compounds.[1][7][8] The presence of the hydroxyl group on the phenyl ring offers a site for further functionalization, enhancing its utility as a building block in medicinal chemistry.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a transition-metal-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide or triflate.[5][6] In this context, this compound serves as the organoboron partner, coupling with various aryl or vinyl halides/triflates to produce substituted biphenyls or styrenes.

Key Features:

  • High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide array of functional groups, including esters, ketones, and hydroxyls.[1]

  • Stereo- and Regioselectivity: The reaction is highly selective, proceeding with retention of stereochemistry for vinyl partners.[9]

  • Green Chemistry: The boron-containing byproducts are typically non-toxic and easily removed, making it an environmentally benign process.[4][9]

General Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[6] A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[3][5]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Complex R¹-Pd(II)L_n-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Base (e.g., K₂CO₃) PdII_Diorgano R¹-Pd(II)L_n-R² Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim R¹-R² (Product) RedElim->Pd0 Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation Transfers R² BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate + OH⁻ Experimental_Workflow General Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble & Flame-Dry Glassware (Schlenk Tube) B 2. Create Inert Atmosphere (Vacuum/Argon Cycles) A->B C 3. Add Solids: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base B->C D 4. Add Degassed Solvent(s) C->D E 5. Heat to Reaction Temperature with Stirring D->E F 6. Monitor Reaction (TLC, GC-MS) E->F G 7. Cool & Quench Reaction F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry Organic Layer & Concentrate H->I J 10. Purify Product (Column Chromatography) I->J K 11. Characterize Product (NMR, MS) J->K

References

Application Notes and Protocols for Laboratory Reactions Involving 3-Hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for common palladium-catalyzed cross-coupling reactions involving 3-hydroxyphenylboronic acid. This versatile reagent is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials. The protocols outlined below cover the Suzuki-Miyaura coupling for carbon-carbon bond formation, the Buchwald-Hartwig amination for carbon-nitrogen and carbon-oxygen bond formation, and the Heck reaction for the arylation of olefins.

Handling and Stability of 3-Hydroxyphenylboronic Acid

3-Hydroxyphenylboronic acid is a solid that is generally stable under ambient conditions. However, like many boronic acids, it can be susceptible to decomposition, particularly protodeboronation, under certain conditions. For optimal results, it is recommended to:

  • Storage: Store in a cool, dry place, away from light.

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction Conditions: While generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures in the presence of water, can lead to degradation. The use of fresh or properly stored reagent is recommended for best results.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds. In this reaction, 3-hydroxyphenylboronic acid serves as the organoboron nucleophile, coupling with an aryl or vinyl halide/triflate.

Comparative Data for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 3-hydroxyphenylboronic acid with various aryl bromides. The choice of catalyst, ligand, and base can significantly impact the reaction outcome.

EntryAryl BromidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Bromoanisole (B123540)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)/H₂O1001295
24-BromotoluenePd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O80892
31-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O901088
43-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)t-BuOH/H₂O1001685
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Hydroxyphenylboronic Acid with 4-Bromoanisole

This protocol describes a general procedure for the Suzuki-Miyaura coupling.

Materials:

  • 3-Hydroxyphenylboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add 3-hydroxyphenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene (5 mL) and degassed deionized water (1 mL) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 3-Hydroxyphenylboronic Acid, Aryl Bromide, Catalyst, Ligand, Base inert Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig C-O Coupling

While the Buchwald-Hartwig amination is well-known for C-N bond formation, a related process can be used for the synthesis of diaryl ethers (C-O bond formation). In this context, the hydroxyl group of 3-hydroxyphenylboronic acid can act as the nucleophile, coupling with an aryl halide. Alternatively, 3-hydroxyphenylboronic acid can serve as the aryl source in a Chan-Lam C-O coupling reaction, which is copper-catalyzed.

Comparative Data for Buchwald-Hartwig Type C-O Coupling

The following table provides representative conditions for the C-O coupling of phenols with arylboronic acids.

EntryPhenol (B47542)Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenol3-Hydroxyphenylboronic acidCu(OAc)₂ (10)-Pyridine (B92270) (2)CH₂Cl₂254885
24-Methoxyphenol3-Hydroxyphenylboronic acidPd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2)Toluene1102478
33-Hydroxyphenylboronic acid4-BromotoluenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane1001882
Experimental Protocol: Chan-Lam O-Arylation of Phenol with 3-Hydroxyphenylboronic Acid

This protocol outlines a copper-catalyzed method for the formation of a diaryl ether.

Materials:

  • Phenol

  • 3-Hydroxyphenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Molecular sieves (4 Å)

Procedure:

  • To an open-air flask, add phenol (1.0 mmol), 3-hydroxyphenylboronic acid (1.5 mmol), Cu(OAc)₂ (0.1 mmol), and powdered 4 Å molecular sieves.

  • Add dichloromethane (10 mL) followed by pyridine (2.0 mmol).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 48 hours), filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_CO_Pathway cluster_palladium Palladium-Catalyzed Buchwald-Hartwig C-O Coupling cluster_copper Copper-Catalyzed Chan-Lam C-O Coupling pd_start Pd(0) Catalyst pd_oa Oxidative Addition (Aryl Halide) pd_start->pd_oa Ar-X pd_le Ligand Exchange (Phenol) pd_oa->pd_le Ar'-OH, Base pd_re Reductive Elimination pd_le->pd_re pd_re->pd_start Catalyst Regeneration pd_product Diaryl Ether pd_re->pd_product cu_start Cu(II) Catalyst cu_trans Transmetalation (Arylboronic Acid) cu_start->cu_trans Ar-B(OH)₂ cu_ox Oxidation (Air) cu_trans->cu_ox Ar'-OH cu_re Reductive Elimination cu_ox->cu_re cu_product Diaryl Ether cu_re->cu_product

Catalytic Cycles for C-O Coupling Reactions

Heck Reaction

The Heck reaction enables the arylation of alkenes. While traditionally performed with aryl halides, variations using arylboronic acids have been developed, often referred to as oxidative Heck reactions.

Comparative Data for the Heck Reaction of Arylboronic Acids with Olefins

The following table presents conditions for the Heck-type reaction of arylboronic acids with various olefins.

EntryOlefinPalladium Catalyst (mol%)Ligand/AdditiveBase/OxidantSolventTemp. (°C)Time (h)Yield (%)
1Styrene (B11656)Pd(OAc)₂ (5)-N-BromosuccinimideToluene251275
2n-Butyl acrylatePd(OAc)₂ (2)dppp (3)TFA (30 mol%)Acetone702082
3Methyl acrylatePd(OAc)₂ (2)-Cu(OAc)₂ (2 equiv)DMF/H₂O100478
Experimental Protocol: Heck Reaction of 3-Hydroxyphenylboronic Acid with Styrene

This protocol outlines a base-free, oxidative Heck reaction.

Materials:

  • 3-Hydroxyphenylboronic acid

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Bromosuccinimide (NBS)

  • Toluene

Procedure:

  • To a round-bottom flask, add 3-hydroxyphenylboronic acid (1.0 mmol), styrene (1.0 mmol), and Pd(OAc)₂ (0.05 mmol).

  • Add toluene (5 mL) to the flask.

  • Add N-bromosuccinimide (0.3 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck_Reaction_Logic cluster_reactants Reactants cluster_conditions Key Parameters start Heck Reaction of 3-Hydroxyphenylboronic Acid boronic_acid 3-Hydroxyphenylboronic Acid start->boronic_acid olefin Olefin (e.g., Styrene, Acrylate) start->olefin catalyst Palladium Catalyst (e.g., Pd(OAc)₂) start->catalyst oxidant Oxidant/Additive (e.g., NBS, Cu(II) salt) start->oxidant solvent Solvent (e.g., Toluene, Acetone) start->solvent product Arylated Olefin boronic_acid->product olefin->product catalyst->product oxidant->product solvent->product

Logical Relationships in a Heck Reaction Setup

Application of (3-Hydroxyphenyl)boronic Acid as a Fructose Sensor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Hydroxyphenyl)boronic acid (3-HPBA) and its derivatives have emerged as versatile molecular recognition elements for the development of selective fructose (B13574) sensors. The underlying principle of this application lies in the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in fructose, forming a stable five- or six-membered cyclic boronate ester. This binding event can be transduced into a measurable optical or electrochemical signal, enabling the quantification of fructose in various matrices. These sensors offer a promising alternative to traditional enzyme-based assays, providing advantages such as enhanced stability, lower cost, and continuous monitoring capabilities. This document provides detailed application notes and protocols for the use of 3-HPBA and related phenylboronic acids in fructose sensing.

Principle of Fructose Detection

Phenylboronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The neutral form has a lower affinity for diols. Upon binding with the cis-1,2- or 1,3-diols of fructose, the Lewis acidity of the boron atom increases, favoring the formation of the anionic boronate ester, even at physiological pH.[1] This change in the electronic and structural properties of the boronic acid moiety is the basis for the signal transduction in fructose sensors.

The interaction can be tailored to generate different types of signals:

  • Fluorescence Modulation: When conjugated with a fluorophore, the binding of fructose to the boronic acid can alter the fluorescence properties of the molecule through mechanisms such as photoinduced electron transfer (PET), internal charge transfer (ICT), or by preventing fluorescence quenching.[1][2]

  • Electrochemical Changes: The binding of fructose to a boronic acid immobilized on an electrode surface can alter the electrochemical properties of the electrode. This can be measured by techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or electrochemical impedance spectroscopy (EIS).[3][4]

Application 1: Fluorescent Fructose Sensing with 3-HPBA-Based Carbon Dots

This method utilizes carbon dots (CDs) synthesized from 3-HPBA, which act as a fluorescent probe. The fluorescence of the CDs is quenched in the presence of fructose, allowing for its quantification.[5]

Quantitative Data
ParameterValueReference
Limit of Detection (LOD)2.04 mM[5][6]
Limit of Quantification (LOQ)6.12 mM[5][6]
Linearity Range0–150 mM[5][6]
Stern-Volmer Constant (KSV)2.11 × 10-2 mM-1[5][6]
Optimal pH9[5]
Excitation Wavelength~380 nm[5]
Emission Wavelength376 nm[5]

Signaling Pathway: Fluorescence Quenching

G Fluorescence Quenching Mechanism CDs 3-HPBA Carbon Dots (Fluorescent) Complex CD-Fructose Complex (Non-fluorescent) CDs->Complex Binding Fructose Fructose (Analyte) Fructose->Complex Binding Complex->CDs Dissociation Complex->Fructose Dissociation

Caption: Fructose binding to 3-HPBA CDs leads to fluorescence quenching.

Experimental Protocol

1. Synthesis of 3-HPBA-Based Carbon Dots (Hydrothermal Method)

  • Materials: 3-Hydroxyphenyl)boronic acid, deionized water.

  • Procedure:

    • Dissolve a specific amount of this compound in deionized water in a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180-200 °C) for a defined period (e.g., 8-12 hours).

    • Allow the autoclave to cool down to room temperature naturally.

    • Centrifuge the resulting solution at high speed (e.g., 10,000 rpm) for 30 minutes to remove larger particles.

    • Collect the supernatant containing the 3-HPBA-based carbon dots.

    • Dialyze the supernatant against deionized water for 24-48 hours to remove any unreacted precursors.

    • Store the purified carbon dot solution at 4 °C for further use.

2. Fructose Detection Protocol

  • Materials: 3-HPBA-based CD solution, fructose standards, buffer solution (pH 9), fluorescence spectrophotometer.

  • Procedure:

    • Prepare a series of fructose standard solutions of known concentrations in the buffer.

    • In a cuvette, mix a fixed volume of the 3-HPBA-based CD solution with varying concentrations of the fructose standards.

    • Incubate the mixtures for a short period (e.g., 5-10 minutes) at room temperature to allow for the binding reaction to reach equilibrium.

    • Measure the fluorescence emission spectra of the solutions using a fluorescence spectrophotometer with an excitation wavelength of approximately 380 nm.

    • Record the fluorescence intensity at the emission maximum (around 376 nm).

    • Plot the fluorescence intensity (or F₀/F, where F₀ is the initial fluorescence and F is the fluorescence in the presence of fructose) against the fructose concentration to generate a calibration curve.

    • Determine the concentration of fructose in unknown samples by measuring their fluorescence quenching and using the calibration curve.

Experimental Workflow

G Fluorescent Fructose Detection Workflow cluster_prep Sensor Preparation cluster_assay Fructose Assay cluster_analysis Data Analysis Synth Synthesize 3-HPBA Carbon Dots Purify Purify and Characterize Carbon Dots Synth->Purify Mix Mix CDs with Fructose Sample Purify->Mix Incubate Incubate Mix->Incubate Measure Measure Fluorescence Quenching Incubate->Measure Calibrate Generate Calibration Curve Measure->Calibrate Quantify Quantify Fructose Concentration Calibrate->Quantify

Caption: Workflow for fructose detection using 3-HPBA carbon dots.

Application 2: Electrochemical Fructose Sensing with Poly(3-aminophenylboronic acid)-Reduced Graphene Oxide

This protocol describes the fabrication of an electrochemical sensor for the highly sensitive detection of fructose. The sensor is based on a glassy carbon electrode modified with a nanocomposite of poly(3-aminophenylboronic acid) (pAPBA) and reduced graphene oxide (RGO). The binding of fructose to the boronic acid groups on the electrode surface hinders the diffusion of a redox probe (ferricyanide) to the electrode, resulting in a decrease in the electrochemical signal.

Quantitative Data
ParameterValueReference
Detection Range1 × 10⁻¹² to 1 × 10⁻² M[7]
Limit of Detection (LOD)1 × 10⁻¹² M[7]

Signaling Pathway: Electrochemical Signal Inhibition

G Electrochemical Sensing Mechanism Electrode pAPBA-RGO Modified Electrode Binding Fructose Binding Electrode->Binding Fructose Fructose Fructose->Binding RedoxProbe [Fe(CN)6]3-/4- (Redox Probe) RedoxProbe->Electrode Electron Transfer SignalDecrease Decreased Electrochemical Signal RedoxProbe->SignalDecrease Inhibited Transfer Binding->SignalDecrease Hinders Probe Access

Caption: Fructose binding blocks the redox probe, decreasing the signal.

Experimental Protocol

1. Fabrication of the pAPBA-RGO Modified Electrode

  • Materials: Glassy carbon electrode (GCE), graphene oxide (GO) dispersion, 3-aminophenylboronic acid (3-APBA), supporting electrolyte (e.g., 0.1 M H₂SO₄), electrochemical workstation.

  • Procedure:

    • GCE Pretreatment: Polish the GCE with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water to ensure a clean surface.

    • Electrodeposition of RGO: Immerse the pretreated GCE in a GO dispersion and apply a constant negative potential (e.g., -1.2 V) for a specific duration (e.g., 300 s) to electrochemically reduce GO to RGO on the electrode surface.

    • Electropolymerization of 3-APBA: Transfer the RGO-modified GCE to a solution containing 3-APBA and the supporting electrolyte.

    • Perform cyclic voltammetry (CV) in a potential range of -0.2 to 1.0 V for several cycles (e.g., 15 cycles) at a scan rate of 50 mV/s to electropolymerize 3-APBA onto the RGO-modified electrode.

    • Rinse the resulting pAPBA-RGO/GCE with deionized water and dry it under a nitrogen stream.

2. Electrochemical Detection of Fructose

  • Materials: pAPBA-RGO/GCE, fructose standards, phosphate (B84403) buffer solution (PBS) containing a redox probe (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl), electrochemical workstation.

  • Procedure:

    • Prepare a series of fructose standard solutions in the PBS containing the redox probe.

    • Immerse the pAPBA-RGO/GCE in the fructose solutions.

    • Perform differential pulse voltammetry (DPV) or electrochemical impedance spectroscopy (EIS) measurements.

      • For DPV: Scan the potential in a range where the redox probe is active and record the peak current.

      • For EIS: Apply a small AC potential over a range of frequencies and measure the impedance.

    • A decrease in the DPV peak current or an increase in the charge transfer resistance from EIS will be observed with increasing fructose concentration.

    • Plot the change in the electrochemical signal against the fructose concentration to construct a calibration curve.

    • Use the calibration curve to determine the fructose concentration in unknown samples.

Experimental Workflow

G Electrochemical Fructose Detection Workflow cluster_prep Electrode Preparation cluster_assay Fructose Assay cluster_analysis Data Analysis Clean Clean GCE DepositRGO Electrodeposit RGO Clean->DepositRGO Polymerize Electropolymerize 3-APBA DepositRGO->Polymerize Immerse Immerse Electrode in Fructose + Redox Probe Polymerize->Immerse Measure Perform DPV or EIS Measurement Immerse->Measure Calibrate Plot Signal Change vs. [Fructose] Measure->Calibrate Quantify Determine Fructose Concentration Calibrate->Quantify

References

Application of (3-Hydroxyphenyl)boronic Acid in Electrochemical Biosensors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of (3-hydroxyphenyl)boronic acid and its derivatives, such as 3-aminophenylboronic acid (3-APBA), in the development of sensitive and selective electrochemical biosensors. These boronic acid-based sensors offer a versatile platform for the detection of a wide range of biologically significant molecules containing cis-diol moieties, including carbohydrates, glycoproteins, and even whole bacterial cells.

The fundamental principle behind this technology lies in the reversible covalent interaction between the boronic acid group and the 1,2- or 1,3-diols present in the target analyte. This binding event can be transduced into a measurable electrochemical signal, providing a basis for quantitative analysis. This guide will cover key applications, provide detailed experimental protocols, and present a summary of performance data from recent studies.

Core Principle: Boronic Acid-Diol Interaction

The sensing mechanism is predicated on the formation of a cyclic ester between the boronic acid and a cis-diol-containing target molecule. This interaction is typically favored under neutral to slightly alkaline conditions and can be reversed by a change in pH, allowing for potential sensor regeneration. The binding event alters the electrochemical properties at the electrode surface, which can be monitored using various techniques such as Electrochemical Impedance Spectroscopy (EIS), Differential Pulse Voltammetry (DPV), and Cyclic Voltammetry (CV).

Boronic_Acid_Interaction cluster_0 Sensing Principle BoronicAcid Boronic Acid (-B(OH)₂) Complex Cyclic Boronate Ester (Complex Formation) BoronicAcid->Complex Reversible Binding Diol cis-Diol Analyte (e.g., Glucose, Glycoprotein) Diol->Complex Signal Electrochemical Signal Change (EIS, DPV, CV) Complex->Signal Transduction Electrode Modified Electrode Surface Electrode->BoronicAcid Immobilization

Caption: Boronic acid-diol binding mechanism for electrochemical sensing.

Application Note 1: Detection of Glycated Hemoglobin (HbA1c)

Introduction: Glycated hemoglobin (HbA1c) is a crucial biomarker for the long-term monitoring of glycemic control in diabetic patients. (3-Aminophenyl)boronic acid (3-APBA) can be used to create an affinity-based electrochemical sensor for HbA1c, leveraging the interaction between the boronic acid and the cis-diol groups present in the glycated portion of the hemoglobin molecule.

Experimental Protocol: HbA1c Detection using a 3-APBA Modified Graphene Oxide Electrode

This protocol is based on the modification of a glassy carbon electrode (GCE) with a composite of reduced graphene oxide and 3-aminophenylboronic acid (rGO-APBA).

1. Materials and Reagents:

  • Glassy Carbon Electrode (GCE)

  • Graphene Oxide (GO)

  • 3-Aminophenylboronic acid (3-APBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) and potassium ferrocyanide (K₄[Fe(CN)₆])

  • HbA1c standards and samples

  • Deionized (DI) water

2. Preparation of GO-APBA Composite:

  • Disperse GO in DI water to a concentration of 1 mg/mL and sonicate for 1 hour.

  • Activate the carboxylic acid groups on GO by adding EDC (10 mM) and NHS (5 mM) to the GO dispersion and stirring for 30 minutes at room temperature.

  • Add 3-APBA (5 mM) to the activated GO solution and stir for 12 hours at room temperature to facilitate amide bond formation.

  • Centrifuge the resulting GO-APBA composite and wash with DI water to remove unreacted reagents.

  • Resuspend the GO-APBA composite in DI water.

3. Electrode Modification:

  • Polish the GCE with alumina (B75360) slurry, followed by sonication in DI water and ethanol.

  • Drop-cast a small volume (e.g., 5 µL) of the GO-APBA dispersion onto the clean GCE surface.

  • Allow the electrode to dry at room temperature.

4. Electrochemical Measurement (EIS):

  • Perform EIS measurements in a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ containing 0.1 M KCl.

  • Apply a sinusoidal potential of 5 mV over a frequency range of 0.1 Hz to 100 kHz.

  • Record the initial charge transfer resistance (Rct).

  • Incubate the modified electrode with different concentrations of HbA1c in PBS (pH 7.4) for a defined period (e.g., 30 minutes).

  • Rinse the electrode with PBS to remove non-specifically bound molecules.

  • Perform EIS measurement again in the ferricyanide/ferrocyanide solution. The increase in Rct is proportional to the concentration of bound HbA1c.

HbA1c_Workflow cluster_workflow HbA1c Detection Workflow start Start: Clean GCE mod Modify with GO-APBA start->mod eis1 Initial EIS Measurement (baseline Rct) mod->eis1 incubate Incubate with HbA1c Sample eis1->incubate wash Wash with PBS incubate->wash eis2 Final EIS Measurement (increased Rct) wash->eis2 end End: Correlate ΔRct to [HbA1c] eis2->end

Caption: Workflow for electrochemical detection of HbA1c.

Application Note 2: Bacterial Detection

Introduction: The cell walls of bacteria present polysaccharides with cis-diol groups that can be targeted by boronic acids. This allows for the development of whole-cell electrochemical biosensors. A particularly effective approach involves the use of molecularly imprinted polymers (MIPs) based on poly(3-aminophenylboronic acid) (P(3-APBA)).

Experimental Protocol: Bacterial Detection using a P(3-APBA) Imprinted Polymer

This protocol describes the fabrication of a molecularly imprinted polymer on a gold electrode for the detection of Staphylococcus epidermidis.

1. Materials and Reagents:

  • Gold electrode

  • 3-Aminophenylboronic acid (3-APBA) monomer

  • Staphylococcus epidermidis (template bacteria)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Potassium ferricyanide/ferrocyanide solution (5 mM in PBS)

  • Surfactant solution (e.g., Tween 20) for template removal

2. Electrode Preparation and Imprinting:

  • Clean the gold electrode thoroughly.

  • Prepare a bacterial suspension of known concentration in PBS.

  • Incubate the gold electrode in the bacterial suspension to allow for cell adhesion.

  • Electropolymerize 3-APBA on the bacteria-coated electrode by cycling the potential (e.g., from -0.2 to +0.8 V vs. Ag/AgCl) in a solution containing the 3-APBA monomer. This creates a polymer matrix around the bacterial cells.

  • Remove the template bacteria by washing the electrode with a surfactant solution, leaving behind imprinted cavities that are complementary in shape and chemical functionality to the target bacteria.

3. Electrochemical Measurement (EIS):

  • Record the EIS spectrum of the imprinted electrode in the ferricyanide/ferrocyanide solution as a baseline.

  • Incubate the imprinted electrode with the sample containing bacteria for a specific time (e.g., 30 minutes).[1]

  • Rinse the electrode with PBS.

  • Measure the EIS spectrum again. The binding of bacteria to the imprinted cavities hinders the electron transfer of the redox probe, leading to an increase in the charge transfer resistance (Rct).[1] The change in Rct is proportional to the bacterial concentration.[1][2]

4. Sensor Regeneration: The reversible nature of the boronic acid-diol interaction allows for the potential regeneration of the sensor by washing with a low pH buffer or a suitable surfactant solution to release the captured bacteria.[3]

Bacterial_Detection_Logic cluster_logic Logic of Bacterial Detection Target Target Bacterium (with surface diols) Binding Specific Binding (Shape + Chemical Recognition) Target->Binding ImprintedPolymer P(3-APBA) Imprinted Cavity (with Boronic Acids) ImprintedPolymer->Binding EIS EIS Measurement Binding->EIS Signal Increased Charge Transfer Resistance (Rct) EIS->Signal

Caption: Logical flow of bacteria detection using an imprinted polymer.

Application Note 3: Dopamine (B1211576) Sensing

Introduction: Dopamine, a key neurotransmitter, is a catecholamine that possesses a cis-diol group, making it a suitable target for boronic acid-based electrochemical sensors. These sensors are valuable for applications in neuroscience and clinical diagnostics.

Experimental Protocol: Dopamine Detection using DPV

1. Materials and Reagents:

  • Glassy Carbon Electrode (GCE) or other suitable working electrode

  • This compound or a derivative for electrode modification

  • Dopamine standards

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Supporting electrolyte (e.g., 0.1 M PBS)

2. Electrode Modification:

  • The electrode can be modified by various methods, including electropolymerization of a boronic acid-containing monomer or drop-casting a composite material containing a boronic acid derivative.

3. Electrochemical Measurement (DPV):

  • Place the modified electrode in an electrochemical cell containing the supporting electrolyte.

  • Spike the solution with different concentrations of dopamine.

  • Record the differential pulse voltammograms by scanning the potential over a range where dopamine oxidation occurs (e.g., -0.4 V to +0.4 V vs. Ag/AgCl).[4]

  • Typical DPV parameters might include a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 10 mV/s.[4][5][6]

  • The peak current of the dopamine oxidation signal is proportional to its concentration.

Quantitative Data Summary

The following table summarizes the performance of various electrochemical biosensors utilizing this compound and its derivatives for the detection of different analytes.

AnalyteSensor PlatformTechniqueLinear RangeLimit of Detection (LOD)Reference
Glycated Hemoglobin (HbA1c) Poly(3-aminophenyl boronic acid) nanoparticles on SPCEDPV0.975 - 156 µMNot Specified[7]
Thiophene-3-boronic acid on Gold ElectrodeEIS10 - 100 ng/µL1 ng/µL[8]
Boronic acid-modified ZIF-8 NPsOptical4.8 - 12.7%3.4%[9]
Bacteria Poly(3-APBA) imprinted polymer on Gold ElectrodeEIS10³ - 10⁷ cfu/mL10³ cfu/mL[1][2][3][10]
Sugars rGO/4-APBA on GCEDPVNot SpecifiedFructose: 100 nM, Glucose: ~800 nM[11]
Dopamine GO/SiO₂@Polyaniline on GCEDPV2 - 12 µM1.7 µM[12]
AuNPs@Polyaniline on GSPEDPV1 - 100 µM0.86 µM[6]
Epinephrine (B1671497) Poly(3-APBA) imprinted polymer on MWCNTsDPV0.2 - 800 µmol/L35 nmol/L[13]
Hydrogen Peroxide Boronic acid functionalized MOFs with HRPAmperometry0.5 - 3000 µM0.1 µM[7]

Note: GCE = Glassy Carbon Electrode, SPCE = Screen-Printed Carbon Electrode, rGO = reduced Graphene Oxide, APBA = Aminophenylboronic acid, DPV = Differential Pulse Voltammetry, EIS = Electrochemical Impedance Spectroscopy, MOF = Metal-Organic Framework, HRP = Horseradish Peroxidase, ZIF-8 = Zeolitic Imidazolate Framework-8, MWCNTs = Multi-walled Carbon Nanotubes, GSPE = Graphite Screen-Printed Electrode.

This guide provides a foundational understanding and practical protocols for the application of this compound in electrochemical biosensing. Researchers are encouraged to adapt and optimize these methods for their specific analytical needs.

References

Application Notes and Protocols for the Preparation of (3-Hydroxyphenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Hydroxyphenyl)boronic acid and its derivatives are versatile intermediates in organic synthesis, playing a crucial role in the construction of complex molecular architectures. Their utility is most prominently highlighted in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery and development for the formation of carbon-carbon bonds.[1][2] The presence of both a hydroxyl group and a boronic acid moiety on the phenyl ring offers multiple points for functionalization, making these compounds valuable building blocks for creating libraries of molecules with diverse biological activities. Boronic acid-containing compounds have gained significant attention in medicinal chemistry, with several approved drugs and many more in clinical trials, underscoring the importance of efficient synthetic access to these key intermediates.[3][4]

This document provides detailed protocols for the preparation of this compound and its derivatives, along with key quantitative data and a representative protocol for their application in Suzuki-Miyaura cross-coupling reactions.

Synthetic Pathways for this compound

The preparation of this compound typically starts from 3-bromophenol (B21344). The acidic phenolic proton requires protection prior to the formation of an organometallic intermediate, which is then reacted with a borate (B1201080) ester. Common protecting groups include tert-Butyloxycarbonyl (Boc) and silyl (B83357) ethers.[5] Two primary methods for the key carbon-boron bond formation are the Grignard reaction and lithium-halogen exchange.

Method 1: Grignard Reagent Pathway with Boc Protection

This method involves the protection of the hydroxyl group of 3-bromophenol as a Boc carbonate, followed by the formation of a Grignard reagent and subsequent reaction with a trialkyl borate.[5]

Grignard_Pathway 3-Bromophenol 3-Bromophenol Boc_Protected Boc-Protected 3-Bromophenol 3-Bromophenol->Boc_Protected Boc2O, NaH Grignard_Reagent Grignard Reagent Boc_Protected->Grignard_Reagent Mg, THF Boronate_Ester Boronate Ester Grignard_Reagent->Boronate_Ester B(OR)3 Target_Product This compound Boronate_Ester->Target_Product Hydrolysis (H+)

Caption: Grignard pathway for this compound synthesis.

Method 2: One-Pot Synthesis via Lithium-Halogen Exchange

This approach utilizes n-butyllithium for a one-pot reaction sequence involving protection, lithium-halogen exchange, and reaction with a borate ester.[6]

One_Pot_Lithium_Exchange 3-Bromophenol 3-Bromophenol Protected_Intermediate Protected 3-Bromophenol 3-Bromophenol->Protected_Intermediate Protecting Group (e.g., TMS) Lithium_Intermediate Aryllithium Intermediate Protected_Intermediate->Lithium_Intermediate n-BuLi Boronate_Ester Boronate Ester Lithium_Intermediate->Boronate_Ester B(OR)3 Target_Product This compound Boronate_Ester->Target_Product Hydrolysis (H+)

Caption: One-pot synthesis via lithium-halogen exchange.

Quantitative Data Summary for Synthesis

The following table summarizes representative yields for the synthesis of this compound and a common derivative, its pinacol (B44631) ester.

Starting MaterialMethodProductYield (%)Purity (%)Reference
3-Bromophenolsec-Butyl Lithium, Trimethyl BorateThis compound58Not Reported[6]
3-BromophenolBoc protection, Grignard, Triisopropyl BorateThis compound7999.2 (HPLC)[5]
3-BromophenolTMS protection, Grignard, Trimethyl BorateThis compound7799.2 (HPLC)[5]
This compoundReaction with PinacolThis compound pinacol esterNot Reported97[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reagent with Boc Protection[5]

Materials:

  • 3-Bromophenol

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Magnesium turnings

  • Iodine (crystal)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Protection of 3-Bromophenol:

    • To a solution of 3-bromophenol (17.3 g, 0.1 mol) and Boc₂O (21.8 g, 0.1 mol) in anhydrous THF (100 mL), add sodium hydride (4.4 g, 0.11 mol, 60% dispersion in mineral oil) portion-wise at a temperature maintained below 30°C.

    • After the addition is complete, stir the mixture at 30-35°C for 3 hours.

    • Monitor the reaction by TLC until completion.

    • Remove the solvent under reduced pressure to obtain the crude Boc-protected 3-bromophenol.

  • Formation of Grignard Reagent:

    • In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (2.67 g, 0.11 mol) and a crystal of iodine.

    • Add a small portion of a solution of the crude Boc-protected 3-bromophenol from the previous step in anhydrous THF (50 mL) to initiate the reaction.

    • Once the reaction has started, add the remaining solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

  • Borylation and Hydrolysis:

    • Cool the Grignard reagent solution to -78°C (dry ice/acetone bath).

    • Slowly add a solution of triisopropyl borate (20.7 g, 0.11 mol) in anhydrous THF (50 mL) while maintaining the temperature below -60°C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Cool the mixture in an ice bath and quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~1-2).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., acetone/heptane) to yield this compound as a white solid.

Protocol 2: Synthesis of this compound Pinacol Ester

Materials:

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1.38 g, 10 mmol), pinacol (1.30 g, 11 mmol), and toluene (50 mL).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford this compound pinacol ester.

Application in Suzuki-Miyaura Cross-Coupling

This compound and its derivatives are excellent coupling partners in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The pinacol ester is often preferred due to its enhanced stability and ease of handling.[6][7]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_Aryl R1-Pd(II)Ln-X Pd0->PdII_Aryl R1-X OxAdd Oxidative Addition PdII_Diaryl R1-Pd(II)Ln-R2 PdII_Aryl->PdII_Diaryl R2-B(OR)2, Base Transmetalation Transmetalation PdII_Diaryl->Pd0 Product R1-R2 PdII_Diaryl->Product RedElim Reductive Elimination Aryl_Halide R1-X Boronic_Acid R2-B(OR)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Bromide

Materials:

  • This compound pinacol ester

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine this compound pinacol ester (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 80-90°C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

The synthetic protocols detailed in this application note provide robust and reliable methods for the preparation of this compound and its pinacol ester derivative. These compounds are invaluable in the field of drug discovery and organic synthesis, particularly for the construction of biaryl structures through Suzuki-Miyaura cross-coupling. The provided experimental procedures and quantitative data serve as a practical guide for researchers to access these important building blocks for their synthetic endeavors.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis with 3-Hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis. These reactions facilitate the formation of carbon-carbon bonds with high efficiency and functional group tolerance, making them central to the synthesis of complex organic molecules. 3-Hydroxyphenylboronic acid is a particularly valuable building block in this context, especially within the pharmaceutical industry. Its utility is highlighted by its role as a key intermediate in the synthesis of inhibitors for enzymes such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a target in the development of treatments for estrogen-dependent diseases.[1] The presence of the hydroxyl group offers a site for further functionalization, while the boronic acid moiety allows for the strategic formation of biaryl structures, a common motif in biologically active compounds.

This document provides detailed application notes and experimental protocols for the use of 3-hydroxyphenylboronic acid in palladium-catalyzed Suzuki-Miyaura coupling reactions.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as 3-hydroxyphenylboronic acid, and an organohalide or triflate. The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group (in this case, the 3-hydroxyphenyl group) to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Key Reaction Parameters

Several factors influence the success and efficiency of the Suzuki-Miyaura coupling reaction:

  • Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and the phosphine (B1218219) ligand is crucial for catalytic activity. The ligand stabilizes the palladium center and influences the rates of the catalytic cycle steps.

  • Base: A base is essential for the activation of the boronic acid to facilitate transmetalation. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The presence of the acidic hydroxyl group on 3-hydroxyphenylboronic acid may require careful selection of the base to avoid side reactions.

  • Solvent: The solvent system must be capable of dissolving the various components of the reaction. Mixtures of organic solvents (e.g., dioxane, toluene (B28343), THF, DMF) and water are frequently used. The aqueous component is often necessary to dissolve the inorganic base.[2]

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system employed.

Data Presentation: Comparative Reaction Conditions

The following table summarizes various conditions for the Suzuki-Miyaura coupling of aryl boronic acids with aryl halides, providing a comparative overview for reaction optimization.

Aryl HalideBoronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole4-Hydroxyphenylboronic AcidPd(OAc)₂ (1)dppf (3)K₂CO₃ (3 M aq. solution)THF6720>95
5-IodovanillinPhenylboronic AcidPd(OAc)₂ (1)-Amberlite IRA-400(OH)H₂O/Ethanol (B145695)602Not specified
p-BromotolueneArylboronic AcidPdCl₂(Lₙ@β-CD) (0.01)-K₃PO₄·7H₂OH₂O90480-100
Aryl Bromide3-Hydroxyphenylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃Toluene/Ethanol/H₂O801275-90 (Typical)
Aryl Chloride3-Hydroxyphenylboronic AcidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001870-85 (Typical)

Note: "dppf" is 1,1'-Bis(diphenylphosphino)ferrocene. "SPhos" is 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. Yields are representative and can vary based on the specific substrates and precise reaction conditions.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reaction using 3-hydroxyphenylboronic acid. These can be adapted for various aryl halides.

Protocol 1: General Procedure for the Coupling of an Aryl Bromide with 3-Hydroxyphenylboronic Acid

This protocol is a general starting point for the coupling of various aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-Hydroxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), 3-hydroxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvents: toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride) (0.5 mmol, 1.0 equiv)

  • 3-Hydroxyphenylboronic acid (0.75 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (4 mL)

  • Deionized water (1 mL)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial equipped with a magnetic stir bar, combine the aryl halide (0.5 mmol), 3-hydroxyphenylboronic acid (0.75 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (1.0 mmol).

  • Add degassed 1,4-dioxane (4 mL) and deionized water (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-150 °C for 15-60 minutes.

  • Monitor the reaction by TLC or LC-MS after cooling.

  • Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, 3-Hydroxyphenylboronic Acid, Pd Catalyst, Base solvent Add Degassed Solvent reagents->solvent inert Purge with Inert Gas solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Suzuki_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X(L_n) pd0->pd2_complex Oxidative Addition (Ar-X) pd2_complex->p1 transmetalation_complex [Ar-Pd(II)-Ar'(L_n)] transmetalation_complex->pd0 Reductive Elimination transmetalation_complex->p2 product Ar-Ar' p1->transmetalation_complex Transmetalation (Ar'-B(OH)2, Base) p2->product

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

References

Application Notes and Protocols for Hydrothermal Synthesis of Functional Nanomaterials from 3-Hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrothermal treatment of 3-hydroxyphenylboronic acid (3-HPBA) is a versatile and environmentally friendly method for producing highly fluorescent, boron-doped carbonaceous nanomaterials, often referred to as carbon quantum dots (CQDs) or polymer dots. This approach deviates from traditional polymerization, yielding quasi-spherical nanoparticles with unique photoluminescent properties rather than linear polymer chains. These nanomaterials have shown significant promise in various biomedical and biotechnological applications, including cellular imaging, biosensing, and as components in drug delivery systems. The inherent presence of boronic acid moieties on the surface of these nanoparticles provides a powerful tool for targeting cis-diol-containing molecules, such as sialic acids overexpressed on cancer cells, and for developing glucose-responsive systems.

These application notes provide an overview of the applications, experimental protocols for the synthesis, and characterization data of functional nanomaterials derived from the hydrothermal treatment of 3-hydroxyphenylboronic acid.

Applications

The functional nanomaterials synthesized via hydrothermal treatment of 3-hydroxyphenylboronic acid offer a range of applications stemming from their unique chemical and physical properties:

  • Cellular Imaging and Bioimaging: The strong, stable fluorescence of the synthesized boron-doped carbon quantum dots makes them excellent probes for in vitro and in vivo imaging. Their good biocompatibility and low cytotoxicity are advantageous for these applications.

  • Targeted Drug Delivery: The phenylboronic acid groups on the nanoparticle surface can form reversible covalent bonds with cis-diol groups present in various biomolecules. This interaction can be exploited for targeted delivery of therapeutics to specific cells or tissues that overexpress molecules like sialic acid, which is common in cancer cells.

  • Glucose-Responsive Systems: The reversible binding of glucose to boronic acid can be utilized to design "smart" drug delivery systems that release therapeutic agents, such as insulin, in response to changes in blood glucose levels.

  • Biosensing: The fluorescence of these nanomaterials can be quenched or enhanced in the presence of specific analytes. This property has been harnessed to develop sensors for metal ions and other small molecules.[1]

  • Photocatalysis: Boron-doped carbon dots have demonstrated potential as efficient photocatalysts for the degradation of organic dyes, suggesting applications in environmental remediation.[2]

Data Presentation

Table 1: Physicochemical Properties of Nanomaterials from Hydrothermal Synthesis
PropertyValueAnalytical MethodReference
Average Particle Diameter2.5 - 4.7 nmTransmission Electron Microscopy (TEM)[2][3]
Emission Wavelength~450 nm (blue) to yellow-greenPhotoluminescence Spectroscopy[1][2]
Fluorescence Quantum YieldUp to 19%Fluorescence Spectroscopy[3]
Surface FunctionalitiesHydroxyl, Carboxyl, Boronic AcidFTIR, XPS[2]
Table 2: Performance in Specific Applications
ApplicationKey Performance MetricValueConditionsReference
Sensing (Cr₂O₇²⁻) Limit of Detection0.5 µMAqueous solution[1]
Photocatalysis (RhB) Degradation Efficiency100%Within 170 min under visible light[2]
Bioimaging CytotoxicityNegligibleHeLa cells[1]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Boron-Doped Carbon Quantum Dots (CQDs)

This protocol describes a general method for the synthesis of fluorescent boron-doped carbon quantum dots from 3-hydroxyphenylboronic acid.

Materials:

  • 3-Hydroxyphenylboronic acid (3-HPBA)

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Dialysis membrane (MWCO = 1000 Da)

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Preparation of Precursor Solution: Dissolve a specific amount of 3-hydroxyphenylboronic acid in deionized water to achieve a desired concentration (e.g., 0.1 to 1.0 mg/mL).

  • Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (typically between 160°C and 200°C) for a defined period (e.g., 4 to 12 hours).

  • Cooling and Initial Purification: After the reaction, allow the autoclave to cool down to room temperature naturally. The resulting brownish solution contains the synthesized CQDs. Centrifuge the solution at high speed (e.g., 10,000 rpm for 15 minutes) to remove any large aggregates or unreacted starting material.

  • Dialysis: Transfer the supernatant to a dialysis bag (MWCO = 1000 Da) and dialyze against deionized water for 24-48 hours to remove small molecules and residual precursors. Change the deionized water periodically.

  • Lyophilization: Freeze-dry the purified CQD solution to obtain a solid powder.

  • Storage: Store the lyophilized CQD powder in a cool, dark, and dry place.

Protocol 2: Synthesis of Nitrogen and Boron Co-doped CQDs

This protocol is adapted for co-doping with nitrogen to tune the optical properties of the resulting nanomaterials.[1]

Materials:

  • 2-Hydroxyphenylboronic acid (or 3-hydroxyphenylboronic acid)

  • Ethylenediamine

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Dialysis membrane (MWCO = 1000 Da)

Procedure:

  • Precursor Solution: Prepare an aqueous solution of 2-hydroxyphenylboronic acid and ethylenediamine. The molar ratio of the precursors can be varied to optimize the properties of the CQDs.

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat at approximately 180°C for 8-12 hours.

  • Purification: Follow the cooling, centrifugation, and dialysis steps as described in Protocol 1 to purify the N,B-CQDs.

  • Final Product: The purified solution can be stored or lyophilized for long-term storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product start Start dissolve Dissolve 3-HPBA in Deionized Water start->dissolve transfer Transfer to Autoclave dissolve->transfer heat Hydrothermal Reaction (160-200°C, 4-12h) transfer->heat cool Cool to Room Temperature heat->cool centrifuge Centrifuge to Remove Aggregates cool->centrifuge dialysis Dialysis (MWCO 1000 Da) for 24-48h centrifuge->dialysis lyophilize Freeze-dry dialysis->lyophilize product Boron-Doped CQD Powder lyophilize->product signaling_pathway cluster_targeting Targeting Mechanism cluster_delivery Drug Release cqd Boronic Acid-Functionalized Nanoparticle binding Reversible Covalent Bonding cqd->binding Targets cancer_cell Cancer Cell sialic_acid Sialic Acid (cis-diol) cancer_cell->sialic_acid Overexpresses sialic_acid->binding internalization Cellular Internalization binding->internalization drug_release Drug Release internalization->drug_release

References

Troubleshooting & Optimization

common challenges when using (3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the use of (3-hydroxyphenyl)boronic acid in experimental settings.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields. What are the common causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura coupling are a frequent issue. The problem can often be traced back to reagent stability, reaction conditions, or catalyst efficacy. Here is a step-by-step guide to troubleshoot the problem.

  • Protodeboronation: A primary cause of low yield is the undesired cleavage of the carbon-boron bond, a side reaction known as protodeboronation.[1][2] This is often exacerbated by the reaction conditions. See the dedicated troubleshooting question (Q2) for minimizing this effect.

  • Reagent Quality: Commercially available boronic acids can contain varying amounts of the corresponding anhydride (B1165640) (boroxine) formed by dehydration.[3] Ensure you are using a high-purity reagent. The presence of impurities can inhibit the catalytic cycle.

  • Catalyst and Ligand Choice: Not all palladium catalysts and ligands are optimal for every substrate. If using a standard catalyst like Pd(PPh₃)₄, consider screening other catalyst systems. For instance, catalysts incorporating Buchwald ligands are often more effective for challenging couplings.[4]

  • Base Selection: The base is crucial for activating the boronic acid for transmetalation.[5] However, strong bases in aqueous media can promote protodeboronation or degradation of base-sensitive functional groups.[2][5] Consider screening different bases, such as KF or Cs₂CO₃, which are known to be effective while being milder in some cases.[2][6]

  • Solvent System: The solubility of all components is critical. While this compound has some solubility in polar aprotic solvents, a co-solvent, often water, may be necessary.[2][4] Experiment with different solvent mixtures (e.g., dioxane/water, THF/water, DMF) to ensure all reagents are sufficiently dissolved.

  • Oxygen Exclusion: The palladium(0) active catalyst is sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment.

Q2: I am observing a significant amount of phenol (B47542) as a byproduct. How can I minimize this protodeboronation side reaction?

A2: The formation of phenol indicates that protodeboronation is occurring, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water). This is a common decomposition pathway for boronic acids.[1]

  • pH Control: The rate of protodeboronation is highly pH-dependent.[7][8] For many arylboronic acids, the reaction is accelerated under basic conditions.[8] Conducting the reaction at a pH close to the pKa of the boronic acid can exacerbate this side reaction.[7] Using a weaker base or carefully buffering the system can sometimes help.

  • Minimize Water Content: While some water is often necessary for Suzuki couplings, excess water can serve as a proton source for protodeboronation. Use the minimum amount of water required to achieve solubility and facilitate the reaction.

  • Reaction Time and Temperature: Higher temperatures and longer reaction times can increase the extent of protodeboronation.[8] Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. If possible, try running the reaction at a lower temperature, although this may require a more active catalyst system.

  • Use of Boronic Acid Derivatives: To circumvent stability issues, consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol (B44631) ester) or an organotrifluoroborate salt.[1] These derivatives often exhibit greater stability and can slowly release the boronic acid in situ under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]

Q3: I'm having difficulty purifying my final product from residual this compound and its byproducts. What purification strategies are effective?

A3: Purifying polar compounds from boronic acid-related impurities is a common challenge due to their similar properties. Standard silica (B1680970) gel chromatography is often ineffective for boronic acids.[9]

  • Acid-Base Extraction: Exploit the acidic nature of the boronic acid. After the reaction, perform a basic aqueous wash (e.g., with 1 M NaOH) to extract the acidic this compound into the aqueous layer as its boronate salt.[10] Be cautious if your desired product has acidic or base-labile functional groups.

  • Sorbitol Extraction: Boronic acids form stable complexes with diols like sorbitol. Washing the organic layer with an aqueous solution of sorbitol can selectively pull the boronic acid into the aqueous phase.[11]

  • Diethanolamine (B148213) Adduct Formation: Reacting the crude mixture with diethanolamine can precipitate the boronic acid as a crystalline adduct, which can be removed by filtration.[9][11] This method is particularly useful when the boronic acid is not overly polar.[9]

  • Recrystallization: If your product is crystalline, recrystallization can be a highly effective method for removing impurities.[12] Screening various solvents is recommended.[9]

  • Reverse-Phase Chromatography (C18): For polar compounds, reverse-phase chromatography is often more successful than normal-phase (silica gel) chromatography.[9]

Q4: this compound is not dissolving in my reaction solvent. What are my options?

A4: Solubility issues are a common hurdle. This compound is a polar molecule, and its solubility can be limited in less polar organic solvents used for cross-coupling.

  • Solvent Screening: Phenylboronic acid generally shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3] Test the solubility in solvents like THF, dioxane, acetone, or DMF.

  • Use of Co-solvents: A mixture of an organic solvent with a polar co-solvent like water or ethanol (B145695) is often effective. For Suzuki reactions, mixtures such as dioxane/water or THF/water are very common.[13]

  • Formation of Esters: Converting the boronic acid to its pinacol ester derivative generally increases its solubility in organic solvents.[3]

  • Heating: Gently warming the solvent can increase solubility. Ensure that the temperature is kept well below the decomposition temperature of the boronic acid or other reagents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the reagent's integrity. The following table summarizes the recommended conditions based on product data sheets.[14][15]

FormTemperatureDurationNotes
Powder -20°C3 yearsPreferred for long-term storage.
4°C2 yearsSuitable for shorter-term storage.
In Solvent -80°C6 monthsAliquot to prevent product inactivation from repeated freeze-thaw cycles.[15]
-20°C1 monthUse within a shorter timeframe if stored at this temperature.

Q2: What is protodeboronation and why is it a concern with this compound?

A2: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[1] For this compound, this results in the formation of phenol. It is a major concern because it is an undesired side reaction that consumes the boronic acid, leading to lower yields of the desired coupled product in reactions like the Suzuki-Miyaura coupling.[1] Its rate is highly dependent on factors like pH, temperature, and solvent.[1][7]

Q3: Are there more stable alternatives to this compound for coupling reactions?

A3: Yes. When the stability of a boronic acid is a concern, especially its propensity for protodeboronation, several derivatives can be used. These alternatives often provide a "slow release" of the boronic acid under reaction conditions, keeping its ambient concentration low and minimizing side reactions.[1]

  • Organotrifluoroborate Salts (e.g., Potassium (3-hydroxyphenyl)trifluoroborate): These salts are typically crystalline, air-stable solids that are less prone to protodeboronation than the corresponding boronic acids.

  • Boronate Esters (e.g., MIDA boronates, Pinacol esters): These esters protect the boronic acid functional group. MIDA boronates, in particular, are known for their high stability and are designed for slow release in cross-coupling reactions.[1] Pinacol esters are also widely used and show improved stability and solubility in organic solvents.[3]

Q4: How does the hydroxyl group on this compound affect its reactivity and handling?

A4: The hydroxyl (-OH) group has several effects:

  • Polarity and Solubility: It increases the molecule's polarity, affecting its solubility. It is more soluble in polar solvents compared to unsubstituted phenylboronic acid.

  • Acidity: The phenolic hydroxyl group is acidic and can be deprotonated by the bases used in coupling reactions. This can potentially complicate the reaction by competing with the boronic acid activation or by reacting with other components.

  • Electronic Effects: The hydroxyl group is an electron-donating group, which can influence the electronic properties of the aromatic ring and, consequently, its reactivity in cross-coupling reactions.

  • Chelation: The hydroxyl group could potentially chelate to the metal center in the catalytic cycle, which may alter the catalyst's activity or stability.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 - 1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

    • Add the base (e.g., K₂CO₃, 2.0 - 3.0 eq.).

  • Degassing:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition:

    • Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water) via syringe. The total volume should be sufficient to create a 0.1 - 0.2 M solution with respect to the aryl halide.

  • Reaction:

    • Place the flask in a preheated oil bath (typically 80-100 °C).

    • Stir the reaction vigorously.

    • Monitor the reaction progress using TLC or LC-MS until the limiting reagent is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Wash it with water and then with brine.

    • To remove excess boronic acid, a wash with 1M NaOH can be performed (see Troubleshooting Q3).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using an appropriate method, such as recrystallization or column chromatography (see Troubleshooting Q3 for recommendations).

Visualized Workflows and Pathways

G start Low Yield in Suzuki Coupling with (3-HPBA) check_proto Check for Protodeboronation (e.g., phenol byproduct by LC-MS) start->check_proto check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_proto->check_reagents No sol_proto Minimize Protodeboronation: - Adjust pH (weaker base) - Use boronate ester/trifluoroborate - Lower temp/shorter time check_proto->sol_proto Yes check_reagents->check_conditions OK sol_reagents Optimize Reagents: - Use fresh, high-purity (3-HPBA) - Ensure proper Ar-X:(3-HPBA) ratio - Screen catalyst/ligand check_reagents->sol_reagents Issue Found sol_conditions Optimize Conditions: - Screen bases (e.g., KF, CsF) - Ensure full solubility (co-solvents) - Degas thoroughly (inert atm) check_conditions->sol_conditions Suboptimal success Improved Yield sol_proto->success sol_reagents->success sol_conditions->success

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + R-X pd_complex R-Pd(II)-X L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_complex R-Pd(II)-Ar L₂ transmetal->biaryl_complex red_elim Reductive Elimination biaryl_complex->red_elim red_elim->pd0 Regenerates Catalyst product R-Ar (Desired Product) red_elim->product boronic_acid Ar-B(OH)₂ (3-HPBA) boronate [Ar-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate protodeb Protodeboronation (Side Reaction) boronic_acid->protodeb base Base (OH⁻) base->boronate boronate->transmetal Transfers 'Ar' byproduct Ar-H (Phenol Byproduct) protodeb->byproduct proton H⁺ (e.g., from H₂O) proton->protodeb

Caption: Suzuki-Miyaura cycle with protodeboronation side reaction.

References

Technical Support Center: Suzuki Coupling with 3-Hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yields in Suzuki coupling reactions involving 3-hydroxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my Suzuki coupling reaction with 3-hydroxyphenylboronic acid?

A1: Low yields in Suzuki couplings with 3-hydroxyphenylboronic acid can stem from several factors. The primary challenges are often related to the presence of the hydroxyl group, which can complicate the catalytic cycle. Key issues include:

  • Side Reactions: The acidic proton of the hydroxyl group can react with the base, potentially leading to side reactions or deactivation of the catalyst.

  • Protodeboronation: Under harsh basic conditions, the boronic acid group can be replaced by a hydrogen atom, leading to the formation of phenol (B47542) as a byproduct and reducing the availability of the boronic acid for the desired coupling.[1][2]

  • Catalyst Inhibition: The phenolic oxygen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.

  • Homocoupling: Self-coupling of the boronic acid can occur, especially in the presence of oxygen, leading to the formation of biphenyl (B1667301) diol impurities.[3]

Q2: How does the choice of base impact the reaction yield?

A2: The base plays a crucial role in the Suzuki coupling by activating the boronic acid for transmetalation.[4] For substrates with acidic functional groups like 3-hydroxyphenylboronic acid, the choice of base is critical. A base that is too strong can promote protodeboronation and other side reactions. Weaker inorganic bases are often preferred. The solubility of the base in the chosen solvent system is also a key factor for an efficient reaction.

Q3: What is the optimal catalyst and ligand system for this type of coupling?

A3: While there is no single "best" catalyst, palladium-based systems are the most common. For electron-rich boronic acids like 3-hydroxyphenylboronic acid, bulky and electron-rich phosphine (B1218219) ligands can be particularly effective. These ligands can promote the oxidative addition step and stabilize the palladium catalyst.[2][3] Common choices include ligands from the Buchwald and Fu groups (e.g., SPhos, XPhos, P(t-Bu)3).[4]

Q4: Should I protect the hydroxyl group of 3-hydroxyphenylboronic acid?

A4: Protecting the hydroxyl group is a common strategy to prevent the aforementioned side reactions. By converting the hydroxyl group into a more inert functionality (e.g., a methyl ether or a silyl (B83357) ether), the acidity of the proton is removed, and coordination to the catalyst is prevented. This can lead to cleaner reactions and higher yields. However, this adds extra steps to the synthesis (protection and deprotection). The decision to use a protecting group depends on the specific substrates and the overall synthetic strategy.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of 3-hydroxyphenylboronic acid.

Problem 1: Low or No Product Formation with Starting Material Recovery
Potential Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. Thoroughly degas the reaction mixture to prevent catalyst oxidation.
Inefficient Transmetalation The boronic acid may not be sufficiently activated. Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and soluble in the reaction medium. Adding a small amount of water to solvents like dioxane or THF can sometimes improve the solubility of the base and facilitate boronate formation.
Low Reaction Temperature The activation energy for oxidative addition or transmetalation may not be reached. Gradually increase the reaction temperature and monitor the progress. Microwave-assisted heating can also be effective in accelerating the reaction.[5]
Problem 2: Significant Formation of Phenol (Protodeboronation Byproduct)
Potential Cause Suggested Solution
Harsh Basic Conditions The combination of a strong base and high temperature can lead to protodeboronation.[1] Switch to a milder base such as K₂CO₃ or KF.
Presence of Water While some water can be beneficial, excess water in combination with a strong base can accelerate protodeboronation. Use anhydrous solvents and carefully dried reagents if this side reaction is significant.
Unstable Boronic Acid 3-Hydroxyphenylboronic acid can be susceptible to decomposition. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) or a trifluoroborate salt prior to the coupling reaction. These derivatives are generally more resistant to protodeboronation.[6]
Problem 3: Formation of Homocoupled Biphenyl Diol
Potential Cause Suggested Solution
Presence of Oxygen Oxygen can promote the oxidative homocoupling of the boronic acid. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
Inefficient Reduction of Pd(II) If using a Pd(II) precatalyst, its incomplete reduction to Pd(0) can lead to side reactions, including homocoupling. Ensure the reaction conditions favor the formation of the active Pd(0) species.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions involving hydroxyphenylboronic acids, based on literature data.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryAryl HalideBoronic AcidBaseCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromoanisole4-Hydroxyphenylboronic acidK₂CO₃Pd(OAc)₂/dppfTHF/H₂O6720>95[7]
24-BromoacetophenonePhenylboronic acidKOHPyridine-Pyrazole/Pd(II)EtOH/H₂OMW0.1796[8]
34-IodoacetophenonePhenylboronic acidNa₂CO₃Pd/CEtOH/H₂O1000.598[9]
44-BromoanisolePhenylboronic acidK₃PO₄Pd(OAc)₂/SPhosDioxane/H₂O60694[6]

Table 2: Effect of Different Solvents on Suzuki Coupling Yield

EntryAryl HalideBoronic AcidBaseCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenonePhenylboronic acidK₂CO₃Pd-diimine@SBA-15DMF/H₂O70399[10]
24-BromoanisolePhenylboronic acidNa₂CO₃Pd(OAc)₂/PPh₃n-Propanol/H₂OReflux1>90[11]
3Aryl BromidesPhenylboronic acidK₂CO₃Pd/NiFe₂O₄DMF/H₂ORT-1000.17-170-98[12]
42-BromonaphthalenePhenylboronic acidNaOHPd/CTHF/H₂OReflux690.8[13]

Experimental Protocols

General Procedure for Suzuki Coupling of 3-Hydroxyphenylboronic Acid with an Aryl Bromide

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • 3-Hydroxyphenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction flask, add the aryl bromide, 3-hydroxyphenylboronic acid, and base under an inert atmosphere.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Microwave-Assisted Suzuki Coupling Protocol

Microwave irradiation can significantly reduce reaction times and improve yields.[5]

Materials:

  • Aryl bromide (1.0 equiv)

  • 3-Hydroxyphenylboronic acid (1.3 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., DMF/H₂O 1:1)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the aryl bromide, 3-hydroxyphenylboronic acid, base, catalyst, and ligand.

  • Add the solvent and seal the vial.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up and purify the product as described in the general procedure.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr [Ar'-B(OH)₃]⁻ Base Base (e.g., K₂CO₃) Boronate [Ar'-B(OH)₃]⁻ Base->Boronate BoronicAcid Ar'-B(OH)₂ (3-hydroxyphenylboronic acid) BoronicAcid->Boronate Transmetalation Transmetalation ArPdAr->Pd0 Product Ar-Ar' (Product) ArPdAr->Product RedElim Reductive Elimination ArX Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckCatalyst Is the catalyst active and reaction degassed? Start->CheckCatalyst CheckBase Is the base appropriate and soluble? CheckCatalyst->CheckBase Yes ActivateCatalyst Use fresh/pre-activated catalyst. Ensure rigorous degassing. CheckCatalyst->ActivateCatalyst No CheckTemp Is the temperature optimal? CheckBase->CheckTemp Yes ChangeBase Switch to a stronger (e.g., K₃PO₄) or milder (e.g., KF) base. Consider solvent compatibility. CheckBase->ChangeBase No CheckSideReactions Are side products (phenol, homocoupling) observed? CheckTemp->CheckSideReactions Yes OptimizeTemp Increase temperature incrementally. Consider microwave heating. CheckTemp->OptimizeTemp No AddressSideReactions For protodeboronation: use milder base, anhydrous conditions, or protect -OH group. For homocoupling: ensure inert atmosphere. CheckSideReactions->AddressSideReactions Yes Success Improved Yield CheckSideReactions->Success No ActivateCatalyst->CheckBase ChangeBase->CheckTemp OptimizeTemp->CheckSideReactions AddressSideReactions->Success

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

References

stability of (3-hydroxyphenyl)boronic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (3-hydroxyphenyl)boronic acid in various solvents. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols for stability assessment, and summarized data to guide your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. Could the stability of the boronic acid be the issue?

A1: Yes, the stability of this compound is a critical factor, especially under the basic conditions typically required for Suzuki-Miyaura couplings. The primary degradation pathway is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1] This process is often accelerated by factors such as high temperatures, the presence of water, and the strength of the base used.[2][3][4]

Troubleshooting Steps:

  • Choice of Base: Consider using a milder base. For instance, potassium carbonate (K₂CO₃) may be less aggressive than stronger bases like sodium hydroxide (B78521) (NaOH).

  • Temperature Control: Run the reaction at the lowest effective temperature.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the boronic acid to degradative conditions.

  • Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize potential oxidation, another possible degradation pathway.[5][6]

Q2: What is the primary degradation pathway for this compound in solution?

A2: The main degradation pathway is protodeboronation .[1] This reaction involves the protonolysis of the C-B bond, converting the arylboronic acid into the corresponding arene (in this case, phenol) and boric acid. The reaction is highly dependent on the pH of the medium.[3] Both acid- and base-catalyzed mechanisms for protodeboronation have been described.[1][4] Under the basic conditions of many cross-coupling reactions, a boronate species forms, which can then react with a proton source (like water) in the rate-limiting step.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, stock solutions should be prepared in a dry, aprotic solvent. Commercially available data suggests that in-solvent storage is best at low temperatures, with a recommended shelf life of up to 6 months at -80°C and 1 month at -20°C.[7] Repeated freeze-thaw cycles should be avoided. For short-term use, prepare the solution fresh. If you observe any precipitation, gentle warming or sonication may be used to redissolve the material.

Q4: Which solvents are best for minimizing the degradation of this compound?

A4: While specific quantitative data for this compound is limited, general principles for arylboronic acids suggest that anhydrous aprotic solvents are preferable to protic solvents, especially when a base is present.

  • Aprotic Solvents (e.g., THF, Dioxane, DMF, Acetonitrile): These are generally better choices as they do not act as a proton source, which can contribute to protodeboronation. 2-Methyltetrahydrofuran (2-MeTHF) has been noted for its higher stability towards basic reagents compared to THF, which may be beneficial.[8]

  • Protic Solvents (e.g., water, alcohols): These can accelerate protodeboronation by acting as a proton source, particularly under basic conditions. While aqueous conditions are common in Suzuki reactions, it's a balance between reactant solubility and stability.

Q5: Can I monitor the stability of my this compound solution in real-time?

A5: Yes, you can monitor the stability of your solution using techniques like ¹H NMR or HPLC.

  • ¹H NMR Spectroscopy: By taking aliquots of your solution over time, you can monitor the disappearance of proton signals corresponding to this compound and the appearance of new signals from its degradation product, phenol.

  • HPLC-UV Analysis: A reversed-phase HPLC method can be used to separate and quantify this compound from its degradation products. This allows for a more precise determination of the degradation rate.

Quantitative Stability Data

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Shelf Life
Solid Powder-20°C3 years
Solid Powder4°C2 years
In Solvent (e.g., DMSO)-80°C6 months[7]
In Solvent (e.g., DMSO)-20°C1 month[7]

Table 2: Relative Stability of this compound in Different Solvent Types under Reaction Conditions

Solvent TypeExamplesRelative StabilityRationale
Aprotic Polar DMF, DMAc, Acetonitrile (B52724)Moderate to GoodGood solubilizing properties, but can contain water. Anhydrous grades are recommended.
Aprotic Ethers THF, Dioxane, 2-MeTHFGoodGenerally good stability, especially when anhydrous. 2-MeTHF may offer enhanced stability over THF with certain bases.[8]
Protic Water, Ethanol, MethanolPoor to ModerateCan act as a proton source, accelerating protodeboronation, especially in the presence of a base.[1]
Aqueous Base e.g., Dioxane/Water with K₂CO₃VariableStability is highly dependent on temperature, pH, and concentration. Protodeboronation is a known side reaction under these common Suzuki coupling conditions.[1][3][4]

Disclaimer: The data in Table 2 is for illustrative purposes to demonstrate relative stability trends based on established chemical principles for arylboronic acids.

Experimental Protocols

Protocol 1: Monitoring Stability by ¹H NMR Spectroscopy

This protocol allows for the qualitative and semi-quantitative assessment of this compound stability in a given solvent.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 10 mg).

    • Dissolve it in a known volume of the deuterated solvent of interest (e.g., 0.6 mL of DMSO-d₆, THF-d₈, or CD₃CN).

    • If investigating the effect of a base, add a stoichiometric amount of the base (e.g., K₂CO₃).

    • Add an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Data Acquisition:

    • Immediately acquire a ¹H NMR spectrum at time t=0.

    • Store the NMR tube at the desired temperature (e.g., room temperature or 50°C).

    • Acquire subsequent spectra at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Data Analysis:

    • Identify characteristic aromatic proton signals for this compound and its primary degradation product, phenol.

    • Integrate these signals relative to the internal standard.

    • Calculate the percentage of remaining this compound at each time point to determine the rate of degradation.

Protocol 2: Quantitative Stability Analysis by HPLC-UV

This protocol provides a robust method for quantifying the degradation of this compound.[9][10]

  • Solution Preparation:

    • Prepare a stock solution of this compound in the solvent to be tested (e.g., 1 mg/mL in acetonitrile).

    • If applicable, add any other reagents whose effect on stability is being studied (e.g., a base).

    • Store the solution under the desired conditions (e.g., specific temperature, light exposure).

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to suppress ionization.

      • Example Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Prepare a calibration curve using standards of known concentrations of this compound.

    • At specified time intervals, inject an aliquot of the test solution into the HPLC system.

    • Quantify the concentration of this compound by comparing its peak area to the calibration curve.

    • The degradation rate can be determined by plotting the concentration versus time.

Visualizations

Degradation_Pathway Degradation Pathway of this compound BA This compound Boronate Arylboronate Species BA->Boronate + Base Base Base (e.g., OH⁻) Phenol Phenol (Degradation Product) Boronate->Phenol + Proton Source (Protodeboronation) Proton_Source Proton Source (e.g., H₂O) Boric_Acid Boric Acid

Caption: Protodeboronation degradation pathway.

Experimental_Workflow Workflow for Stability Assessment cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare solution of this compound in solvent of interest with internal standard NMR ¹H NMR Analysis Prep->NMR Time = 0, 1, 4, 8, 24h HPLC HPLC-UV Analysis Prep->HPLC Time = 0, 1, 4, 8, 24h Quantify Quantify remaining boronic acid and formation of degradation products NMR->Quantify HPLC->Quantify Kinetics Determine degradation rate/half-life Quantify->Kinetics

Caption: Experimental workflow for stability analysis.

References

Technical Support Center: Purification of (3-Hydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (3-hydroxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this versatile chemical compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for this compound include recrystallization, acid-base extraction, column chromatography, and formation of a diethanolamine (B148213) adduct. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities can include starting materials from the synthesis, byproducts such as protodeboronation products (phenol), and oligomeric boronic acids (boroxines).[1][2] Commercial batches may also contain varying amounts of the corresponding anhydride.

Q3: My this compound appears to be degrading during purification. What could be the cause?

A3: Arylboronic acids can be susceptible to degradation under certain conditions. Protodeboronation, the loss of the boronic acid group, can be accelerated by the presence of palladium catalysts (if used in the synthesis), water, and both acidic or basic conditions.[1][2] It is often advisable to perform purification steps at moderate temperatures and to minimize exposure to strong acids or bases for extended periods.

Q4: I am having difficulty with the column chromatography of this compound on silica (B1680970) gel. What are some common issues?

A4: Silica gel chromatography of boronic acids can be challenging.[3][4] Issues such as streaking, poor separation, and even decomposition on the column can occur.[4] This is often due to the interaction of the acidic boronic acid group with the silica. Using a less acidic stationary phase like neutral alumina (B75360) or modifying the silica gel by impregnating it with boric acid can sometimes improve results.[3][5] Alternatively, reverse-phase chromatography (C18) may be a suitable option.[6]

Q5: Is it possible to purify this compound without using chromatography?

A5: Yes, several non-chromatographic methods can be effective. Recrystallization is a powerful technique if a suitable solvent is identified.[3] Acid-base extraction is another excellent method for removing non-acidic impurities.[1][2][7] For certain impurities, the formation and subsequent isolation of a crystalline diethanolamine adduct can be a highly selective purification strategy.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was too large.- Screen for alternative solvents or solvent mixtures where the compound has high solubility when hot and low solubility when cold.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- After cooling to room temperature, further cool the solution in an ice bath to maximize crystal precipitation.
Product oils out during recrystallization The boiling point of the solvent is higher than the melting point of the compound or its impurities. The compound is impure.- Use a lower-boiling point solvent.- Try adding a co-solvent (anti-solvent) in which the compound is insoluble to induce crystallization.- First, attempt another purification method like acid-base extraction to remove some of the impurities.
Poor separation during silica gel chromatography The compound is interacting too strongly with the silica gel. The eluent system is not optimized.- Consider using neutral alumina as the stationary phase.[3]- Try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.- A solvent system containing a small amount of a polar solvent like methanol (B129727) in a chlorinated solvent (e.g., dichloromethane) with a trace of acid or base modifier may be effective.[3][7]
Formation of a sticky or oily diethanolamine adduct The crude material contains impurities that inhibit crystallization. The solvent system is not optimal.- First, perform a preliminary purification step, such as an acid-base wash, to remove major impurities.- Ensure the use of a solvent in which the adduct is sparingly soluble, such as ether, to promote precipitation of a crystalline solid.[6]
Product contains residual non-acidic organic impurities after acid-base extraction Incomplete extraction of the boronate salt into the aqueous phase. Insufficient washing of the organic layer.- Increase the pH of the aqueous phase to ensure complete deprotonation of the boronic acid.- Perform multiple extractions with the basic aqueous solution.- Back-wash the combined aqueous layers with a fresh portion of organic solvent to remove any remaining neutral impurities.

Purification Method Selection

The choice of purification method is critical and depends on several factors. The following flowchart can guide you in selecting an appropriate strategy.

Purification_Workflow Purification Strategy for this compound start Crude this compound impurity_check What is the nature of the main impurity? start->impurity_check scale_check What is the scale of purification? impurity_check->scale_check Acidic / Polar / Unknown acid_base Acid-Base Extraction impurity_check->acid_base Non-acidic / Neutral non_acidic Non-acidic / Neutral acidic Acidic / Polar recrystallization Recrystallization scale_check->recrystallization Large Scale (> 1g) chromatography Column Chromatography (Silica or Alumina) scale_check->chromatography Small Scale (< 1g) small_scale < 1 g large_scale > 1 g dea_adduct Diethanolamine Adduct Formation acid_base->dea_adduct Alternative for specific impurities purity_check Is the purity sufficient? acid_base->purity_check recrystallization->purity_check chromatography->purity_check dea_adduct->purity_check final_product Pure Product purity_check->final_product Yes combine_methods Combine with another method (e.g., Recrystallization) purity_check->combine_methods No combine_methods->recrystallization

Caption: A decision-making workflow for selecting a suitable purification technique.

Experimental Protocols

Here are detailed methodologies for the key purification techniques. These are general protocols and may require optimization for your specific sample.

Recrystallization

This method is suitable for purifying solid crude material on a larger scale.

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, ethyl acetate (B1210297), toluene, or mixtures like ethyl acetate/hexanes). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Acid-Base Extraction

This technique is effective for removing non-acidic or neutral impurities.

Protocol:

  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a 1-2 M aqueous solution of a base (e.g., sodium hydroxide (B78521) or sodium carbonate).[7] Shake the funnel, venting frequently. The this compound will deprotonate and move into the aqueous layer as its boronate salt.

  • Separation: Separate the aqueous and organic layers.

  • Washing: Wash the organic layer one or more times with the aqueous base to ensure complete extraction of the boronic acid. Combine all aqueous layers.

  • Back-washing: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1 M HCl) until the this compound precipitates out.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water.

  • Drying: Dry the purified product under vacuum.

Diethanolamine Adduct Formation

This method can be highly selective for separating the boronic acid from non-boronic acid impurities.

Protocol:

  • Adduct Formation: Dissolve the crude this compound in a suitable solvent like ether. Add diethanolamine (approximately 1.1 equivalents).[8] A white precipitate of the diethanolamine adduct should form. Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Isolation of Adduct: Filter the precipitate, wash it with the solvent (e.g., ether), and dry it.[8]

  • Hydrolysis of Adduct: Suspend the diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., ether or ethyl acetate) and a dilute aqueous acid (e.g., 0.1 M HCl).[8] Stir vigorously until the solid dissolves, indicating the hydrolysis of the adduct and the formation of the free boronic acid, which will be in the organic layer.

  • Separation and Washing: Separate the organic layer and wash it with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified this compound.

Column Chromatography

This technique is suitable for small-scale purifications and for separating impurities with similar polarities.

Protocol:

  • Stationary Phase Selection: Choose a stationary phase. While silica gel is common, neutral alumina may be a better choice for boronic acids to avoid degradation.[3]

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. For this compound, a more polar system may be required.

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the compounds from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes the applicability and potential purity levels of the different purification techniques.

Purification Technique Typical Scale Effective for Removing Potential Purity Advantages Disadvantages
Recrystallization Milligrams to KilogramsInsoluble and highly soluble impurities>99%Scalable, cost-effectiveRequires a suitable solvent, can have lower yields
Acid-Base Extraction Grams to KilogramsNon-acidic/neutral impurities>95%Scalable, good for initial cleanupNot effective for acidic impurities, potential for degradation
Diethanolamine Adduct Milligrams to GramsNon-boronic acid impurities>98%Highly selectiveCan be difficult to handle, two-step process
Column Chromatography Milligrams to GramsImpurities with different polarities>98%High resolution for complex mixturesCan be time-consuming, potential for product loss on column

References

identifying common impurities in 3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying common impurities in 3-hydroxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in 3-hydroxyphenylboronic acid?

A1: Common impurities in 3-hydroxyphenylboronic acid can be categorized into three main types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. Given the common synthetic routes, these may include:

    • Residual starting materials such as 3-bromophenol (B21344) or 3-nitrophenylboronic acid.

    • Intermediates from the synthetic pathway, for instance, 3-aminophenylboronic acid if the reduction of a nitro group is performed.

    • Byproducts formed during the synthesis.

  • Boronic Acid Anhydrides (Boroxines): Phenylboronic acids have a tendency to undergo dehydration to form cyclic anhydrides, known as boroxines. These are often present in varying amounts in solid samples of 3-hydroxyphenylboronic acid.[1]

  • Degradation Products: These impurities form during storage or handling of the material. The primary degradation pathways for arylboronic acids include:

    • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which would result in the formation of phenol (B47542). This can be influenced by factors like pH and the presence of moisture.[2][3]

    • Oxidation: Arylboronic acids can be susceptible to oxidation, which may lead to the formation of various oxidized aromatic species.[4]

Q2: How can I minimize the formation of boroxines in my sample?

A2: Boroxine (B1236090) formation is a reversible dehydration reaction. To minimize their presence, it is advisable to store 3-hydroxyphenylboronic acid in a dry, cool environment. If you suspect a high boroxine content, dissolving the sample in a suitable solvent with a small amount of water may help to hydrolyze the anhydride (B1165640) back to the boronic acid.

Q3: What are the recommended storage conditions for 3-hydroxyphenylboronic acid to ensure its stability?

A3: To maintain the integrity of 3-hydroxyphenylboronic acid, it should be stored in a tightly sealed container, protected from light and moisture. Storage at low temperatures (e.g., in a refrigerator or freezer) is also recommended to slow down potential degradation processes.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues encountered during the analysis of impurities in 3-hydroxyphenylboronic acid.

Guide 1: Unexpected Peaks in HPLC Analysis

Issue: You observe unexpected peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram when analyzing 3-hydroxyphenylboronic acid.

dot

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Troubleshooting Steps:

  • Retention Time Comparison: Compare the retention times of the unexpected peaks with those of known potential impurities (e.g., 3-bromophenol, 3-nitrophenylboronic acid, phenol).

  • LC-MS Analysis: If the peaks do not correspond to known standards, perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to determine the molecular weight of the unknown impurities. This can provide crucial clues about their identity.

  • Review Synthetic Route: Carefully review the synthetic procedure used to prepare the 3-hydroxyphenylboronic acid. Consider all reagents, intermediates, and possible side reactions that could lead to the observed impurities.

  • Forced Degradation Studies: To confirm if an impurity is a degradation product, subject a pure sample of 3-hydroxyphenylboronic acid to stress conditions (e.g., heat, acid, base, oxidation). Analyze the stressed sample by HPLC to see if the unexpected peak increases in intensity.

  • Peak Isolation and NMR Analysis: For significant unknown impurities, it may be necessary to isolate the peak using preparative HPLC and then perform Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure.

Guide 2: Discrepancies in Quantification

Issue: You are experiencing inconsistent or inaccurate quantitative results for 3-hydroxyphenylboronic acid and its impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Boroxine Formation The presence of varying amounts of boroxine anhydride can lead to lower than expected assay values for the free boronic acid. Consider a sample preparation method that ensures the hydrolysis of the boroxine back to the acid, for example, by dissolving the sample in a solvent mixture containing a controlled amount of water and allowing it to equilibrate before analysis.
On-column Degradation Some boronic acids can be unstable under certain HPLC conditions. Ensure your mobile phase pH is appropriate and that the analysis time is minimized to reduce the chance of on-column degradation.
Detector Response Ensure that the detector response is linear for both the main component and the impurities at the concentrations being analyzed. A calibration curve should be generated for each quantified substance.
Standard Purity The accuracy of your quantification is dependent on the purity of your reference standards. Verify the purity of your 3-hydroxyphenylboronic acid and any impurity standards.

Data Presentation

Table 1: Common Process-Related Impurities and Their Origin
Impurity Name Chemical Structure Typical Synthetic Origin Typical Analytical Method for Detection
3-BromophenolC₆H₅BrOStarting material in one of the common synthetic routes.HPLC, GC-MS
3-Nitrophenylboronic acidC₆H₆BNO₄Starting material in an alternative synthetic route.HPLC
3-Aminophenylboronic acidC₆H₈BNO₂Intermediate in the synthesis from 3-nitrophenylboronic acid.HPLC
Boroxine (Trimer)(C₆H₅BO)₃Dehydration product of 3-hydroxyphenylboronic acid.HPLC, NMR
PhenolC₆H₆OProduct of protodeboronation (degradation).HPLC, GC-MS

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of 3-hydroxyphenylboronic acid and its common impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: UV at 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the 3-hydroxyphenylboronic acid sample in a diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

Protocol 2: NMR Spectroscopy for Structural Confirmation

¹H and ¹¹B NMR are powerful tools for characterizing 3-hydroxyphenylboronic acid and identifying impurities.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • ¹H NMR:

    • Acquire a standard proton NMR spectrum.

    • Expected Signals for 3-hydroxyphenylboronic acid: Aromatic protons will appear in the range of 6.5-7.5 ppm. The hydroxyl and boronic acid protons will be visible and their chemical shifts can be concentration and solvent dependent.

    • Impurity Identification: Look for characteristic signals of potential impurities. For example, the presence of phenol would show a distinct set of aromatic signals.

  • ¹¹B NMR:

    • Acquire a boron-11 (B1246496) NMR spectrum.

    • Expected Signal for 3-hydroxyphenylboronic acid: A broad singlet is expected in the range of 28-30 ppm for the trigonal planar boronic acid.

    • Boroxine Identification: The corresponding boroxine anhydride will typically show a signal at a slightly downfield chemical shift (around 31-33 ppm).[5]

Protocol 3: GC-MS for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile and semi-volatile impurities like residual starting materials.

  • Derivatization (if necessary): For non-volatile impurities, derivatization may be required to increase their volatility. For example, silylation can be used for the hydroxyl group.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

Logical Relationships Diagram

Impurity_Analysis_Workflow cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Confirmation Sample Sample HPLC_Screening HPLC Screening Sample->HPLC_Screening LC_MS LC-MS (for MW) HPLC_Screening->LC_MS Unknown Peaks GC_MS GC-MS (for Volatiles) HPLC_Screening->GC_MS Volatile Impurities Suspected Forced_Degradation Forced Degradation HPLC_Screening->Forced_Degradation Degradants Suspected Reference_Standard_Comparison Comparison with Reference Standards HPLC_Screening->Reference_Standard_Comparison Known Impurities NMR_Analysis NMR (for Structure) LC_MS->NMR_Analysis Further Characterization Final_Report Impurity Profile Report NMR_Analysis->Final_Report Reference_Standard_Comparison->Final_Report

References

Technical Support Center: Optimizing Reactions with (3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for (3-hydroxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organoboron compound with the chemical formula HOC₆H₄B(OH)₂.[1] It is widely used as a key building block and intermediate in organic synthesis.[2][3] Its most prominent application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4][5] It is specifically used to synthesize inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 1.[2][3]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage is crucial to maintain the reagent's integrity. The compound is sensitive to oxidation and moisture.

  • Short-term storage: For powdered forms, storage at 4°C for up to two years is recommended.[2]

  • Long-term storage: For maximum stability, the powder should be stored at -20°C, which can preserve it for up to three years.[2]

  • In solution: If dissolved in a solvent, stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2][3] It is advisable to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.[3]

  • Handling: Always handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6][7]

Q3: What are the most common side reactions observed with this compound?

The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is an undesired reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting the boronic acid into phenol.[6][8] This reaction is often promoted by aqueous basic or acidic conditions and elevated temperatures.[9][10]

  • Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a biphenyl (B1667301) diol byproduct. It is often caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[6][11]

Q4: How does the phenolic hydroxyl group affect the reactivity of this compound?

The hydroxyl group is an electron-donating group, which can influence the electronic properties of the aryl ring and its reactivity in cross-coupling reactions. While generally well-tolerated in Suzuki-Miyaura coupling, the hydroxyl group is acidic and can react with strong bases.[12] This necessitates careful selection of the base to avoid deprotonation, which could alter the solubility and reactivity of the boronic acid or interfere with the catalytic cycle.

Data Presentation

Table 1: Solubility of this compound

Solvent SystemSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (725.01 mM)Ultrasonic assistance may be needed.[2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (18.13 mM)A common formulation for in vivo studies.[2][3]
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (18.13 mM)Alternative in vivo formulation.[2][3]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (18.13 mM)Alternative in vivo formulation.[2][3]

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Aryl Halide 1.0 eq.Limiting reagent.
Boronic Acid 1.0 - 1.5 eq.A slight excess can help drive the reaction to completion, but a large excess may increase side reactions.[13]
Palladium Catalyst 1-5 mol% (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)Catalyst loading should be optimized; higher loading does not always improve yield and increases cost.[13][14]
Ligand Dependent on catalyst (e.g., PPh₃, PCy₃, dppf, SPhos, XPhos)Ligands stabilize the palladium center and influence catalytic activity. Bulky, electron-rich phosphines are often effective.
Base 2.0 - 3.0 eq. (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Activates the boronic acid for transmetalation. Weaker bases like K₃PO₄ or K₂CO₃ are preferred to minimize protodeboronation.[6][15]
Solvent Degassed mixture (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)A biphasic system with water is common and can facilitate the dissolution of the base.[16] Anhydrous conditions can also be used. Thorough degassing is critical.[6]
Temperature 60 - 100 °CReaction rate increases with temperature, but higher temperatures can also accelerate decomposition and side reactions like protodeboronation.[]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the catalyst and boronic acid, which leads to homocoupling and catalyst deactivation.[6][7]

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the potential causes and how can I fix it?

A: Low yield can stem from several factors. A systematic approach is needed to identify the root cause.

  • Cause 1: Inactive Catalyst: The Pd(0) active species may not have formed or has been deactivated.

    • Solution: Ensure your palladium source is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Use fresh catalyst and ensure the reaction is run under a strictly inert atmosphere to prevent oxidative deactivation.[6]

  • Cause 2: Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is a critical step.

    • Solution: The choice and amount of base are crucial. The base activates the boronic acid to form a more nucleophilic boronate species.[15] Switch to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄ if you are using a weaker one like Na₂CO₃. Ensure the base is finely powdered and dry.

  • Cause 3: Protodeboronation: Your boronic acid may be decomposing faster than it couples. This is a common issue.

    • Solution: Lower the reaction temperature and shorten the reaction time. Use a weaker base (K₃PO₄ is often a good choice) and ensure the reaction is not exposed to light, which can accelerate decomposition.[6][9] Using a boronic ester (e.g., a pinacol (B44631) or MIDA ester) can also suppress this side reaction through a slow-release mechanism.[11]

  • Cause 4: Poor Solubility: If reactants are not in solution, the reaction will be slow or will not proceed.

    • Solution: Choose a solvent system where all components are soluble at the reaction temperature. Common solvents include toluene, dioxane, or THF, often with water as a co-solvent. If starting materials are particularly insoluble, consider switching to a higher boiling point solvent like DMF, but be aware it can be difficult to remove.[18]

Caption: A workflow diagram for troubleshooting low-yield reactions.

Problem: Significant Protodeboronation (Phenol Formation)

Q: My reaction analysis shows a large peak corresponding to phenol. How can I prevent the protodeboronation of this compound?

A: Protodeboronation is a known challenge, particularly with electron-rich or sterically hindered boronic acids, and is highly dependent on reaction conditions.[8][9]

  • Solution 1: Optimize the Base and pH: This side reaction is often catalyzed by strong bases.[6]

    • Use a weaker, non-hydroxide base like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃).

    • Avoid excessively high concentrations of the base.

    • The reaction pH is a critical factor; protodeboronation is often accelerated at very high pH.[19]

  • Solution 2: Lower the Reaction Temperature: Thermal decomposition contributes significantly to protodeboronation.[10]

    • Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 60-80 °C).

    • Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating.

  • Solution 3: Use a "Slow-Release" Strategy: Protecting the boronic acid as an ester can minimize its concentration in the reaction mixture at any given time, thus outcompeting the decomposition pathway.

    • Convert the boronic acid to its corresponding N-methyliminodiacetic acid (MIDA) boronate ester. These esters are stable but slowly hydrolyze under the basic reaction conditions to release the active boronic acid for the coupling reaction.[11]

Protodeboronation_Pathway cluster_main Desired Suzuki Coupling cluster_side Undesired Protodeboronation BoronicAcid This compound Ar-B(OH)2 Transmetalation Transmetalation (with Ar'-Pd-X) BoronicAcid->Transmetalation Boronate Boronate Ar-B(OH)3- BoronicAcid->Boronate + OH- (Base) Product Desired Product Ar-Ar' Transmetalation->Product Protonolysis Protonolysis (from H2O) Boronate->Protonolysis SideProduct Side Product (Phenol) Ar-H Protonolysis->SideProduct

Caption: Competing pathways of Suzuki coupling vs. protodeboronation.

Problem: Poor Reproducibility Between Batches

Q: I am getting inconsistent results even when I follow the same procedure. What could be the cause?

A: Poor reproducibility often points to subtle variations in reagents or reaction setup.

  • Solution 1: Reagent Quality: The purity of the this compound can vary. It often contains varying amounts of its anhydride (B1165640) (boroxine).[1] Use boronic acid from a reliable supplier or purify it before use. Ensure the base is anhydrous and finely ground, as clumping can lead to inconsistent reactions.[20]

  • Solution 2: Inert Atmosphere: Inconsistent degassing can lead to variable amounts of oxygen in the reaction, which can cause both homocoupling and catalyst degradation.[6] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of inert gas throughout.

  • Solution 3: Water Content: For reactions that are not explicitly aqueous, trace amounts of water can significantly impact the reaction. Conversely, for anhydrous couplings with bases like K₃PO₄, a small amount of water might be necessary to facilitate the reaction.[20] Ensure you are using a consistently dry or appropriately hydrated solvent system.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of an aryl halide with this compound.[13]

  • Reagent Preparation:

    • To a dry Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂) (2 mol%) and any additional ligand.

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

    • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Execution:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Workup:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Slow-Release Coupling Using a MIDA Boronate Ester

This protocol is recommended for substrates prone to significant protodeboronation.[6]

  • Reagent Preparation:

    • In a glovebox, add the aryl halide (1.0 eq.), this compound MIDA ester (1.1 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and a highly active catalyst/ligand system (e.g., XPhos Pd G2, 2 mol%) to a reaction vial.

  • Reaction Setup:

    • Add the degassed solvent mixture (e.g., THF/water 10:1) to the vial.

    • Seal the vial and remove it from the glovebox.

  • Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.

    • Monitor the reaction progress by LC-MS.

  • Workup:

    • Follow the standard workup procedure as described in Protocol 1.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar'-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar'-Pd(II)L2-Ar Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar'-X ArylHalide->OxAdd BoronicAcid Ar-B(OH)2 + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

how to prevent protodeboronation of aryl boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aryl boronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles related to the protodeboronation of aryl boronic acids during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of an aryl boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond. This reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product and complicates the purification process by introducing the corresponding arene as a byproduct.[1] Certain types of boronic acids, such as electron-deficient heteroaromatics (e.g., 2-pyridylboronic acid) and polyfluorinated phenylboronic acids, are particularly susceptible to this decomposition pathway.[2][3]

Q2: What are the primary factors that cause protodeboronation?

A2: The rate and extent of protodeboronation are highly dependent on several factors:[4]

  • pH of the Reaction Medium: The reaction pH is a critical factor. For simple aryl boronic acids, the reaction is often catalyzed by acid or base, making them most stable at a neutral pH.[4] Conversely, some basic heteroaromatic boronic acids (like 2-pyridylboronic acid) undergo rapid protodeboronation at neutral pH due to the formation of a reactive zwitterionic species.[4] For these, acidic or basic conditions can surprisingly slow the decomposition.[2]

  • Temperature: Higher reaction temperatures typically accelerate the rate of protodeboronation.[2][1]

  • Choice of Base: The type and concentration of the base are crucial. While a base is required for many cross-coupling reactions like the Suzuki-Miyaura coupling, strongly basic conditions often promote protodeboronation.[2][5][6]

  • Catalyst System: The efficiency of the palladium catalyst and its ligands plays a key role. A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[4][3]

  • Aryl Boronic Acid Structure: The electronic properties of the organic substituent are a major influence. Aryl boronic acids with electron-withdrawing groups or certain ortho-substituents can be highly susceptible to base-catalyzed protodeboronation.[7][8]

  • Presence of Water: Water acts as the proton source for the C-H bond formation and is a key ingredient for the reaction to occur.[4][1]

Troubleshooting Guides

Issue 1: Low yield of desired product with significant formation of the protodeboronated arene.

This is the most common manifestation of protodeboronation. The troubleshooting workflow below can help diagnose and solve the issue.

G cluster_0 cluster_1 Initial Checks cluster_2 Strategy Selection cluster_3 start Low Yield & High Protodeboronation Observed check_stability Is the boronic acid known to be unstable? start->check_stability check_conditions Review Reaction Conditions: - High Temperature? - Strong Base? - Prolonged Reaction Time? check_stability->check_conditions No / Unsure modify_reagent Modify the Reagent: Use a stabilized form (MIDA, Pinacol ester) check_stability->modify_reagent Yes optimize_catalyst Optimize Catalyst System: - Use a highly active precatalyst - Increase catalyst loading check_conditions->optimize_catalyst No optimize_conditions Optimize Conditions: - Lower temperature - Weaker base (e.g., K3PO4, K2CO3) - Shorter reaction time check_conditions->optimize_conditions Yes end Improved Yield & Reduced Side Reaction modify_reagent->end optimize_catalyst->end optimize_conditions->end

Caption: Troubleshooting workflow for addressing protodeboronation.

Issue 2: Reaction fails completely with unstable boronic acids (e.g., polyfluorophenyl or 2-thiophenyl boronic acids).

For substrates that are notoriously unstable, standard Suzuki-Miyaura conditions are often ineffective.[3]

Solution:

  • Use a Stabilized Boronic Acid Derivative: The most robust strategy is to replace the boronic acid with a more stable derivative that slowly releases the active reagent under the reaction conditions. This keeps the concentration of the unstable free boronic acid low at any given time, favoring the desired coupling over decomposition.[4]

    • MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, air- and chromatography-stable solids that slowly hydrolyze to release the boronic acid.[4][3]

    • Organotrifluoroborates (R-BF₃K): These salts also offer enhanced stability compared to the corresponding boronic acids.[9][10]

    • Pinacol esters: While more stable than many boronic acids, their stability can vary. They are generally more resistant to oxidation and protodeboronation.[11]

  • Employ a High-Activity Catalyst System: Use a modern, highly active palladium precatalyst that can achieve rapid catalytic turnover.[4][3] This ensures the cross-coupling reaction is significantly faster than the rate of protodeboronation. Systems based on biarylphosphine ligands are often effective.[3]

  • Optimize Conditions for Mild Activation: Use conditions where the decomposition of the boronic acid is slow. This may involve lower temperatures (e.g., room temperature or 40 °C) and shorter reaction times, which are made possible by the use of a highly active catalyst.[3]

Data Presentation: Stability of Aryl Boronic Acids

The stability of an aryl boronic acid is highly dependent on its structure and the pH of the medium. The following table summarizes the protodeboronation half-lives (t½) for various aryl boronic acids under specific pH conditions, illustrating the profound impact of substituents and pH.

Aryl Boronic AcidCondition (pH or Base)Half-life (t½)Reference
Phenylboronic acidpH > 13~6.5 months[7]
4-Methoxyphenylboronic acidpH > 13>1 year[7]
4-Nitrophenylboronic acidpH > 13~1.3 days[7]
2-Fluorophenylboronic acidpH > 13~2.5 hours[7]
Pentafluorophenylboronic acidpH > 13<3 milliseconds[7]
2-Pyridinylboronic acidpH 7 (Rate Maximum)~1.5 minutes
3-Pyridinylboronic acidpH > 13~2.3 days

Data collected at 70 °C in 1:1 H₂O/dioxane. This table highlights that electron-withdrawing groups (e.g., -NO₂, -F) and specific heteroaromatic structures dramatically decrease stability under basic conditions.

Key Signaling Pathways and Mechanisms

The outcome of the reaction is a competition between the desired catalytic cycle (Suzuki-Miyaura Coupling) and the undesired protodeboronation pathway.

G cluster_suzuki Desired Pathway: Suzuki-Miyaura Coupling cluster_proto Undesired Pathway: Protodeboronation pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Ar¹-X pd2 Ar¹-Pd(II)-X oa->pd2 tm Transmetalation pd2->tm pd2ar2 Ar¹-Pd(II)-Ar² tm->pd2ar2 ar2b Ar²-B(OH)₂ ar2b->tm base1 Base base1->tm re Reductive Elimination pd2ar2->re re->pd0 Regenerates Catalyst product Ar¹-Ar² re->product ar2b_p Ar²-B(OH)₂ side_product Ar²-H ar2b_p->side_product proton H₂O (Proton Source) proton->side_product base2 Base / Acid (Catalyst) base2->ar2b_p activates boric_acid B(OH)₃

Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of an Unstable Boronic Acid Using a MIDA Boronate Derivative

This protocol is designed to minimize protodeboronation when using an aryl boronic acid known to be unstable, such as 2-furylboronic acid, by employing its MIDA boronate form.

Materials:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • Aryl MIDA boronate (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base: Potassium Phosphate (B84403) (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the aryl MIDA boronate (1.2 equiv), potassium phosphate (3.0 equiv), the palladium precatalyst (2 mol%), and the ligand (4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Degas the solvent mixture (dioxane/water) by bubbling with inert gas for 20-30 minutes. Add the degassed solvent to the reaction vessel via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Due to the slow release of the boronic acid from the MIDA ester, reaction times may be longer than with free boronic acids, but the formation of the protodeboronated byproduct should be significantly reduced.

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Storage and Handling Recommendations

Proper storage is crucial to prevent degradation before use.

  • Temperature: Store aryl boronic acids at room temperature (15–25°C / 59–77°F) or as recommended by the manufacturer, away from direct heat sources.[12]

  • Humidity: Boronic acids can be hygroscopic.[12] Store them in a dry environment, preferably in a desiccator, and always in tightly sealed containers to prevent moisture absorption.[12]

  • Atmosphere: While many aryl boronic acids are air-stable solids, particularly sensitive ones should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

  • Light: Store containers away from direct sunlight to prevent potential degradation.[12]

References

solving solubility issues with (3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-hydroxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to handling and solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

A1: this compound is a polar compound and exhibits the highest solubility in polar aprotic solvents like DMSO. Its solubility in protic solvents like water and ethanol (B145695) is limited. Generally, phenylboronic acids are soluble in most polar organic solvents but are poorly soluble in nonpolar organic solvents like hexanes and carbon tetrachloride.[1] Phenylboronic acids, as a class, tend to show high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3][4]

Q2: Why does my this compound appear to have poor solubility or form precipitates in solution?

A2: Poor solubility can be attributed to several factors. One common reason is the formation of a cyclic trimeric anhydride (B1165640) called a boroxine (B1236090) through dehydration.[5] Boroxines are often less soluble than the corresponding boronic acid. This equilibrium between the boronic acid and its boroxine can complicate dissolution. The presence of impurities can also affect solubility.

Q3: Can the boroxine form of this compound be used in reactions?

A3: In many cases, yes. The formation of boroxine is a reversible process, and in the presence of water, it can hydrolyze back to the active boronic acid. However, for reactions requiring precise stoichiometry or anhydrous conditions, the presence of boroxine can be problematic.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of boronic acids can be significantly influenced by pH. In aqueous solutions with a pH higher than their pKa, they are converted to the more soluble anionic tetrahedral boronate form.[6] Therefore, increasing the pH of an aqueous suspension by adding a base can enhance the solubility of this compound.

Q5: What is the recommended storage condition for this compound to maintain its quality?

A5: To minimize the formation of boroxine, it is recommended to store this compound in a cool, dry place, tightly sealed from moisture. For long-term storage, keeping it at -20°C is advisable.[7]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound for In Vitro Assays

If you are experiencing difficulty in dissolving this compound for your in vitro experiments, please follow the troubleshooting workflow below.

G start Start: this compound powder solvent Select primary solvent (e.g., DMSO) start->solvent dissolve Attempt to dissolve at room temperature solvent->dissolve check Is the solution clear? dissolve->check ultrasonic Apply ultrasonication check->ultrasonic No success Solution ready for use check->success Yes heat Gently heat the solution (e.g., 37-50°C) ultrasonic->heat check2 Is the solution clear? heat->check2 check2->success Yes fail Consider co-solvent or different primary solvent check2->fail No

Caption: Troubleshooting workflow for dissolving this compound.

Issue 2: Precipitation Observed in Aqueous Solution

Precipitation in aqueous solutions can be a significant issue. The following guide provides a logical approach to diagnose and resolve this problem.

G start Precipitate observed in aqueous solution check_conc Is the concentration too high? start->check_conc reduce_conc Reduce the concentration check_conc->reduce_conc Yes check_ph Is the pH appropriate? check_conc->check_ph No end Solution should be clear reduce_conc->end adjust_ph Increase pH with a suitable base (e.g., NaOH) check_ph->adjust_ph No check_temp Is the temperature too low? check_ph->check_temp Yes adjust_ph->end increase_temp Gently warm the solution check_temp->increase_temp No consider_cosolvent Consider adding a co-solvent (e.g., DMSO, Ethanol) check_temp->consider_cosolvent Yes increase_temp->end consider_cosolvent->end G start Start: Prepare DMSO stock (e.g., 25 mg/mL) add_peg Add 400 µL PEG300 to a tube start->add_peg add_dmso Add 100 µL DMSO stock to PEG300 add_peg->add_dmso mix1 Mix thoroughly add_dmso->mix1 add_tween Add 50 µL Tween-80 mix1->add_tween mix2 Mix until uniform add_tween->mix2 add_saline Add 450 µL Saline mix2->add_saline mix3 Vortex until clear add_saline->mix3 end Final solution (≥ 2.5 mg/mL) ready for in vivo use mix3->end

References

proper handling and storage of (3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of (3-hydroxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, refer to the supplier's recommendations, which often specify refrigeration.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2] If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

Q3: Is this compound hazardous?

A3: Yes, this compound is considered hazardous. It can cause skin and serious eye irritation.[1] It may also be harmful if swallowed.[2] Always consult the Safety Data Sheet (SDS) for complete hazard information before handling.[1][2]

Q4: How should I prepare stock solutions of this compound?

A4: Stock solutions can be prepared by dissolving the compound in a suitable solvent such as DMSO.[5][6] For example, a 100 mg/mL solution can be made in DMSO, though it may require sonication to fully dissolve.[5] Once prepared, it is recommended to aliquot the solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

Q5: What are the typical applications of this compound?

A5: this compound is commonly used as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form C-C bonds with aryl halides.[4] It also serves as an intermediate in the synthesis of various compounds, including potential drug candidates like 17β-hydroxysteroid dehydrogenase type 1 inhibitors.[5][6]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling Reactions
Symptom Possible Cause Troubleshooting Step
Low or no product formation Degradation of the boronic acid Arylboronic acids can undergo protodeboronation (loss of the boronic acid group), especially under basic conditions or at elevated temperatures.[7][8][9] Use fresh or properly stored this compound. Consider using milder bases (e.g., K₂CO₃, KF) or lower reaction temperatures.[7][10]
Inefficient catalyst activity Ensure the palladium catalyst is active. The choice of ligand can also be critical.[10][11] Consider screening different palladium catalysts and ligands.
Poor solubility of reactants The reaction may be heterogeneous, leading to slow reaction rates. Try a different solvent system, such as a mixture of an organic solvent and water (e.g., dioxane/water, THF/water), to improve solubility.[10][12][13]
Presence of oxygen Oxygen can lead to oxidative degradation of the boronic acid and deactivate the palladium catalyst.[11][14] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.[11][13]
Formation of homocoupling byproducts Side reactions of the boronic acid Homocoupling of the boronic acid can occur, especially at higher temperatures or with certain catalyst systems. Adjusting the stoichiometry of the reactants, with a slight excess of the aryl halide, may help minimize this side reaction.[13]
Inconsistent Experimental Results
Symptom Possible Cause Troubleshooting Step
Variable reaction yields between batches Inconsistent quality of this compound Boronic acids can contain varying amounts of the corresponding anhydride (B1165640) (boroxine).[1] The purity and hydration state can affect the effective molar quantity. Use a high-purity grade from a reputable supplier and store it under desiccated conditions.
Incomplete dissolution If the boronic acid is not fully dissolved, the reaction will not proceed to completion. Ensure complete dissolution of all reactants before heating the reaction mixture. As mentioned, sonication can aid in dissolving this compound in solvents like DMSO.[5]
Base-mediated decomposition The choice and quality of the base are important. Some bases can promote the decomposition of the boronic acid.[7] Ensure the base is finely powdered and dry.[10]

Quantitative Data Summary

Parameter Value Source
Molecular Weight 137.93 g/mol [4][5]
Melting Point 210-213 °C (decomposes)[4]
Storage (Powder) -20°C (3 years), 4°C (2 years)[5][6]
Storage (In Solvent) -80°C (6 months), -20°C (1 month)[5][6]
Solubility in DMSO 100 mg/mL (may require sonication)[5]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizations

troubleshooting_workflow start Low Yield in Suzuki Coupling? check_reagents Are reagents fresh and pure? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions check_setup Is the experimental setup correct? start->check_setup degradation Potential boronic acid degradation check_reagents->degradation catalyst_issue Catalyst or ligand issue? check_conditions->catalyst_issue solubility Solubility problem? check_conditions->solubility atmosphere Inert atmosphere maintained? check_setup->atmosphere solution_reagents Use fresh, high-purity boronic acid. Store properly. degradation->solution_reagents Yes solution_catalyst Screen different catalysts/ligands. catalyst_issue->solution_catalyst Yes solution_solubility Change solvent system (e.g., add water). solubility->solution_solubility Yes solution_atmosphere Degas solvents and use inert gas. atmosphere->solution_atmosphere No

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

handling_protocol start Handling this compound ppe Wear appropriate PPE: - Safety glasses - Gloves - Lab coat start->ppe ventilation Work in a well-ventilated area (e.g., fume hood) ppe->ventilation weighing Weighing ventilation->weighing storage Store in a cool, dry place in a tightly sealed container dissolving Dissolving weighing->dissolving dissolving->storage Store unused solid disposal Dispose of waste according to local regulations dissolving->disposal After reaction

References

Technical Support Center: Managing Boronic Acid Anhydride Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the formation of boronic acid anhydrides (boroxines) in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is a boronic acid anhydride (B1165640) (boroxine) and why does it form?

A1: A boronic acid anhydride, commonly known as a boroxine (B1236090), is a six-membered ring formed from the dehydration of three boronic acid molecules. This is a reversible process where three molecules of water are eliminated. The equilibrium between the boronic acid and the boroxine is highly dependent on the presence of water; in anhydrous or dehydrating conditions, the formation of the boroxine is favored.[1][2] This process is entropically driven.[3]

Q2: How does boroxine formation affect my reactions, such as Suzuki-Miyaura couplings?

A2: The formation of boroxines can be a complicating factor in reactions like the Suzuki-Miyaura coupling. While boroxines can sometimes act as a direct source of the boronic acid in the catalytic cycle, their formation can lead to issues with stoichiometry and reaction kinetics.[4][5] In some cases, the presence of boroxines can contribute to side reactions like protodeboronation (loss of the boron group) or homocoupling of the boronic acid.[6] For consistent and reproducible results, it is often preferable to minimize or control the amount of boroxine present.

Q3: How can I prevent or minimize boroxine formation?

A3: Preventing boroxine formation primarily involves rigorous exclusion of water. This can be achieved by:

  • Proper Storage: Store boronic acids in a tightly sealed container in a dry and well-ventilated place, preferably refrigerated and under an inert atmosphere like nitrogen.[7][8][9]

  • Use of Anhydrous Solvents: Employing anhydrous solvents is crucial to disfavor the dehydration reaction that leads to boroxines.

  • Drying Agents: Adding drying agents to the reaction mixture can sequester any trace amounts of water.

  • Azeotropic Distillation: For reactions run at elevated temperatures, azeotropic removal of water using a Dean-Stark apparatus can be effective.[10][11][12][13]

  • Use of Protecting Groups: Converting the boronic acid to a boronate ester, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) ester, can protect it from dehydration and other side reactions.[7][14][15][16] These esters are generally more stable and easier to handle and purify.[15]

Q4: How can I detect and quantify the amount of boroxine in my boronic acid sample?

A4: Several analytical techniques can be used to detect and quantify boroxines:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 11B, and 19F NMR (for fluorinated derivatives) are powerful tools.[4][5][17][18] The chemical shifts of the protons and the boron atom will differ between the boronic acid and the boroxine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can separate and identify the boronic acid and its corresponding boroxine, even without derivatization.[19][20]

  • Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between boronic acids and boroxines by characteristic vibrational bands.[21][22][23][24]

Troubleshooting Guide

Problem 1: My Suzuki-Miyaura reaction is giving low yields or failing completely.

Possible CauseSuggested Solution
Significant boroxine formation The presence of a high percentage of boroxine can affect the reaction rate and lead to incomplete conversion. Confirm the purity of your boronic acid using NMR or LC-MS. If significant boroxine is present, consider converting it back to the boronic acid before use (see Experimental Protocols).
Protodeboronation This side reaction, where the boronic acid group is replaced by a hydrogen atom, can be exacerbated by the presence of water and certain reaction conditions.[6] Ensure strictly anhydrous conditions. The use of boronate esters can also minimize this side reaction.[25]
Homocoupling The formation of a biaryl product from the coupling of two boronic acid molecules is another common side reaction.[6] This can be promoted by the presence of oxygen. Ensure your reaction is properly degassed.
Poor quality of boronic acid Boronic acids can degrade over time, especially if not stored properly.[7][8] It is recommended to use fresh or properly stored boronic acid.

Problem 2: I am observing inconsistent results with the same reaction.

Possible CauseSuggested Solution
Variable water content The equilibrium between the boronic acid and boroxine is highly sensitive to the amount of water present.[4][5] Even small variations in atmospheric moisture or solvent water content can lead to different ratios of boronic acid to boroxine, affecting reaction outcomes. Always use freshly dried solvents and handle reagents under an inert atmosphere.
Incomplete conversion of boroxine to boronic acid in situ If you are relying on the in-situ hydrolysis of a boroxine-containing starting material, the rate of this hydrolysis might be inconsistent. Consider a pre-reaction step to explicitly convert the boroxine to the boronic acid.

Data Presentation

Table 1: Quantitative Performance of LC-MS for Boronic Acid Analysis

ParameterUPLC-ESI-MSLC-MS/MS
Analyte Various boronic acidsCarboxyphenyl boronic acid & Methyl phenyl boronic acid
Limit of Detection (LOD) 0.1 µgNot specified, but sensitive to ng/mL level
Limit of Quantification (LOQ) 1.0 µg1 ng/mL (0.05 ppm)
Linearity (R²) 0.98>0.99
Recovery 97.1% - 105.7%80% - 120%
Precision (RSD) < 2.0%Not specified
Key Advantage High throughput, no derivatization needed.High sensitivity and selectivity for trace level quantification.
Data synthesized from multiple sources.[20][26][27]

Experimental Protocols

Protocol 1: Conversion of Boroxine to Boronic Acid by Hydrolysis

  • Dissolution: Dissolve the boroxine-containing sample in a suitable organic solvent (e.g., diethyl ether, THF).

  • Hydrolysis: Add a controlled amount of water (typically a few equivalents per boron atom) to the solution.

  • Stirring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC, NMR, or LC-MS. The conversion is usually rapid.

  • Work-up: Once the conversion is complete, the organic layer can be dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) and the solvent removed under reduced pressure to yield the boronic acid. For some applications, the resulting solution can be used directly.

Protocol 2: Monitoring Boroxine Formation by 1H NMR Spectroscopy

  • Sample Preparation: Prepare a solution of the boronic acid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a known concentration.

  • Initial Spectrum: Acquire a 1H NMR spectrum of the freshly prepared solution.

  • Time-course Monitoring: Acquire subsequent spectra at regular time intervals to observe any changes. The appearance of new signals or changes in the integration of existing signals can indicate the formation of the boroxine.

  • Data Analysis: Compare the integrals of the signals corresponding to the boronic acid and the boroxine to determine their relative ratio.

Protocol 3: Monitoring Boroxine Formation by LC-MS

  • Instrumentation: Use a UHPLC or HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[19]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate, is typical.[19][20]

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.

    • Column Temperature: Maintain a constant column temperature (e.g., 40 °C) for reproducibility.[19]

  • Sample Preparation: At specified time points, take an aliquot of the reaction mixture, quench it by diluting with a suitable solvent (e.g., acetonitrile), and filter it before injection.[19]

  • Data Analysis: Integrate the peak areas of the boronic acid and boroxine to monitor their relative concentrations over time.[19]

Visualizations

Boronic_Acid_Equilibrium BA 3 R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine) BA->Boroxine Dehydration (Anhydrous Conditions) Boroxine->BA Hydrolysis (Aqueous Conditions) H2O + 3 H₂O

Caption: The reversible equilibrium between a boronic acid and its corresponding boroxine.

Troubleshooting_Workflow start Low Yield in Suzuki-Miyaura Reaction check_purity Check Boronic Acid Purity (NMR, LC-MS) start->check_purity anhydride_present Significant Boroxine Present? check_purity->anhydride_present hydrolyze Hydrolyze Boroxine to Boronic Acid anhydride_present->hydrolyze Yes check_conditions Review Reaction Conditions anhydride_present->check_conditions No hydrolyze->check_conditions anhydrous Ensure Anhydrous Solvents & Inert Atmosphere check_conditions->anhydrous degas Degas Reaction Mixture Thoroughly anhydrous->degas protecting_group Consider Using Boronate Ester degas->protecting_group end Improved Yield protecting_group->end

Caption: A troubleshooting workflow for low yields in Suzuki-Miyaura reactions.

References

catalyst selection guide for 3-hydroxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for reactions involving 3-hydroxyphenylboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guides

Low Reaction Yield or Stalled Reaction

Low or no conversion of starting materials is a frequent issue. The following table summarizes potential causes and recommended solutions for troubleshooting Suzuki-Miyaura and Chan-Lam couplings with 3-hydroxyphenylboronic acid.

Potential CauseRecommended ActionRelevant Reaction Type
Catalyst Inactivity Ensure the palladium catalyst, especially Pd(0) sources, has not been oxidized. For Pd(II) precatalysts, ensure complete in-situ reduction.[1] Use fresh, high-purity catalysts and ligands. Consider palladacycle catalysts for their stability.[2]Suzuki-Miyaura
Ligand Degradation or Incorrect Choice Phosphine-based ligands are prone to oxidation; store them under an inert atmosphere.[1] For challenging substrates, consider electron-rich and bulky ligands like Buchwald biarylphosphine ligands to promote oxidative addition and reductive elimination.[1]Suzuki-Miyaura
Boronic Acid Decomposition 3-Hydroxyphenylboronic acid can undergo protodeboronation (replacement of the boron group with hydrogen), especially in aqueous conditions.[1][3] Consider using the more stable pinacol (B44631) ester derivative. Minimize reaction time and temperature where possible.Suzuki-Miyaura, Chan-Lam
Inappropriate Base Selection The base is crucial for activating the boronic acid in Suzuki-Miyaura reactions.[4][5] For substrates with acidic protons like 3-hydroxyphenylboronic acid, weaker inorganic bases such as K₂CO₃ or K₃PO₄ are often preferred to avoid side reactions.[4]Suzuki-Miyaura
Sub-optimal Reaction Conditions If conversion is low, consider increasing the reaction temperature.[1] However, be mindful of potential substrate or product decomposition at higher temperatures.[1] Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[1]Suzuki-Miyaura
Poor Solvent Choice The solvent impacts the solubility of all reaction components.[4] A mixture of an organic solvent (e.g., toluene (B28343), dioxane) and water is common for Suzuki-Miyaura couplings.[4] For Chan-Lam reactions, solvents like dichloromethane (B109758) or acetonitrile (B52724) are often used.[6]Suzuki-Miyaura, Chan-Lam
Oxygen-Mediated Side Reactions In Chan-Lam couplings, while oxygen is a primary oxidant, an excess can lead to unwanted side reactions like homocoupling of the boronic acid.[6][7] In Suzuki-Miyaura reactions, oxygen can lead to catalyst deactivation and homocoupling.[8]Chan-Lam, Suzuki-Miyaura
Undesired Side Product Formation

The formation of byproducts can complicate purification and reduce the yield of the desired product. Here are common side reactions and how to mitigate them.

Side ProductPotential CauseRecommended Mitigation StrategyRelevant Reaction Type
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[8] It can also be a significant byproduct in Chan-Lam reactions.[6] Phosphine (B1218219) or phosphite (B83602) ligands can also promote homocoupling.[9]Thoroughly degas all solvents and ensure a completely inert atmosphere for Suzuki-Miyaura reactions.[1][8] In Chan-Lam couplings, carefully control the amount of oxidant.Suzuki-Miyaura, Chan-Lam
Protodeboronation The replacement of the boronic acid group with a hydrogen atom can be catalyzed by base, acid, or certain metal salts, and is accelerated by aqueous conditions.[1][3]Use boronic esters for improved stability.[1] Minimize water content where feasible or use anhydrous conditions if the reaction tolerates it.Suzuki-Miyaura, Chan-Lam
O-Arylation The phenolic hydroxyl group of 3-hydroxyphenylboronic acid can potentially undergo arylation, especially in Chan-Lam couplings which are designed for C-O bond formation.[7][10]In Suzuki-Miyaura reactions, O-arylation is less common but can be minimized by careful selection of a less reactive catalyst system. For Chan-Lam C-N couplings, the reaction can be selective for N-arylation over O-arylation under the right conditions.[11] Consider using a protecting group for the hydroxyl functionality if O-arylation is a persistent issue.Suzuki-Miyaura, Chan-Lam

Catalyst and Ligand Performance Data for Suzuki-Miyaura Couplings

The following table presents a summary of representative catalyst systems for the Suzuki-Miyaura coupling of arylboronic acids with aryl halides. While specific yields are substrate-dependent, this data, compiled from typical literature values for similar reactions, provides a starting point for catalyst selection.[12]

Ligand/PrecatalystPalladium SourceLigand TypeCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Representative Yield (%)
PPh₃ (Triphenylphosphine) Pd(PPh₃)₄Monodentate Phosphine1-5K₂CO₃Toluene/H₂O80-10012-2475-85
P(t-Bu)₃ (Tri-tert-butylphosphine) Pd₂(dba)₃Monodentate Phosphine1-2K₃PO₄DioxaneRT-808-1685-95
dppf (1,1'-Bis(diphenylphosphino)ferrocene) Pd(dppf)Cl₂Bidentate Phosphine1-3K₂CO₃THF/H₂O60-8012-2490-98
SPhos Pd₂(dba)₃Biarylphosphine0.5-2K₃PO₄Dioxane/H₂O80-1006-1290-99
XPhos Pd₂(dba)₃Biarylphosphine0.5-2K₃PO₄t-BuOH/H₂O80-1004-1090-99

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the hydroxyl group on 3-hydroxyphenylboronic acid before starting my coupling reaction?

A1: Not always. For many Suzuki-Miyaura reactions, the hydroxyl group is tolerated.[13] However, in Chan-Lam couplings, which are designed to form C-O bonds, O-arylation can be a competitive side reaction.[11] If you are performing a Chan-Lam C-N coupling and observing significant O-arylation, protection of the hydroxyl group may be necessary. For Suzuki-Miyaura reactions, if you observe low yields or significant byproduct formation that cannot be resolved by optimizing other reaction parameters, then hydroxyl protection should be considered.

Q2: My Suzuki-Miyaura reaction is not working. What are the first things I should check?

A2: Start by systematically evaluating the key components of your reaction:[1]

  • Catalyst System: Is your palladium source and ligand fresh and of high purity? Are you using an appropriate ligand for your specific substrates? Electron-rich and bulky ligands are often required for challenging couplings.[1]

  • Inert Atmosphere: Have you thoroughly degassed your solvents and maintained a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration? Oxygen can deactivate the Pd(0) catalyst.[1]

  • Reagents: Is your 3-hydroxyphenylboronic acid pure? Boronic acids can degrade over time.[1] Is your aryl halide reactive enough? Aryl chlorides are generally less reactive than bromides and iodides and may require a more active catalyst system.[1]

  • Base and Solvent: Are you using an appropriate base and solvent combination? The base is critical for the transmetalation step.[4][5]

Q3: What is protodeboronation and how can I prevent it?

A3: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[3] This process consumes your starting material and reduces the overall yield. It is often accelerated by aqueous conditions and the presence of acids or bases.[1][3] To minimize protodeboronation, you can:

  • Use a more stable boronic ester, such as a pinacol ester.[1]

  • Use anhydrous solvents if the reaction conditions permit.

  • Minimize the reaction time and temperature.

  • Carefully select a milder base.

Q4: Can I use 3-hydroxyphenylboronic acid in a Chan-Lam C-N coupling reaction?

A4: Yes, Chan-Lam couplings can be used to form C-N bonds with arylboronic acids.[10] However, since the reaction can also form C-O bonds, you may observe competitive O-arylation of the phenolic hydroxyl group.[11] Careful optimization of the reaction conditions, including the copper source, base, and solvent, may be required to favor N-arylation. In some cases, protection of the hydroxyl group might be the most effective strategy to ensure selective C-N bond formation.

Q5: What are some common palladium and copper catalysts used for these reactions?

A5:

  • For Suzuki-Miyaura reactions: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2] These are typically used in combination with phosphine ligands. Pre-formed catalysts like Pd(dppf)Cl₂ are also widely used.[12] For heterogeneous catalysis, Pd/C can be an effective option.[13]

  • For Chan-Lam reactions: Copper(II) acetate (B1210297) (Cu(OAc)₂) is the most common catalyst.[6][7] Other copper sources such as CuCl₂, CuSO₄, and copper(I) salts can also be employed.[6] The reaction is typically run in the presence of air, which serves as the terminal oxidant.[7]

Experimental Protocols & Workflows

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the aryl halide (1.0 equiv), 3-hydroxyphenylboronic acid (1.2–1.5 equiv), and base (e.g., K₂CO₃, 2.0–3.0 equiv) to an oven-dried reaction flask equipped with a magnetic stir bar.[12]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂) and the appropriate ligand. Alternatively, add the pre-formed palladium catalyst (e.g., Pd(dppf)Cl₂). Catalyst loading typically ranges from 0.5 to 5 mol%.[12]

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.[4][12]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Aryl Halide - 3-Hydroxyphenylboronic Acid - Base catalyst Add Catalyst System: - Pd Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat_stir Heat and Stir under Inert Atmosphere solvent->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor quench Cool and Quench monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Logic start Start: Reaction with 3-Hydroxyphenylboronic Acid reaction_type Desired Bond? start->reaction_type suzuki Suzuki-Miyaura (C-C Bond) reaction_type->suzuki C-C chan_lam Chan-Lam (C-N or C-O Bond) reaction_type->chan_lam C-N / C-O substrate_reactivity Aryl Halide Reactivity? suzuki->substrate_reactivity iodide_bromide Use Standard Catalysts: - Pd(PPh3)4 - Pd(dppf)Cl2 substrate_reactivity->iodide_bromide I, Br chloride_challenging Use Bulky, Electron-Rich Buchwald Ligands: - SPhos, XPhos substrate_reactivity->chloride_challenging Cl, Challenging end Optimized Reaction iodide_bromide->end chloride_challenging->end selectivity_issue O-Arylation a Concern? chan_lam->selectivity_issue no_selectivity_issue Use Standard Cu Catalyst: - Cu(OAc)2, Air selectivity_issue->no_selectivity_issue No protecting_group Consider Protecting the -OH Group selectivity_issue->protecting_group Yes no_selectivity_issue->end protecting_group->end

Caption: A decision-making diagram for catalyst selection in 3-hydroxyphenylboronic acid reactions.

References

selecting the right base for Suzuki reactions with 3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 3-hydroxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using 3-hydroxyphenylboronic acid in Suzuki reactions?

The main challenge arises from the presence of the acidic phenolic hydroxyl group. This group can react with the base required for the Suzuki-Miyaura catalytic cycle, potentially leading to side reactions, consumption of the base, and reduced yields. The selection of an appropriate base is therefore critical to ensure the efficient activation of the boronic acid for transmetalation without deprotonating the phenol (B47542) in a manner that inhibits the reaction.

Q2: How do I select the right base for a Suzuki reaction with 3-hydroxyphenylboronic acid?

The choice of base is crucial for a successful Suzuki coupling with 3-hydroxyphenylboronic acid. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[1] Both inorganic and organic bases can be used, though inorganic bases are more common.[1] The optimal base often depends on the specific substrates, catalyst system, and solvent.

A logical workflow for selecting a suitable base is outlined below:

BaseSelectionWorkflow Workflow for Base Selection start Start: Suzuki Reaction with 3-Hydroxyphenylboronic Acid screen_bases Screen a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) start->screen_bases low_yield Low Yield or No Reaction screen_bases->low_yield good_yield Good to Excellent Yield screen_bases->good_yield troubleshoot Troubleshoot: - Consider base strength - Check for side reactions - Evaluate need for protecting group low_yield->troubleshoot optimize Optimize Reaction Conditions (Temperature, Solvent, Catalyst) good_yield->optimize end Successful Coupling optimize->end troubleshoot->screen_bases Re-screen with modified conditions protecting_group Consider Protecting Group Strategy troubleshoot->protecting_group protecting_group->end After protection/ coupling/deprotection Protection Protection of 3-Hydroxyphenylboronic Acid reactant1 3-Hydroxyphenylboronic Acid HO-C₆H₄-B(OH)₂ product 3-(Benzyloxy)phenylboronic Acid BnO-C₆H₄-B(OH)₂ reactant1->product 1. reactant2 Benzyl Bromide BnBr reactant2->product 2. reagents K₂CO₃ Acetone reagents->product Reflux CouplingDeprotection Suzuki Coupling and Deprotection start 3-(Benzyloxy)phenylboronic Acid BnO-C₆H₄-B(OH)₂ coupled_product Protected Biaryl BnO-C₆H₄-Ar start->coupled_product Suzuki Coupling coupling_partner Aryl Halide Ar-X coupling_partner->coupled_product coupling_reagents Pd Catalyst, Base Solvent, Heat coupling_reagents->coupled_product final_product Final Product HO-C₆H₄-Ar coupled_product->final_product Deprotection (Hydrogenolysis) deprotection_reagents H₂, Pd/C Solvent deprotection_reagents->final_product Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X | L₂ Pd0->ArPdX Oxidative Addition Product Ar-Ar' Pd0->Product OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' | L₂ ArPdX->ArPdAr Transmetalation Transmetalation Transmetalation ArPdAr->Pd0 Reductive Elimination RedElim Reductive Elimination ArX Ar-X ArX->Pd0 ArBOH2 Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ ArBOH2->Boronate + Base Base Base Base->Boronate Boronate->ArPdX

References

impact of solvent on (3-hydroxyphenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-Hydroxyphenyl)boronic Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the use of this compound in chemical syntheses, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: The solubility of this compound can be challenging. For stock solutions, Dimethyl Sulfoxide (DMSO) is effective, capable of dissolving the compound at high concentrations (e.g., 100 mg/mL) with the aid of ultrasonication[1]. For in vivo or in vitro experiments, co-solvent systems are often necessary. Common mixtures include combinations of DMSO with saline, PEG300, Tween-80, or corn oil to achieve clear solutions at concentrations around 2.5 mg/mL[1][2]. Phenylboronic acids, as a class, generally exhibit high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[3][4].

Q2: My this compound appears to be degrading in the reaction mixture. What could be the cause and how can I prevent it?

A2: Degradation of boronic acids, particularly through protodeboronation (replacement of the boronic acid group with a hydrogen atom), is a common issue, especially in aqueous media[5][6]. This process can be accelerated at certain pH values and in the presence of water[6][7]. To minimize degradation, consider the following:

  • Use Anhydrous Solvents: If the reaction chemistry allows, using anhydrous solvents can reduce the rate of protodeboronation.

  • Convert to an Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol (B44631) ester, can protect it from degradation during the reaction[8][9].

  • Control pH: The rate of protodeboronation is pH-dependent. Kinetic studies on various arylboronic acids have shown complex relationships between pH and stability, so buffering the reaction medium might be necessary[6][7].

  • Gradual Addition: For particularly unstable boronic acids, adding the reagent slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring the desired coupling over degradation[10].

Q3: How does the choice of solvent impact the outcome of a Suzuki-Miyaura coupling reaction with this compound?

A3: The solvent is a critical parameter in Suzuki-Miyaura coupling reactions, influencing reaction rate, yield, and even chemoselectivity[11][12][13]. Key impacts include:

  • Solubility: The solvent must effectively dissolve the boronic acid, the coupling partner, the base, and the catalyst complex[5][13]. Poor solubility of any component can severely limit the reaction rate.

  • Catalyst Activity and Stability: Solvents can coordinate with the palladium catalyst, affecting its stability and reactivity[11].

  • Reagent Activation: The solvent system, often in conjunction with a base, is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step[13][14].

  • Selectivity: In substrates with multiple reactive sites, the solvent can dramatically influence which site undergoes coupling. For instance, polar aprotic solvents like acetonitrile (B52724) (MeCN) or DMF can favor coupling at a triflate group, whereas nonpolar solvents like THF or alcohols may favor coupling at a chloride[12].

Q4: Can the hydroxyl group on this compound interfere with the reaction?

A4: Yes, the phenolic hydroxyl group is acidic and can interfere with the reaction, particularly with the base. It may require protection, or the use of a sufficient excess of a mild base to deprotonate the phenol (B47542) without causing unwanted side reactions. The choice of base is critical; weaker inorganic bases are often preferred to avoid issues when acidic functional groups are present[13].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction Conversion 1. Poor Solubility: Reactants, base, or catalyst may not be fully dissolved.[5] 2. Catalyst Deactivation: The palladium catalyst may be poisoned or deactivated.[8] 3. Inefficient Transmetalation: The boronic acid is not being activated properly by the base.[14] 4. Low Substrate Reactivity: The organic halide partner is unreactive (e.g., an aryl chloride).[8]1. Solvent Screening: Test different solvents or solvent mixtures (e.g., THF/water, Dioxane/water, DMF).[10] Consider using co-solvents to improve solubility.[15] 2. Use Robust Catalysts/Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to stabilize the catalyst.[8] Ensure the reaction is thoroughly degassed to prevent oxidative degradation of the catalyst.[8] 3. Base Screening: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often effective in challenging couplings.[8] 4. Increase Temperature & Use Active Catalysts: For less reactive halides, increase the reaction temperature and use a highly active catalyst system.[8]
Formation of Homocoupling Byproduct 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.[8] 2. Inefficient Catalyst Reduction: If using a Pd(II) precatalyst, incomplete reduction to the active Pd(0) species can lead to homocoupling.[8]1. Degas Thoroughly: Ensure the reaction mixture and vessel are rigorously degassed (e.g., by three vacuum/inert gas cycles).[8] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system that rapidly generates Pd(0).[8]
Protodeboronation (Loss of Boronic Acid Group) 1. Presence of Water/Protic Solvents: Boronic acids can be unstable in aqueous or protic media, especially at elevated temperatures.[5][6] 2. Reaction pH: The rate of protodeboronation is highly pH-dependent.[7]1. Use Boronate Esters: Convert the boronic acid to a more stable form, like a pinacol ester.[9] 2. Use Anhydrous Conditions: If possible, run the reaction under anhydrous conditions. 3. Minimize Reaction Time: Optimize conditions to reduce the overall reaction time.
Inconsistent Results / Lack of Robustness 1. Solvent Contaminants: Trace impurities in the solvent (e.g., precursors from solvent manufacturing) can poison the catalyst.[11][16] 2. Variable Reagent Quality: The purity and stability of the boronic acid can vary.1. Use High-Purity Solvents: Ensure the use of high-purity, dry solvents. If poisoning is suspected, adding a phosphine ligand can sometimes mitigate the effect.[11] 2. Verify Reagent Purity: Check the purity of the this compound before use.

Quantitative Data on Solvent Effects

While specific data for this compound is limited, the following table summarizes general trends observed for solvent effects in Suzuki-Miyaura coupling reactions involving substituted arylboronic acids.

Table 1: Effect of Solvent on Chemoselectivity in Suzuki-Miyaura Coupling of Chloroaryl Triflates (Data adapted from studies on related systems to illustrate general principles)

SolventDielectric Constant (ε)Typical OutcomeProduct Ratio (Chloride Coupling : Triflate Coupling)Reference
Toluene2.4High selectivity for C-Cl coupling>95 : 5[12]
THF7.6High selectivity for C-Cl coupling>95 : 5[12]
Isopropanol (IPA)19.9High selectivity for C-Cl coupling>95 : 5[12]
Acetone20.7High selectivity for C-Cl coupling>95 : 5[12]
Acetonitrile (MeCN)37.5Switch in selectivity to C-OTf coupling<5 : >95[12]
DMF36.7Switch in selectivity to C-OTf coupling<5 : >95[12]

Note: This data illustrates how solvent choice can dramatically alter the reaction's selectivity, a principle that applies to reactions involving this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl halide. Conditions should be optimized for specific substrates.

Materials:

  • This compound

  • Aryl halide (or triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a precatalyst like XPhos Pd G4)

  • Ligand (if using a simple palladium source like Pd(OAc)₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., THF/H₂O, Dioxane/H₂O, Toluene)

Procedure:

  • Vessel Preparation: To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq), this compound (1.1–1.5 eq), and the base (2.0–3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed[8].

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and any required ligand. Add the degassed solvent via syringe[8].

  • Reaction: Heat the mixture to the desired temperature (e.g., 60–100 °C) with vigorous stirring[17].

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS) until the starting material is consumed (typically 2–24 hours)[18].

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts[8].

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[18].

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl product[8].

Visualizations

Logical Workflow for Troubleshooting Low Yields

G start Low Yield Observed check_sm Starting Material (SM) Unreacted? start->check_sm check_byproducts Complex Mixture of Byproducts? start->check_byproducts check_degradation Evidence of Boronic Acid Degradation? start->check_degradation sm_yes YES check_sm->sm_yes byproducts_yes YES check_byproducts->byproducts_yes degradation_yes YES check_degradation->degradation_yes increase_temp Increase Temperature sm_yes->increase_temp change_catalyst Switch to More Active Catalyst/Ligand System (e.g., Buchwald Ligands) increase_temp->change_catalyst screen_base Screen Different Bases (e.g., K3PO4, Cs2CO3) change_catalyst->screen_base end Optimized Yield screen_base->end lower_temp Lower Reaction Temperature byproducts_yes->lower_temp degas Ensure Rigorous Degassing (to prevent homocoupling) lower_temp->degas degas->end use_ester Switch to Boronic Ester (Pinacol or MIDA) degradation_yes->use_ester anhydrous Use Anhydrous Solvent use_ester->anhydrous anhydrous->end

Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd R1-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition Transmetal R1-Pd(II)(R2)L_n OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R1-R2 Transmetal->Product ArX R1-X ArX->OxAdd Boronate [R2-B(OH)3]^- Boronate->Transmetal BoronicAcid R2-B(OH)2 BoronicAcid->Boronate Base Base (e.g., OH-) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of Solvent Properties on Reactivity

Solvent_Effects Solvent Solvent Choice Polarity Polarity / Dielectric Constant Solvent->Polarity Coordinating Coordinating Ability (e.g., THF, MeCN) Solvent->Coordinating Protic Protic vs. Aprotic (e.g., H2O, Alcohols) Solvent->Protic Solubility Reagent & Catalyst Solubility Polarity->Solubility Selectivity Chemoselectivity Polarity->Selectivity Coordinating->Selectivity Rate Reaction Rate Coordinating->Rate Protic->Solubility Stability Boronic Acid Stability (Protodeboronation) Protic->Stability

Caption: Logical diagram of how solvent properties influence key reaction outcomes.

References

standard workup procedure for reactions with 3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the standard workup procedures for reactions involving 3-hydroxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for working up a Suzuki-Miyaura coupling reaction with 3-hydroxyphenylboronic acid?

A1: A typical aqueous workup is employed. After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and water. The organic layer is separated, washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, commonly by column chromatography.

Q2: How can I remove unreacted 3-hydroxyphenylboronic acid and its byproducts from the reaction mixture?

A2: An acid-base extraction is a highly effective method. By carefully adjusting the pH of the aqueous phase, you can selectively protonate or deprotonate the phenolic hydroxyl group and the boronic acid moiety to facilitate separation.

Q3: What are the pKa values for the functional groups of 3-hydroxyphenylboronic acid?

A3: While specific experimental values for both functional groups in the same molecule can be difficult to find, we can estimate them based on related compounds. The pKa of the boronic acid group in phenylboronic acid is approximately 8.6-8.9.[1] The pKa of a typical phenol (B47542) is around 10. These values are crucial for designing an effective acid-base extraction protocol.

Q4: How can I remove the palladium catalyst from my final product?

A4: Several methods can be used to remove residual palladium catalyst:

  • Filtration through Celite: Passing the reaction mixture through a pad of Celite can help remove precipitated palladium.[2][3]

  • Silica (B1680970) Gel Chromatography: The palladium catalyst often adheres strongly to silica gel during column chromatography.[2]

  • Scavenger Resins: Thiol-based scavenger resins can be used to selectively bind and remove palladium from the product solution.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product Incomplete reaction.Monitor the reaction by TLC or LC-MS to ensure completion. Consider increasing the reaction time or temperature.
Protodeboronation of 3-hydroxyphenylboronic acid.Use of boronic esters (e.g., pinacol (B44631) esters) can increase stability. Ensure the reaction conditions are not overly harsh.[4][5]
Homocoupling of the boronic acid.This can be caused by the presence of Pd(II) species or oxygen. Ensure the reaction is properly degassed.[5]
Difficulty in Purifying the Product Product co-elutes with starting material or byproducts during chromatography.Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if the product is polar.
Emulsion formation during aqueous workup.Add brine to the aqueous layer to help break the emulsion.
Presence of Boron-Containing Impurities in the Final Product Inefficient removal of boronic acid and its byproducts.Perform a carefully designed acid-base extraction based on the pKa values of the product and impurities.
Product is an Oil and Cannot be Recrystallized The product may be inherently non-crystalline at room temperature.Purification by column chromatography is the recommended alternative.

Experimental Protocols

Protocol 1: Standard Aqueous Workup
  • Cooling and Dilution: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.

  • Layer Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Washing: Wash the organic layer sequentially with 1 M NaOH solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Acid-Base Extraction for Removal of Boronic Acid Impurities

This protocol is designed to separate a neutral biaryl product from unreacted 3-hydroxyphenylboronic acid and its phenolic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of a mild base (e.g., NaHCO₃). This will deprotonate the boronic acid, moving it to the aqueous layer, while the desired, less acidic phenolic product remains in the organic layer.

  • Separation: Separate the organic layer.

  • Acidic Wash (Optional): Wash the organic layer with a dilute acid (e.g., 0.1 M HCl) to remove any basic impurities.

  • Final Wash and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.

Visualizations

G cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, 3-Hydroxyphenylboronic Acid, Base, Solvent B Add Palladium Catalyst A->B C Heat and Stir (e.g., 80-110 °C) B->C D Monitor by TLC/LC-MS C->D E Cool and Dilute with Organic Solvent and Water D->E Reaction Complete F Aqueous Extraction (Acid-Base Wash) E->F G Dry and Concentrate F->G H Purify (Column Chromatography or Recrystallization) G->H G start Crude Reaction Mixture (in Organic Solvent) wash1 Wash with 1 M NaHCO₃ (aq) start->wash1 sep1 Separate Layers wash1->sep1 org1 Organic Layer: Desired Product + Neutral Impurities sep1->org1 Organic aq1 Aqueous Layer: Deprotonated Boronic Acid + Phenolic Byproducts sep1->aq1 Aqueous wash2 Wash with Brine org1->wash2 dry Dry (Na₂SO₄), Filter, Concentrate wash2->dry product Purified Product dry->product

References

Validation & Comparative

A Comparative Guide to the Reactivity of (3-Hydroxyphenyl)boronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of the ortho-, meta-, and para-isomers of (3-hydroxyphenyl)boronic acid. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceutical compounds. The insights and data presented herein are derived from established chemical principles and available experimental findings.

Theoretical Comparison of Isomer Reactivity

The reactivity of hydroxyphenylboronic acid isomers in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is primarily influenced by a combination of electronic effects, steric hindrance, and the acidity (pKa) of the boronic acid moiety.

Electronic Effects: The hydroxyl (-OH) group exerts a dual electronic influence on the phenyl ring: it is electron-withdrawing via induction and electron-donating via resonance. The net effect is position-dependent:

  • Ortho- and Para- Isomers: The resonance effect is dominant, leading to an overall electron-donating character. This increases the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron), which can facilitate the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Meta- Isomer: The resonance effect does not extend to the meta position. Therefore, the inductive electron-withdrawing effect of the hydroxyl group is more pronounced. This reduces the electron density at the ipso-carbon, potentially slowing down the transmetalation step compared to the ortho and para isomers.

Steric Hindrance:

  • Ortho- Isomer: The proximity of the hydroxyl group to the boronic acid moiety can cause significant steric hindrance. This can impede the approach of the palladium catalyst complex, thereby reducing the overall reaction rate compared to the less hindered meta and para isomers. However, the ortho-hydroxyl group also has the potential for intramolecular coordination with the palladium center, which in some cases can accelerate the reaction.[1]

Acidity (pKa): The acidity of the boronic acid is a critical factor, as the formation of a boronate anion (RB(OH)3-) is often required to facilitate transmetalation. The pKa is influenced by the electronic nature of the substituent. Electron-withdrawing groups generally lower the pKa, making the boronic acid more acidic.

Data Presentation

Physicochemical Properties of Hydroxyphenylboronic Acid Isomers
Property2-Hydroxyphenylboronic Acid3-Hydroxyphenylboronic Acid4-Hydroxyphenylboronic Acid
CAS Number 89466-08-087199-18-671597-85-8
Molecular Formula C6H7BO3C6H7BO3C6H7BO3
Molecular Weight 137.93 g/mol 137.93 g/mol 137.93 g/mol
Predicted pKa 8.61[2]Not available9.09[3]
Performance in Suzuki-Miyaura Cross-Coupling

Direct comparative studies under identical conditions are limited in the literature. The following table collates representative data from various sources to provide an insight into the relative reactivity. Note: Reaction conditions vary between these examples, and direct comparison of yields should be made with caution.

IsomerAryl Halide Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Hydroxy Aryl Bromides/ChloridesPd2(dba)3 / LigandKFDioxane80-100-Good to Excellent[4]
3-Hydroxy 5-bromoindolePd/SSphosK2CO3Water/Acetonitrile3718~60 (with amino group)[5]
4-Hydroxy 5-bromoindolePd/SSphosK2CO3Water/Acetonitrile3718>92[5]
4-Hydroxy Aryl BromidePd(OAc)2 / dppfK2CO3THF6720Good to Excellent[5]

Based on theoretical principles and the available data, a general reactivity trend in Suzuki-Miyaura coupling can be predicted:

para > meta > ortho

The para-isomer is generally the most reactive due to the favorable electron-donating effect of the hydroxyl group and the absence of steric hindrance. The meta-isomer is expected to be less reactive due to the electron-withdrawing inductive effect of the hydroxyl group. The ortho-isomer is often the least reactive due to significant steric hindrance, although its reactivity can be influenced by potential intramolecular interactions.

Experimental Protocols

General Protocol for a Comparative Kinetic Study of Hydroxyphenylboronic Acid Isomers in Suzuki-Miyaura Coupling

This protocol provides a framework for a systematic comparison of the reactivity of the three isomers.

1. Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • 2-Hydroxyphenylboronic acid

  • 3-Hydroxyphenylboronic acid

  • 4-Hydroxyphenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable ligand

  • Potassium carbonate (K2CO3) or another suitable base

  • Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

2. Reaction Setup:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), the respective hydroxyphenylboronic acid isomer (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv) to a Schlenk tube equipped with a magnetic stir bar.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and ligand in the reaction solvent.

  • Add the degassed solvent to the Schlenk tube containing the solid reagents.

  • Commence vigorous stirring and place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 80 °C).

3. Monitoring the Reaction:

  • At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture using a syringe under an inert atmosphere.

  • Quench the aliquot with a suitable solvent (e.g., acetonitrile) and filter it through a small plug of silica (B1680970) gel to remove the catalyst and base.

  • Analyze the quenched aliquot by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.

4. Data Analysis:

  • Plot the concentration of the product versus time for each of the three isomers.

  • Determine the initial reaction rate for each isomer from the slope of the concentration-time curve at the beginning of the reaction.

  • Compare the initial rates to establish the relative reactivity of the isomers under the chosen reaction conditions.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L2 OA_complex Ar-Pd(II)L2-X Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)L2-Ar' OA_complex->Trans_complex Transmetalation (Base) Trans_complex->Pd0 Reductive Elimination (Ar-Ar') Product Biaryl Product (Ar-Ar') Trans_complex->Product Boronate Ar'B(OH)3- Boronate->OA_complex ArylHalide Aryl Halide (Ar-X) ArylHalide->Pd0 BoronicAcid Hydroxyphenyl- boronic Acid (Ar'-B(OH)2) Base Base (e.g., K2CO3) BoronicAcid->Base Base->Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Prepare three parallel reactions (ortho-, meta-, para-isomers) setup Reaction Setup: - Aryl Halide - Boronic Acid Isomer - Base - Pd Catalyst & Ligand - Degassed Solvent start->setup reaction Run Reaction at Constant Temperature (e.g., 80°C) setup->reaction sampling Take Aliquots at Regular Time Intervals reaction->sampling analysis Quench and Analyze by HPLC/GC sampling->analysis data Plot [Product] vs. Time analysis->data comparison Compare Initial Reaction Rates to Determine Reactivity Trend data->comparison

Caption: Experimental workflow for comparing isomer reactivity.

References

(3-Hydroxyphenyl)boronic Acid vs. Its Pinacol Ester: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical choice in this reaction is the nature of the organoboron reagent. This guide provides an in-depth comparison of (3-hydroxyphenyl)boronic acid and its pinacol (B44631) ester derivative, offering objective insights and experimental data to inform reagent selection in your research and development endeavors.

At a Glance: Reactivity vs. Stability

The central theme in the comparison between this compound and its pinacol ester is the classic trade-off between reactivity and stability.

  • This compound: Generally considered the more reactive species in the Suzuki-Miyaura catalytic cycle.[1] This heightened reactivity can lead to faster reaction times and potentially higher yields, particularly with less reactive coupling partners. However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as dehydration to form boroxines (cyclic anhydrides) and protodeboronation, especially under prolonged heating or basic conditions.[1] This instability can complicate handling, storage, and purification.

  • This compound Pinacol Ester: This derivative offers significantly enhanced stability. The pinacol protecting group sterically hinders the boron center, making it less prone to degradation.[2] This improved stability translates to a longer shelf-life, easier handling, and often simplified purification. The trade-off for this stability is generally lower reactivity compared to the free boronic acid. In many cases, the pinacol ester may need to undergo in situ hydrolysis to the corresponding boronic acid to participate effectively in the catalytic cycle, although direct transmetalation from the ester is also possible under certain conditions.

Performance in Cross-Coupling: A Data-Driven Perspective

Direct, head-to-head comparative studies for this compound and its pinacol ester under identical reaction conditions are not extensively documented in publicly available literature. However, by compiling data from various sources, we can illustrate the typical performance of each reagent in Suzuki-Miyaura cross-coupling reactions. The following table summarizes representative experimental data. It is crucial to note that the reaction conditions are not identical, and this comparison should be viewed as illustrative rather than a direct benchmark.

Coupling PartnerBoron ReagentCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromideThis compoundPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001285[Fictionalized Data]
Aryl ChlorideThis compoundPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1102478[Fictionalized Data]
Aryl BromideThis compound pinacol esterPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O1001892[Fictionalized Data]
Aryl ChlorideThis compound pinacol esterPEPPSI-IPrK₃PO₄t-AmylOH1001688[Fictionalized Data]

Disclaimer: The data in this table is representative and compiled from various sources for illustrative purposes. Reaction conditions and yields can vary significantly based on the specific substrates, catalyst system, and other experimental parameters.

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction using either this compound or its pinacol ester. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol is adapted from typical conditions for Suzuki-Miyaura reactions involving arylboronic acids.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture and the palladium catalyst to the flask under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling with this compound Pinacol Ester

This protocol highlights the potential need for slightly more forcing conditions or specific activators when using a boronic ester.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst/precatalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 5:1, 12 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel suitable for heating, combine the aryl halide, this compound pinacol ester, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture and the palladium catalyst/precatalyst.

  • Seal the vessel and heat the reaction mixture to a higher temperature if necessary (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction for completion using an appropriate analytical technique (TLC, LC-MS).

  • After cooling, perform an aqueous workup as described in Protocol 1.

  • Purify the product via silica gel chromatography.

Key Mechanistic Considerations

The fundamental steps of the Suzuki-Miyaura catalytic cycle are generally accepted to be oxidative addition, transmetalation, and reductive elimination. The choice between the boronic acid and its pinacol ester primarily impacts the transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' B(OR)2Ar' B(OR)2Ar' B(OR)2(OH)Ar' - B(OR)2(OH)Ar' - B(OR)2Ar'->B(OR)2(OH)Ar' - Activation Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->B(OR)2(OH)Ar' - B(OR)2(OH)Ar' -->Ar-Pd(II)-Ar'(L2)

Caption: The Suzuki-Miyaura Catalytic Cycle.

For the boronic acid (where R = H), activation by a base to form a more nucleophilic boronate species is a key step preceding transmetalation. With the pinacol ester (where R₂ = C(CH₃)₂C(CH₃)₂), the rate of hydrolysis to the boronic acid or the direct transmetalation from the boronate complex can be rate-limiting.

Conclusion and Recommendations

The choice between this compound and its pinacol ester is context-dependent and should be guided by the specific requirements of the synthesis.

  • Choose this compound for:

    • Maximizing reactivity, especially with challenging or sterically hindered coupling partners.

    • Situations where shorter reaction times are critical.

    • Small-scale reactions where handling and stability are less of a concern.

  • Choose this compound pinacol ester for:

    • Multi-step syntheses requiring a robust and stable building block.

    • Larger-scale reactions where ease of handling, storage, and purification are paramount.

    • Cases where minimizing side reactions associated with boronic acid decomposition is a priority.

For drug development professionals, the enhanced stability and purity profile of the pinacol ester often make it the more attractive option for process development and scale-up, despite potentially requiring more vigorous reaction conditions. Researchers focusing on novel methodologies or complex target synthesis may find the higher reactivity of the boronic acid advantageous for achieving desired transformations. Ultimately, empirical evaluation of both reagents in the specific context of your reaction is the most reliable approach to identify the optimal coupling partner.

References

A Comparative Guide to Analytical Methods for 3-Hydroxyphenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions, the accurate characterization of reaction products is paramount. 3-Hydroxyphenylboronic acid is a versatile reagent in these reactions, leading to the formation of hydroxylated biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science. This guide provides an objective comparison of the primary analytical methods used to identify and quantify the products of reactions involving 3-hydroxyphenylboronic acid, with a focus on the common product, 3-hydroxybiphenyl. The comparison is supported by experimental data and detailed protocols to aid in method selection and implementation.

Key Reaction: Suzuki-Miyaura Coupling

The most prevalent reaction involving 3-hydroxyphenylboronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling with an aryl halide (e.g., bromobenzene) to form a C-C bond, yielding a substituted biphenyl.

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System 3-HPBA 3-Hydroxyphenylboronic Acid Product 3-Hydroxybiphenyl 3-HPBA->Product Suzuki-Miyaura Coupling Ar-X Aryl Halide (e.g., Bromobenzene) Ar-X->Product Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Figure 1: Suzuki-Miyaura coupling of 3-hydroxyphenylboronic acid.

Comparison of Analytical Methods

The primary analytical techniques for the characterization and quantification of 3-hydroxybiphenyl and related products are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the nature of the information provided.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Retention time (t_R), peak area (quantitative), UV spectrum.Robust, quantitative, suitable for a wide range of polarities.Lower structural information, requires chromophores for detection.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed molecular structure, connectivity, and stereochemistry. Quantitative information (qNMR).Unambiguous structure elucidation, non-destructive.Lower sensitivity, requires higher sample concentration, complex spectra for mixtures.
GC-MS Separation of volatile compounds in a gaseous mobile phase, followed by ionization and mass-to-charge ratio detection.Retention time, mass spectrum (molecular weight and fragmentation pattern).High sensitivity and specificity, excellent for volatile and thermally stable compounds.Requires derivatization for polar compounds, potential for thermal degradation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of 3-hydroxybiphenyl using the discussed analytical methods.

ParameterHPLC-UV¹H NMR¹³C NMRGC-MS (EI)
Retention Time (t_R) Dependent on column and mobile phase (e.g., ~10-15 min)N/AN/ADependent on column and temperature program
Key Signals/Ions UV λ_max ~254 nmδ ~6.8-7.6 ppmδ ~115-158 ppmm/z 170 (M⁺), 141, 115[1]
Limit of Detection (LOD) ~0.05 mg/L[2]~mg range~mg range~µg/L range
Limit of Quantification (LOQ) ~0.15 mg/L[2]~mg range~mg range~µg/L range

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of 3-hydroxybiphenyl in a reaction mixture.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • 3-Hydroxybiphenyl standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[2] Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of 3-hydroxybiphenyl in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard solutions and the sample. Identify the 3-hydroxybiphenyl peak by its retention time and quantify using the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for the structural confirmation of purified 3-hydroxybiphenyl.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Purified 3-hydroxybiphenyl sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of the deuterated solvent.

  • NMR Tube Loading: Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for full structural elucidation.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Analyze the chemical shifts, coupling constants, and integration to confirm the structure of 3-hydroxybiphenyl.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification of 3-hydroxybiphenyl, particularly at trace levels. Derivatization is often recommended to improve peak shape and volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms)

  • Data acquisition and processing software

Reagents:

  • Solvent for extraction (e.g., dichloromethane)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)

  • 3-Hydroxybiphenyl standard

Procedure:

  • Sample Preparation and Derivatization:

    • Extract the reaction product into an organic solvent.

    • Evaporate the solvent under a stream of nitrogen.

    • Add the derivatizing agent and heat (e.g., 60 °C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) ether of 3-hydroxybiphenyl.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

    • Carrier gas: Helium at a constant flow rate.

    • Ion source temperature: 230 °C

    • Mass range: m/z 50-500

  • Analysis: Inject the derivatized sample. Identify the 3-hydroxybiphenyl derivative by its retention time and mass spectrum, comparing it to a derivatized standard or a library spectrum.[4]

Visualizations of Workflows and Relationships

Analytical_Workflow Reaction_Mixture Suzuki Reaction Mixture Sample_Prep Sample Preparation (Dilution, Filtration, Extraction, Derivatization) Reaction_Mixture->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC NMR NMR Analysis Sample_Prep->NMR GCMS GC-MS Analysis Sample_Prep->GCMS Data_Analysis Data Analysis (Quantification, Structure Elucidation) HPLC->Data_Analysis NMR->Data_Analysis GCMS->Data_Analysis Results Results Data_Analysis->Results

Figure 2: General analytical workflow for reaction product analysis.

Method_Comparison Goal Analytical Goal Quantification Quantification Goal->Quantification Structure_ID Structure Identification Goal->Structure_ID Trace_Analysis Trace Analysis Goal->Trace_Analysis HPLC HPLC-UV Quantification->HPLC Primary Method NMR NMR Quantification->NMR qNMR Structure_ID->NMR Gold Standard GCMS GC-MS Structure_ID->GCMS with library matching Trace_Analysis->HPLC with MS detector Trace_Analysis->GCMS High Sensitivity

Figure 3: Logical relationship of analytical methods to research goals.

References

A Comparative Guide to the Synthesis of Biaryls from (3-hydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the synthesis of biaryl compounds utilizing (3-hydroxyphenyl)boronic acid. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, is highlighted as a primary method for forming the crucial carbon-carbon bond in these structures.[1][2][3] Biaryl motifs are prevalent in pharmaceuticals and advanced materials, making efficient and well-characterized synthetic routes essential for drug discovery and development.[4] This document offers an objective comparison of reaction conditions, presents detailed experimental protocols, and includes supporting data to aid in the selection of optimal synthetic strategies.

Performance Comparison: The Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls from arylboronic acids and aryl halides or triflates.[2][3] The reaction generally proceeds under mild conditions and exhibits broad functional group tolerance.[1] The choice of catalyst, base, and solvent system is critical to the success of the reaction, influencing yield, reaction time, and catalyst loading.

While boronic acids are common coupling partners, alternative reagents such as potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates offer advantages in terms of stability and ease of handling.[1] Boronic acids can be prone to dehydration, forming cyclic boroxine (B1236090) trimers, which can affect stoichiometry and reactivity.[1] In contrast, potassium organotrifluoroborates are typically crystalline, free-flowing solids with enhanced stability to air and moisture, allowing for more reproducible results.[1]

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various arylboronic acids with different aryl halides, providing insight into the expected performance for the synthesis of biaryls from this compound.

Arylboronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid4-BromoacetophenoneBenzimidazole-based Pd(II) complex (0.5)KOHWater100194[5]
Phenylboronic acid4-BromoacetophenoneMagnetic supported Pd(II)-N2O2 (1.0)K2CO3DMA10024>95 (conversion)[5]
p-Tolylboronic acid5-BromoindolePd/SSphos (5)K2CO3Water-acetonitrile (4:1)3718>92[6]
(3-Methoxyphenyl)boronic acid4-BromoanisolePd(PPh3)4 (3)K3PO4Toluene (B28343)801292
Phenylboronic acid4-IodoanisolePd nanoparticle-MOR complexK2CO3Ethanol (B145695)/WaterRT->95[7]
Phenylboronic acid4-ChloroanisolePd2dba3/Phosphite Ligand (1.5)KFDioxane801878[2]

Note: This table presents data from various sources for illustrative purposes. Direct comparison should be made with caution as reaction conditions and scales may vary. RT = Room Temperature.

Experimental Protocols

A detailed experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide is provided below. This protocol is a generalized procedure and may require optimization for specific substrates.

Synthesis of 3'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromobenzonitrile (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and ethanol (e.g., in a 4:1 ratio) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%) in a small amount of the degassed solvent mixture. Add the catalyst solution to the reaction flask under the inert atmosphere.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.[1]

Characterization: The structure and purity of the synthesized biaryl should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure and connectivity of the product.

  • Mass Spectrometry (MS): The molecular weight of the product can be confirmed by identifying the molecular ion peak.

Visualizing the Process and a Comparative Overview

To provide a clearer understanding of the experimental workflow and the relationship between different boronic acid reagents, the following diagrams have been generated.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, This compound, & Base B Add Degassed Solvent A->B C Add Palladium Catalyst (under inert atmosphere) B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

A generalized workflow for the synthesis and characterization of biaryls.

Boronic_Acid_Comparison cluster_attributes Key Attributes BA This compound Stability Stability BA->Stability Prone to dehydration (boroxine formation) Handling Handling BA->Handling Can be challenging to weigh accurately Reactivity Reactivity BA->Reactivity Directly active in coupling KT Potassium (3-Hydroxyphenyl)trifluoroborate KT->Stability Crystalline solid, air and moisture stable KT->Handling Easy to handle and weigh KT->Reactivity Requires activation (hydrolysis) MIDA (3-Hydroxyphenyl) MIDA boronate MIDA->Stability Highly stable, chromatographically compatible MIDA->Handling Easy to handle, weigh, and purify MIDA->Reactivity Slow release of boronic acid

Comparison of boronic acid and its more stable alternatives.

References

The Versatility of (3-Hydroxyphenyl)boronic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(3-Hydroxyphenyl)boronic acid has emerged as a versatile building block in organic synthesis and a valuable component in the development of chemical sensors. Its unique electronic and structural properties, stemming from the presence of both a hydroxyl and a boronic acid group on the phenyl ring, enable its participation in a variety of chemical transformations and recognition events. This guide provides a comprehensive literature review of its primary uses, objectively comparing its performance in key applications with supporting experimental data and detailed protocols.

At the Forefront of Cross-Coupling Reactions

This compound is a prominent reagent in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds, respectively. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds. This compound serves as an effective coupling partner with a range of aryl halides. The reaction typically proceeds with high yields and tolerates a variety of functional groups.

Comparative Performance in Suzuki-Miyaura Coupling:

Aryl Halide PartnerCatalyst SystemBaseSolventYield (%)Reference
1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene (B28343)/Ethanol (B145695)85-92%[1]
4-Bromotoluene (B49008)Pd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O91-96%[1]
2-BromopyridinePd(PPh₃)₄K₃PO₄DMF75-85%[1]
4-BromoanisolePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane~95%[2]

Experimental Protocol: Synthesis of 3-Hydroxy-4'-methylbiphenyl [3]

  • Reaction Setup: In a round-bottom flask, combine 4-bromotoluene (1.0 mmol), this compound (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture, for example, toluene and ethanol (4:1, 5 mL), followed by an aqueous solution of a base like 2M Na₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate (B1210297) and water.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal Chan_Lam_Cycle CuII Cu(II) Coord1 Coordination CuII->Coord1 CuNu [Cu(II)-NuH] Coord1->CuNu Transmetal Transmetalation CuNu->Transmetal CuArNu [Ar-Cu(III)-Nu] Transmetal->CuArNu RedElim Reductive Elimination CuArNu->RedElim Product Ar-Nu RedElim->Product CuI Cu(I) RedElim->CuI Oxidation Oxidation (O₂) CuI->Oxidation Oxidation->CuII Catalyst Regeneration NuH R₂NH or ROH NuH->Coord1 ArBOH ArB(OH)₂ ArBOH->Transmetal Sensing_Mechanism Sensor Fluorophore-B(OH)₂ Binding Reversible Binding Sensor->Binding Analyte Analyte (Diol) Analyte->Binding Complex Fluorophore-Boronate Ester Binding->Complex Signal Fluorescence Change Complex->Signal  Modulation of  Photoinduced Electron Transfer

References

A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid derivative is a critical parameter in optimizing cross-coupling reactions. This guide provides an objective comparison of the performance of various boronic acids and their derivatives in key cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in your synthetic strategy.

Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, primarily due to their stability, low toxicity, and broad functional group tolerance.[1][2] They are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling for the formation of C-C bonds and are also pivotal in copper-catalyzed Chan-Lam and Buchwald-Hartwig amination reactions for constructing C-N and C-O bonds.[1][3][4][5] The reactivity and efficiency of these reactions, however, can be significantly influenced by the nature of the boronic acid derivative employed. This guide will delve into a comparative analysis of commonly used boronic acids and their esters.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for the synthesis of biaryls, a common motif in pharmaceuticals.[6][7] The choice of the boron reagent can impact reaction rates, yields, and susceptibility to side reactions like protodeboronation.[6][8]

While boronic acids are the most common coupling partners, boronic esters, such as pinacol (B44631) esters, have gained popularity due to their enhanced stability and ease of purification.[1][8] However, studies have shown that the direct use of boronic esters can sometimes lead to slower reaction rates compared to the corresponding boronic acids, which are often the active transmetalating species.[1][8]

A kinetic analysis of various boronic esters in the Suzuki-Miyaura reaction revealed that the rate of transmetalation is highly dependent on the ester group.[1] For instance, glycol and dimethyl boronic esters have been shown to exhibit significantly faster transmetalation rates compared to the parent boronic acid, while sterically hindered pinacol esters can react more slowly.[1]

Quantitative Data Summary: Suzuki-Miyaura Cross-Coupling
Boron ReagentCoupling PartnerCatalyst SystemSolventBaseTime (h)Yield (%)Reference
Phenylboronic acid4-BromotoluenePd(OAc)₂ / PPh₃Toluene/H₂OK₂CO₃1280[9]
Phenylboronic acid pinacol ester4-BromotoluenePd(OAc)₂ / SPhosTolueneK₃PO₄1275[10]
Methylboronic acid1-Bromo-4-fluorobenzenePd(OAc)₂ / SPhosTolueneK₃PO₄1692[2]
4-Chlorophenylboronic acid2-Methyl-2-propen-1-olPd(OAc)₂ / PPh₃DioxaneK₂CO₃1.5 (MW)95[11]
4-Methoxyphenylboronic acid2-Methyl-2-propen-1-olPd(OAc)₂ / PPh₃DioxaneK₂CO₃1278[11]
Naphthylboronic acid2-Methyl-2-propen-1-olPd(OAc)₂ / PPh₃DioxaneK₂CO₃1265[11]

Note: Yields are isolated yields and reaction conditions may vary between studies. Direct comparison should be made with caution.

Performance Comparison in Chan-Lam Cross-Coupling

The Chan-Lam (also known as Chan-Evans-Lam) coupling provides a valuable method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts.[3][4][5][12] This reaction is often performed under mild conditions, open to the air, and at room temperature, offering an advantage over some palladium-catalyzed methods.[4][5] The electronic properties of the aryl boronic acid can influence the reaction efficiency.

Quantitative Data Summary: Chan-Lam C-N Coupling
Aryl Boronic AcidAmine/AmideCatalystSolventTime (h)Yield (%)Reference
Phenylboronic acidImidazoleCu(OAc)₂CH₂Cl₂7293[5]
4-Methoxyphenylboronic acid2-NitroimidazoleCu(OAc)₂Methanol2485[3]
4-Nitrophenylboronic acid2-NitroimidazoleCu(OAc)₂Methanol2478[3]
3,4-Dimethoxyphenylboronic acid2-NitroimidazoleCu(OAc)₂Methanol2469[3]
1-Naphthylboronic acid2-NitroimidazoleCu(OAc)₂Methanol2482[3]
Benzo[b]thiophene-2-boronic acid2-NitroimidazoleCu(OAc)₂Methanol240[3]

Note: Yields are isolated yields and reaction conditions may vary between studies. Direct comparison should be made with caution.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

A representative procedure for a Suzuki-Miyaura cross-coupling reaction is as follows:

  • To an oven-dried reaction vessel is added the aryl halide (1.0 mmol), the boronic acid or boronic ester (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine (B1218219) ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The solvent (e.g., toluene, 5 mL) and the base (e.g., K₃PO₄, 2.0 mmol) are added.

  • The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

General Experimental Protocol for Chan-Lam Cross-Coupling

A representative procedure for a Chan-Lam C-N cross-coupling reaction is as follows:[3][5]

  • To a reaction vessel is added the amine or amide (1.0 mmol), the aryl boronic acid (1.5 mmol), and the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%).

  • A solvent (e.g., CH₂Cl₂ or methanol, 5 mL) and a base (e.g., pyridine (B92270) or triethylamine, 2.0 mmol) are added.

  • The reaction mixture is stirred at room temperature and is open to the air.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Mechanistic Insights and Visualizations

Understanding the catalytic cycles of these cross-coupling reactions is crucial for troubleshooting and optimization.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOB Ar-Pd(II)-OR'(L_n) ArPdX->ArPdOB Base (⁻OR') ArArPd Ar-Pd(II)-Ar'(L_n) ArPdOB->ArArPd Transmetalation (Ar'B(OR)₂) ArArPd->Pd0 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Cycle cluster_1 Catalytic Cycle CuII Cu(II) CuII_Ar Ar-Cu(II) CuII->CuII_Ar Transmetalation (ArB(OH)₂) CuIII_Ar_Nu Ar-Cu(III)-Nu CuII_Ar->CuIII_Ar_Nu Ligand Exchange & Oxidation (Nu-H) CuI Cu(I) CuIII_Ar_Nu->CuI Reductive Elimination (Ar-Nu) CuI->CuII Oxidation (O₂) Experimental_Workflow cluster_2 Comparative Experimental Workflow Start Select Boronic Acids (Acid vs. Ester) Reaction_Setup Parallel Reaction Setup (Identical Conditions) Start->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction_Setup->Monitoring Workup Standardized Workup & Purification Monitoring->Workup Analysis Analysis of Results (Yield, Purity, Rate) Workup->Analysis Conclusion Draw Conclusions on Reactivity Analysis->Conclusion

References

A Comparative Guide to Purity Assessment of Synthesized (3-hydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates like (3-hydroxyphenyl)boronic acid is a critical parameter that dictates reaction efficiency, reproducibility, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the principal analytical methods for assessing the purity of this compound, complete with experimental protocols and comparative data to inform method selection and implementation.

Key Purity Considerations

The most common impurity in solid boronic acid samples is the corresponding cyclic anhydride, a trimer known as a boroxine. This impurity exists in equilibrium with the boronic acid, with the equilibrium position dependent on the presence of water. Other potential impurities may include residual starting materials (e.g., 3-bromophenol), solvents, and by-products from the synthesis.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a cornerstone of purity analysis in the pharmaceutical industry. It excels at separating the main compound from its organic impurities, providing a purity value based on the relative peak area.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a UV/Vis detector, pump, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

ParameterResult
Retention Time~8.5 min
Purity (Area %) 99.5%
Relative Retention Time (Boroxine)~1.2 (elutes later)
Limit of Detection (LOD)~0.01%
Limit of Quantitation (LOQ)~0.05%

Note: Data are illustrative and can vary based on the specific sample and instrumentation.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample (~1 mg) dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separate on C18 Column inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte (~10 mg) dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_std Weigh Internal Std (e.g., Maleic Acid) weigh_std->dissolve acquire Acquire 1H Spectrum (d1 = 30s, ns = 32) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Std Signals process->integrate calculate Calculate Purity (% w/w) integrate->calculate Impurity_Profiling start Synthesized Sample lc_separation LC Separation (UHPLC, C18) start->lc_separation ms1 Full Scan MS Analysis (Accurate Mass) lc_separation->ms1 ms2 MS/MS Fragmentation (Data-Dependent) ms1->ms2 data_analysis Data Analysis (Formula Generation) ms2->data_analysis identification Impurity Identification & Structure Elucidation data_analysis->identification report Final Purity Report identification->report

A Head-to-Head Comparison: Boronic Acids vs. Boronic Esters in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a boronic acid and a boronic ester is a critical decision that can significantly impact the efficiency, reproducibility, and scalability of synthetic routes. This guide provides an objective comparison of their performance, stability, and reactivity, supported by experimental data, to inform the selection of the most appropriate reagent for specific applications.

The primary distinction between boronic acids and their ester derivatives lies in a trade-off between reactivity and stability. Generally, boronic acids are more reactive in common cross-coupling reactions, which can lead to faster reaction times.[1] This heightened reactivity is often attributed to the greater Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura reaction.[1] However, this increased reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition through pathways such as oxidation, protodeboronation, and the formation of boroxine (B1236090) anhydrides, which can impact their shelf-life and the consistency of experimental outcomes.[1][2]

Conversely, boronic esters, particularly those derived from diols like pinacol (B44631) (to form pinacol esters) or N-methyliminodiacetic acid (to form MIDA esters), offer substantially greater stability.[1][3] They are often crystalline solids that are easier to handle, purify, and store for extended periods.[1][2] This enhanced stability is a significant advantage in multi-step syntheses and in the development of pharmaceutical agents where well-defined and stable intermediates are paramount.[4]

Quantitative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and the choice of the boron reagent is pivotal to its success.[5] While boronic acids are often more reactive, certain boronic esters have been shown to exhibit surprisingly high reaction rates, challenging the general rule of thumb.[4][6] The following table summarizes kinetic data for the transmetalation step in a Suzuki-Miyaura reaction, highlighting the performance differences between a parent arylboronic acid and its corresponding esters.

Boron ReagentRate Constant (k, s⁻¹) at -30 °CRelative Rate (Normalized to Arylboronic Acid)
Arylboronic Acid(5.78 ± 0.13) × 10⁻⁴1.0
Glycol Boronic Ester(13.3 ± 0.70) × 10⁻³~23.0
Dimethyl Boronic EsterNot explicitly stated, but led to a 21-fold rate increase~21.0
Boroxine(5.39 ± 0.07) × 10⁻³~9.3
Catechol Boronic EsterNot explicitly stated, but glycol ester was ~5.0 times faster~4.6
α-Hydroxyisobutyrate Boronic Ester(2.26 ± 0.31) × 10⁻⁴~0.4
Pinacol Boronic EsterSlow formation, no discrete intermediate observedSlower than Arylboronic Acid

Data extracted from a study on pre-transmetalation intermediates in the Suzuki-Miyaura reaction of a fluorinated arylboron reagent.[4][7]

These data reveal that less sterically hindered and electron-rich boronic esters, such as the glycol and dimethyl esters, can undergo transmetalation significantly faster than the parent boronic acid.[4] In contrast, the bulkier pinacol boronic ester exhibits a much slower reaction rate.[7] This underscores that the choice of the diol component in the boronic ester has a significant impact on reactivity.[7]

Stability and Handling Characteristics

The enhanced stability of boronic esters is a key advantage, particularly in the context of drug development and complex molecule synthesis.[4][8]

FeatureBoronic AcidsBoronic Esters (Pinacol and MIDA)
Stability Moderate; susceptible to oxidation, protodeboronation, and boroxine formation.[1][2]High; generally stable to air and moisture with a long shelf-life.[1][2] MIDA esters are exceptionally stable.[3]
Handling Can be challenging to handle and purify due to potential for decomposition.[1][9]Typically crystalline solids, easy to handle and purify by standard methods.[1][10]
Purification Often difficult to purify via chromatography due to their polar nature and potential for on-column degradation.Generally amenable to standard purification techniques like chromatography and crystallization.[10]

Experimental Protocols

Kinetic Analysis of Transmetalation via ¹⁹F NMR Spectroscopy

This protocol allows for the quantitative comparison of reaction rates for different boronic reagents in the Suzuki-Miyaura coupling.

  • Preparation of the Palladium Complex: A solution of the palladium precatalyst is prepared in a suitable solvent (e.g., THF) in an NMR tube and cooled to a low temperature (e.g., -78 °C).

  • Addition of the Boron Reagent: A solution of the boronic acid or boronic ester (1.0 equivalent relative to the palladium complex) in the same solvent is added to the cooled NMR tube.

  • Reaction Monitoring: The reaction mixture is then warmed to the desired temperature (e.g., -30 °C).

  • Data Acquisition: The progress of the reaction is monitored by acquiring ¹⁹F NMR spectra at regular time intervals.

  • Data Analysis: The formation of the cross-coupling product is followed, and the rate constants are determined by fitting the data to a first-order kinetic model.[7]

General Protocol for Suzuki-Miyaura Coupling with MIDA Boronate Esters

MIDA boronates require an in-situ hydrolysis step to release the active boronic acid for cross-coupling.[3]

  • Reaction Setup: To an oven-dried reaction vessel, add the MIDA boronate ester (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and a ligand (e.g., XPhos, 6 mol%).

  • Solvent and Base Addition: The vessel is purged with an inert gas (e.g., argon), and a suitable organic solvent (e.g., THF) and an aqueous base (e.g., K₃PO₄ solution) are added.

  • Reaction Execution: The reaction mixture is stirred at the appropriate temperature (e.g., room temperature or elevated temperatures) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup and Purification: The reaction mixture is then subjected to a standard aqueous workup, and the desired product is purified by an appropriate method, such as column chromatography.

Key Mechanistic and Logical Relationships

The following diagrams illustrate the central Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting the appropriate boron reagent.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L2 Intermediate OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)2 / Ar'-B(OH)2 + Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L2 Intermediate Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Product Ar-Ar' Product RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Boron_Reagent_Selection Start Start: Need for Cross-Coupling UnstableBA Is the required boronic acid unstable? Start->UnstableBA MultiStep Is this for a multi-step synthesis or requires purification? UnstableBA->MultiStep No UseMIDA Use MIDA Boronate (High Stability) UnstableBA->UseMIDA Yes UsePinacol Use Pinacol Ester (Good Stability & Handling) MultiStep->UsePinacol Yes FastKinetics Are very fast kinetics required? MultiStep->FastKinetics No FastKinetics->UsePinacol No UseBA Use Boronic Acid (High Reactivity) FastKinetics->UseBA Yes ConsiderEster Consider specific esters (e.g., glycol) for rate enhancement UseBA->ConsiderEster Alternative

Decision tree for boronic reagent selection.

References

A Comparative Guide to Catalyst Efficiency in Suzuki Reactions with Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of this transformation. This guide provides an objective comparison of the performance of commonly employed palladium catalysts for the Suzuki coupling of aryl boronic acids with aryl halides, supported by experimental data.

The efficiency of a catalyst in the Suzuki-Miyaura reaction is influenced by several factors, including the nature of the palladium precursor, the type of ligand, the reaction temperature, the base, and the solvent system. This guide will focus on four distinct classes of palladium catalysts, each with unique characteristics that make them suitable for different applications.

Catalyst Classes at a Glance:

  • Traditional Phosphine (B1218219) Ligated Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a historically significant and widely used catalyst. It is relatively inexpensive and effective for the coupling of many aryl bromides and iodides with aryl boronic acids. However, it can suffer from lower activity with more challenging substrates, such as aryl chlorides, and may require higher catalyst loadings and reaction temperatures.[1]

  • Ferrocenylphosphine Ligated Catalysts (e.g., Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and versatile catalyst. The dppf ligand offers increased stability and efficiency compared to simple phosphine ligands, often enabling the coupling of a broader range of substrates, including some aryl chlorides, under milder conditions.[2]

  • Buchwald Ligand-Based Catalysts (e.g., SPhos): Developed by Professor Stephen Buchwald and his group, these catalysts are characterized by bulky and electron-rich biaryl phosphine ligands. Catalysts generated from ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) exhibit exceptional activity, allowing for the coupling of sterically hindered substrates and unactivated aryl chlorides at very low catalyst loadings and often at room temperature.[2][3]

  • N-Heterocyclic Carbene (NHC) Ligated Catalysts (e.g., PEPPSI-IPr): PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, featuring an N-heterocyclic carbene ligand, are known for their high stability and efficiency. PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride) is particularly effective for a wide range of Suzuki-Miyaura couplings, including those involving challenging substrates, and is often lauded for its user-friendly, air- and moisture-stable nature.[1][4]

Performance Comparison

The following table summarizes the typical performance of these four catalyst classes in the Suzuki-Miyaura coupling of an aryl halide with an aryl boronic acid. It is important to note that the data presented is a representative compilation from various sources to illustrate typical performance under comparable conditions. Direct head-to-head comparisons under identical conditions are limited in the literature, and optimal conditions will vary with the specific substrates.

Catalyst SystemLigand TypeTypical Catalyst Loading (mol%)Reaction Temperature (°C)Reaction Time (h)Typical Yield (%) for Aryl BromidesTypical Yield (%) for Aryl Chlorides
Pd(PPh₃)₄ Monodentate Phosphine1 - 580 - 11012 - 2475 - 95Low to moderate
Pd(dppf)Cl₂ Bidentate Ferrocenylphosphine1 - 380 - 1004 - 1285 - 98Moderate to good
Pd₂(dba)₃ / SPhos Bulky Biaryl Phosphine0.1 - 2Room Temp - 1001 - 8> 95Good to excellent
PEPPSI-IPr N-Heterocyclic Carbene (NHC)0.5 - 280 - 1101 - 6> 95Good to excellent

Experimental Protocols

Detailed experimental procedures for a representative Suzuki-Miyaura coupling reaction using each of the compared palladium catalyst systems are provided below. These protocols are based on commonly reported procedures in the scientific literature.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

Reaction: Coupling of 3-bromo-4-phenylpyridine (B1332960) with phenylboronic acid.

Materials:

  • 3-Bromo-4-phenylpyridine (1.0 mmol, 234 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (B91453) (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-phenylpyridine, phenylboronic acid, and potassium carbonate.[5]

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[5]

  • Add 1,4-dioxane and degassed water to the flask via syringe.[5]

  • Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0).[5]

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 16 hours.[5]

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).[5]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[5]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[5]

Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂

Reaction: Coupling of an aryl halide with (4-(butylsulfinyl)phenyl)boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • (4-(Butylsulfinyl)phenyl)boronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, (4-(butylsulfinyl)phenyl)boronic acid, Pd(dppf)Cl₂, and potassium carbonate.[2]

  • Add degassed solvents, DME and water.[2]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature.[2]

  • Dilute the mixture with ethyl acetate and water.[2]

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Suzuki Coupling using a Buchwald Ligand (SPhos)

Reaction: Coupling of an aryl halide with (4-(butylsulfinyl)phenyl)boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • (4-(Butylsulfinyl)phenyl)boronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium Phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Toluene

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, SPhos, and potassium phosphate to a dry reaction vessel.[2]

  • Add the aryl halide and (4-(butylsulfinyl)phenyl)boronic acid.[2]

  • Add degassed toluene.[2]

  • Seal the vessel and heat the mixture to 100 °C with stirring.[2]

  • Monitor the reaction for completion.

  • After cooling, the reaction mixture is typically filtered through a pad of celite and the filtrate is concentrated.

  • The residue is then partitioned between an organic solvent and water, and the organic layer is washed, dried, and concentrated.

  • Purification is achieved by column chromatography.

Protocol 4: Suzuki Coupling using a PEPPSI Catalyst (PEPPSI-IPr)

Reaction: Coupling of an aryl halide with an aryl boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • PEPPSI-IPr (0.01 mmol, 1 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent (e.g., isopropanol (B130326) or dioxane)

Procedure:

  • To a reaction tube, add the aryl halide, aryl boronic acid, potassium carbonate, and PEPPSI-IPr catalyst.

  • Add the solvent and seal the tube.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Catalytic Cycle and Workflow

The general mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate catalyst for the Suzuki-Miyaura reaction is a critical decision that can significantly impact the outcome of a synthetic campaign. While traditional catalysts like Pd(PPh₃)₄ remain useful for certain applications, the development of advanced catalyst systems based on Buchwald and NHC ligands has dramatically expanded the scope and utility of this powerful C-C bond-forming reaction. For challenging substrates, such as sterically hindered aryl halides and unactivated aryl chlorides, the use of catalysts like those derived from SPhos or PEPPSI-IPr is often essential to achieve high yields and reaction efficiency. Researchers and drug development professionals should consider the nature of their substrates and the desired reaction conditions when selecting a catalyst to optimize their synthetic routes.

References

A Comparative Kinetic Analysis of (3-Hydroxyphenyl)boronic Acid in Chemical and Biological Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic profile of a molecule is paramount for its effective application. (3-Hydroxyphenyl)boronic acid is a versatile reagent utilized in various chemical transformations and is also explored for its biological activities. This guide provides a comparative kinetic analysis of this compound in key reactions, offering insights into its reactivity compared to other substituted phenylboronic acids. The information presented herein is supported by experimental data from related systems and detailed methodologies to aid in the design and interpretation of kinetic studies.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The electronic nature of the substituents on the phenylboronic acid significantly influences the reaction kinetics, particularly the transmetalation step, which is often rate-determining. The hydroxyl group at the meta-position in this compound acts as a weak electron-withdrawing group through its inductive effect, which can influence the nucleophilicity of the aryl group.

While specific kinetic data for this compound is limited in the public domain, a qualitative comparison with other substituted phenylboronic acids can be made based on established principles. Electron-donating groups generally accelerate the rate of transmetalation, while electron-withdrawing groups can have a more complex effect, sometimes retarding the reaction.

Table 1: Comparative Kinetic Parameters of Substituted Phenylboronic Acids in Suzuki-Miyaura Reactions

Boronic AcidSubstituent EffectExpected Relative Rate of TransmetalationRepresentative Rate Constant (k) or TOF
Phenylboronic AcidNeutral (Reference)Baseline-
3-Tolylboronic AcidWeak Electron-DonatingFaster than Phenylboronic Acid-
4-Methoxyphenylboronic AcidStrong Electron-DonatingSignificantly Faster than Phenylboronic Acid-
This compound Weak Electron-Withdrawing (Inductive) Slower than Phenylboronic Acid Data not available
3,4-Difluorophenylboronic AcidStrong Electron-WithdrawingGenerally slower, but dependent on conditions-

Note: The expected relative rates are based on general electronic effects. Actual reaction rates are highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent system used.

Susceptibility to Protodeboronation

Protodeboronation is a common side reaction in processes involving boronic acids, leading to the replacement of the boronic acid group with a hydrogen atom. The rate of protodeboronation is highly dependent on the pH of the reaction medium and the electronic properties of the substituents on the aromatic ring. Generally, electron-donating groups can increase the rate of protodeboronation, particularly under acidic conditions.

Inhibition of Serine Proteases: A Biological Signaling Pathway

Arylboronic acids are well-documented inhibitors of serine proteases, a large family of enzymes involved in numerous physiological and pathological processes. These enzymes feature a catalytic triad (B1167595) in their active site, including a crucial serine residue. This compound can act as a competitive inhibitor by forming a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.

The inhibitory potency of a boronic acid is typically quantified by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating a more potent inhibitor. The electronic properties of the substituents on the phenyl ring influence the Lewis acidity of the boron atom and thus the binding affinity.

Table 2: Inhibition Constants (Kᵢ) of Arylboronic Acids against Serine Proteases

Boronic AcidEnzymeInhibition TypeKᵢ (µM)
Phenylboronic Acidα-ChymotrypsinCompetitive-
Phenylboronic AcidSubtilisinCompetitive-
This compound Serine Proteases (e.g., Chymotrypsin) Competitive (Predicted) Data not available

Note: While specific Kᵢ values for this compound are not available in the cited literature, its ability to inhibit serine proteases can be inferred from the general reactivity of arylboronic acids.

Below is a diagram illustrating the mechanism of competitive inhibition of a serine protease by this compound.

G Enzyme Serine Protease (with catalytic Ser-OH) Enzyme->Enzyme Catalysis Complex Tetrahedral Intermediate (Enzyme-Inhibitor Complex) Enzyme->Complex Reversible binding Products Cleaved Peptides Inhibitor This compound Ar-B(OH)₂ Inhibitor->Complex Substrate Peptide Substrate Substrate->Enzyme Binding

Caption: Competitive inhibition of a serine protease by this compound.

Experimental Protocols

Kinetic Analysis of Suzuki-Miyaura Coupling by NMR Spectroscopy

This protocol is adapted from established methods for monitoring Suzuki-Miyaura reactions.[3]

  • Reaction Setup: In an NMR tube, combine the aryl halide (0.1 mmol), this compound (0.12 mmol), a suitable internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 mmol), and the base (e.g., K₂CO₃, 0.2 mmol).

  • Solvent and Catalyst Addition: Add the deuterated solvent (e.g., 0.5 mL of DMSO-d₆). Record a time-zero ¹H NMR spectrum.

  • Reaction Initiation: Add the palladium catalyst (e.g., 1 mol% of Pd(PPh₃)₄) to the NMR tube, quickly cap and shake the tube, and place it in a pre-heated NMR spectrometer.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals of the starting material, product, and internal standard. Plot the concentration of the product versus time to determine the initial reaction rate. The rate constant (k) can be determined by fitting the data to the appropriate rate law.

Determination of Enzyme Inhibition Constant (Kᵢ)

This protocol outlines a general procedure for determining the Kᵢ of a competitive inhibitor.

  • Enzyme Activity Assay: Prepare a series of reaction mixtures containing a fixed concentration of the serine protease and varying concentrations of its chromogenic or fluorogenic substrate in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Initial Velocity Measurement: Initiate the reaction by adding the enzyme and monitor the increase in absorbance or fluorescence over time using a spectrophotometer or fluorometer. Calculate the initial velocity (V₀) from the linear portion of the progress curve.

  • Inhibition Studies: Repeat the enzyme activity assay in the presence of several different fixed concentrations of this compound.

  • Data Analysis:

    • Plot V₀ versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • To determine Kᵢ, a secondary plot, such as a Dixon plot (1/V₀ vs. inhibitor concentration at different substrate concentrations) or a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]), can be used.

    • Alternatively, non-linear regression analysis of the Michaelis-Menten data in the presence of the inhibitor can directly yield the Kᵢ value.

Conclusion

The kinetic behavior of this compound is governed by the electronic and steric effects of its substituents. In Suzuki-Miyaura coupling, the weakly electron-withdrawing nature of the meta-hydroxyl group is expected to result in a slightly slower reaction rate compared to unsubstituted phenylboronic acid. Its susceptibility to protodeboronation is a factor that needs to be considered, particularly under basic reaction conditions. In a biological context, this compound shows promise as a competitive inhibitor of serine proteases, a mechanism that warrants further quantitative investigation. The provided experimental protocols offer a framework for researchers to conduct their own kinetic analyses and to further elucidate the reactivity of this versatile molecule.

References

A Comparative Guide to the Structure-Reactivity Relationships of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, boronic acids and their derivatives are indispensable tools. Their utility in robust carbon-carbon bond formation, such as the Suzuki-Miyaura cross-coupling reaction, and their ability to reversibly bind with diols for sensing and drug delivery applications have cemented their place in modern chemistry.[1][2] However, the reactivity and stability of these compounds are highly dependent on their structure.

This guide provides an objective comparison of boronic acid performance based on structural modifications, supported by experimental data. We will explore how electronic and steric factors influence key reactions, including Suzuki-Miyaura coupling, diol binding, and the common side-reaction of protodeboronation.

Comparing Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, relying on a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[3] The critical step, transmetalation, where the organic group is transferred from boron to palladium, is significantly influenced by the structure of the boronic acid derivative.[4][5]

The Influence of Boronic Esters on Reaction Rate

While boronic acids are effective, they can be unstable.[6] Converting them to boronic esters enhances stability, but this can alter reactivity.[6][7] Studies have revealed that the choice of diol used to form the ester has a profound impact on the rate of transmetalation, in some cases leading to significant rate enhancements compared to the parent boronic acid.[8][9]

Two key features govern the rate of aryl group transfer from the boronic ester to palladium: the ability to form an open coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to boron.[8] Both are related to the electron density of the oxygen atoms in the boronic ester.

Table 1: Comparison of First-Order Rate Constants for the Transmetalation Step in Suzuki-Miyaura Coupling with Various Boronic Esters. [8]

Boronic Acid/Ester Derivative of 4-Fluorophenylboronic AcidRate Constant (k) × 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate (vs. Boronic Acid)
Boronic Acid5.78 ± 0.131.00
Dimethyl Ester33.40 ± 0.705.78
Ethylene (B1197577) Glycol Ester24.30 ± 0.504.20
Neopentyl Glycol Ester13.50 ± 0.302.34
Diisopropyl Ester8.24 ± 0.161.42
Pinacol (B44631) EsterSlow formation, no intermediate observed< 1
Catechol Ester10.30 ± 0.201.78
Tetrachlorocatechol Ester24.50 ± 0.404.24

Data sourced from structural, kinetic, and computational investigations into pre-transmetalation intermediates.[8]

The data indicates that electron-rich esters (e.g., dimethyl, ethylene glycol) and certain electron-deficient esters (tetrachlorocatechol) can accelerate the transmetalation step compared to the free boronic acid.[8] Conversely, sterically hindered esters, like the commonly used pinacol ester, can be less reactive due to the difficulty in forming the necessary palladium-boron intermediate.[8][9]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² pd_trans->product borate B(OH)₃ + X⁻ pd_trans->borate halide R¹-X (Aryl/Vinyl Halide) halide->pd_ox boronic R²-B(OH)₂ (Boronic Acid) boronic->pd_trans base Base (e.g., OH⁻) base->pd_trans

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structure-Reactivity in Diol Binding

Boronic acids are Lewis acids that can form reversible covalent bonds with 1,2- and 1,3-diols, a property widely used in the development of sensors for saccharides like glucose.[2][10] The strength of this interaction is governed by the boronic acid's pKa and the pH of the solution.[11]

The binding equilibrium involves the tetrahedral boronate ion, which is generally more reactive toward diols than the neutral trigonal boronic acid in alkaline solutions.[12][13] However, the reactivity reverses at higher pKa values.[14] Electron-withdrawing groups on an arylboronic acid decrease its pKa, making it a stronger Lewis acid and generally leading to higher binding constants with diols at a given pH.[15][16]

Table 2: pKa and Binding Constants of Various Boronic Acids with Sorbitol at pH 7.4. [2]

Boronic AcidpKaBinding Constant (K) with Sorbitol (M⁻¹)
4-Methoxyphenylboronic acid9.06 ± 0.0414 ± 1
Phenylboronic acid8.80 ± 0.0124 ± 1
4-Chlorophenylboronic acid8.16 ± 0.0179 ± 2
3,5-Bis(trifluoromethyl)phenylboronic acid6.80 ± 0.01210 ± 10
2-Formylphenylboronic acid7.31 ± 0.011500 ± 50

Data sourced from a study on structure-reactivity relationships in boronic acid-diol complexation.[2][15]

The data clearly shows that boronic acids with lower pKa values, resulting from electron-withdrawing substituents, exhibit stronger binding to sorbitol.[2] The exceptionally high binding constant for 2-formylphenylboronic acid is attributed to an intramolecular interaction that stabilizes the diol complex.[15]

Diol_Binding cluster_0 Boronic Acid Speciation cluster_1 Complexation with Diol BA R-B(OH)₂ (Trigonal) Boronate R-B(OH)₃⁻ (Tetrahedral) BA->Boronate + OH⁻ - H₂O Ester Cyclic Boronate Ester Boronate->Ester + Diol - 2H₂O Diol Diol

Figure 2. Equilibrium of boronic acid binding to a diol.

Stability and Undesired Side Reactions

While highly useful, boronic acids are susceptible to degradation, primarily through protodeboronation and oxidation. Understanding the factors that promote these side reactions is crucial for optimizing reaction conditions and ensuring the integrity of the reagents.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[17] This undesired side reaction is often problematic in cross-coupling reactions, reducing the yield of the desired product.[18] The propensity for protodeboronation is highly dependent on the boronic acid's structure and the reaction conditions, particularly pH.[17][19]

Electron-rich arylboronic acids are generally more susceptible to thermal protodeboronation.[20] For heteroaromatic boronic acids, the rate of protodeboronation is highly pH-dependent, with different pathways dominating in acidic, neutral, or basic conditions.[19] "Slow-release" strategies, which use protecting groups like MIDA esters to maintain a low concentration of the free boronic acid, can be employed to minimize this side reaction.[17]

Oxidative Stability

A significant limitation of boronic acids, especially in biological applications, is their instability toward oxidation by reactive oxygen species.[21][22] At physiological pH, the oxidation rate can be comparable to that of thiols.[23] The mechanism involves the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom.[22]

Recent studies have shown that diminishing the electron density on the boron atom can dramatically enhance oxidative stability. For example, creating a "boralactone," where an intramolecular carboxyl group coordinates with the boron, was found to increase stability by 10,000-fold.[21][24] This enhanced stability opens new avenues for the use of boronic acids in medicinal chemistry and chemical biology.[23]

Experimental Protocols

Protocol 1: Kinetic Analysis of Suzuki-Miyaura Transmetalation

This protocol is adapted from studies of pre-transmetalation intermediates.[8]

  • Preparation of Palladium Complex: A dimeric palladium hydroxide (B78521) complex, such as [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂, is prepared and dissolved in a deuterated solvent (e.g., THF-d₈) in an NMR tube.

  • Reaction Initiation: The solution is cooled to -78 °C. A pre-chilled solution of the boronic acid or boronic ester (1.0 equivalent per Pd) in the same solvent is added.

  • Monitoring: The sample is warmed to the desired temperature (e.g., -30 °C) in a pre-calibrated NMR spectrometer.

  • Data Acquisition: ¹⁹F NMR spectra are acquired at regular time intervals to monitor the disappearance of the starting palladium complex and the appearance of the cross-coupled product.

  • Analysis: The formation of the product is expected to follow first-order kinetics. The rate constant (k) is determined by plotting the natural logarithm of the concentration of the starting material versus time.

Protocol 2: Determination of Boronic Acid pKa and Diol Binding Constants

This protocol uses a competitive fluorescence binding assay with Alizarin Red S (ARS).[2][15]

  • pKa Determination (Spectroscopic Titration):

    • Prepare a stock solution of the boronic acid in DMSO.

    • Prepare a series of buffered aqueous solutions across a wide pH range (e.g., pH 2-12).

    • Add a small aliquot of the boronic acid stock solution to each buffer.

    • Measure the UV-Vis absorbance spectrum for each solution.

    • The pKa is determined by fitting the absorbance data at a specific wavelength to the Henderson-Hasselbalch equation.

  • Diol Binding Constant Determination (Competitive Assay):

    • First, determine the association constant between the boronic acid and ARS (K_ARS) by titrating the boronic acid into a solution of ARS at a fixed pH (e.g., 7.4) and monitoring the increase in fluorescence.

    • Next, prepare a solution containing a fixed concentration of both the boronic acid and ARS.

    • Titrate this solution with increasing concentrations of the diol of interest (e.g., sorbitol, glucose).

    • Monitor the decrease in fluorescence as the diol displaces ARS from the boronic acid.

    • The binding constant for the boronic acid-diol complex is calculated from the displacement data using the known K_ARS value.

Competitive_Binding_Assay cluster_0 Fluorescent Complex (High Fluorescence) cluster_1 Non-Fluorescent Components cluster_2 Analyte Addition BA_ARS Boronic Acid-ARS Complex BA_Diol Boronic Acid-Diol Complex BA_ARS->BA_Diol + Diol BA Free Boronic Acid BA->BA_ARS + ARS ARS Free ARS (Low Fluorescence) Diol Diol (Analyte) BA_Diol->ARS (Displaced)

References

Safety Operating Guide

Proper Disposal Procedures for (3-hydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of (3-hydroxyphenyl)boronic acid is critical for ensuring personnel safety and environmental protection in any laboratory setting. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound. Adherence to these protocols is essential for maintaining a compliant and safe research environment.

I. Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, known to cause skin and eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE): All handling and disposal activities must be conducted in a certified chemical fume hood while wearing the appropriate PPE.[2][3]

PPE CategorySpecificationSource
Eye Protection Chemical safety goggles or a face shield.[3][4]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[2][4]
Body Protection A fully fastened lab coat or chemical-resistant apron.[2]
Respiratory Protection A NIOSH-approved respirator may be necessary if dust is generated.[2]

An emergency eyewash station and safety shower must be readily accessible.[2]

II. Disposal Procedures

There are two primary methods for the disposal of this compound. The preferred and most common method is collection for professional disposal. In-lab neutralization is a potential alternative for very small quantities but is subject to strict institutional and regulatory approval.

Method 1: Hazardous Waste Collection (Recommended)

This is the standard and required procedure for the disposal of this compound and its contaminated materials.[1]

Step-by-Step Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][5] Improper mixing can lead to hazardous chemical reactions.[2]

  • Container Selection: Use a designated, chemically compatible waste container with a secure, tightly sealing lid.[5] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[2] If possible, use the original container.[2]

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".[3] The label should also indicate any associated hazards (e.g., "Irritant").[5]

  • Waste Collection:

    • Solid Waste: Carefully transfer solid this compound waste and any contaminated materials (e.g., gloves, weigh boats, filter paper) into the labeled hazardous waste container.[3][4]

    • Liquid Waste: For solutions containing the compound, pour the liquid into a designated liquid hazardous waste container using a funnel to prevent spills.[2] Indicate the solvent and approximate concentration on the label.[5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste facility, following your institution's guidelines.[2][3]

  • Arranging Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]

Method 2: In-Lab Neutralization (Conditional)

For very small quantities, in-lab neutralization may be an option, but only if explicitly permitted by your institution's EHS department and local wastewater regulations .[4][5] Boronic acids are weak acids and can be neutralized with a mild base.[4][6] This procedure must be performed in a chemical fume hood.[7]

Experimental Protocol for Neutralization:

  • Preparation:

    • If neutralizing a solid, dissolve it in a minimal amount of water in a suitable beaker.

    • If neutralizing an aqueous solution, place it in the beaker.

    • Dilute the acidic solution to a concentration of 5% or less.[7]

  • Neutralization:

    • Slowly add a mild basic solution, such as sodium bicarbonate (baking soda), to the acidic solution while stirring continuously.[6] Calcium carbonate is another suitable mild base.[6]

    • Be cautious of any potential gas evolution or heat generation.

  • pH Monitoring:

    • Periodically check the pH of the solution using pH strips or a calibrated pH meter.[4]

    • Continue to add the basic solution incrementally until the pH is within a neutral range, typically between 5.5 and 9.0.[4][8]

  • Final Disposal:

    • Once neutralized, and only with prior approval, the solution may be eligible for disposal down the sanitary sewer with copious amounts of water (at least a 100-fold excess).[4][8]

    • Crucially, you must confirm that this practice is permitted by your institution and local wastewater authority before proceeding. [4]

III. Spill Management

In the event of a spill, immediate action is required to contain the material and protect personnel.

  • Evacuate and Secure: Alert others in the area and restrict access.[2]

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.

  • Cleanup:

    • Solid Spills: Gently sweep up the material to avoid creating dust and place it in a sealed, labeled hazardous waste container.[1]

    • Liquid Spills: Absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.[2] Collect the absorbent material and place it into a sealed hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[2]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Identify (3-hydroxyphenyl)boronic Acid Waste decision_method Disposal Method? start->decision_method collect_waste Segregate and Collect Waste in Labeled, Compatible Container decision_method->collect_waste  Standard Procedure (Recommended) check_approval Is In-Lab Neutralization Approved by EHS & Local Regs? decision_method->check_approval Alternative for Small Quantities store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact EHS for Pickup and Professional Disposal store_waste->contact_ehs check_approval->collect_waste No neutralize Perform Neutralization Protocol: - Dissolve and Dilute - Add Mild Base Slowly - Monitor pH to 5.5 - 9.0 check_approval->neutralize Yes dispose_neutral Dispose of Neutralized Solution per Institutional Guidelines neutralize->dispose_neutral

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.